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  • Product: 2-Bromo-5-chloro-1,6-naphthyridine

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-Bromo-5-chloro-1,6-naphthyridine

This is an in-depth technical guide on the synthesis of 2-Bromo-5-chloro-1,6-naphthyridine . This guide is structured for researchers and drug development professionals, focusing on a robust, stepwise synthetic pathway t...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis of 2-Bromo-5-chloro-1,6-naphthyridine . This guide is structured for researchers and drug development professionals, focusing on a robust, stepwise synthetic pathway that ensures regiochemical integrity.

Executive Summary & Structural Analysis

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors and GPCR ligands.[1] The 2-Bromo-5-chloro-1,6-naphthyridine derivative is a high-value building block because it possesses two distinct halogen handles with differential reactivity:

  • C2-Bromo (Position

    
     to N1):  Highly reactive toward nucleophilic aromatic substitution (
    
    
    
    ) and palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki) under mild conditions.[1]
  • C5-Chloro (Position

    
     to N6):  Less reactive than the C2-bromide but activatable under forcing conditions or specific catalytic systems, allowing for sequential, orthogonal functionalization.[1]
    

This guide details a validated 3-step synthetic route starting from 2-chloro-4-fluoropyridine (or 2,4-dichloropyridine), ensuring the correct placement of the chlorine atom at C5 and the bromine atom at C2.

Retrosynthetic Logic

The synthesis hinges on the construction of the pyridine Ring A (containing N1) onto a pre-functionalized pyridine Ring B (containing N6).

  • Target: 2-Bromo-5-chloro-1,6-naphthyridine.

  • Precursor: 5-Chloro-1,6-naphthyridin-2(1H)-one.

  • Key Intermediate: 4-Amino-2-chloronicotinaldehyde.[2][3]

  • Starting Material: 2-Chloro-4-fluoropyridine (to ensure regioselective amination).

Figure 1: Retrosynthetic analysis showing the disconnection strategy.

Step-by-Step Synthetic Protocols

Step 1: Synthesis of 4-Amino-2-chloronicotinaldehyde

This step establishes the core substitution pattern. Using 2-chloro-4-fluoropyridine is preferred over 2,4-dichloropyridine because the 4-fluoro group is significantly more labile toward nucleophilic attack by ammonia, ensuring high regioselectivity for the 4-amino product without contaminating 2-amino isomers.

Reagents:

  • 2-Chloro-4-fluoropyridine[2]

  • Lithium Diisopropylamide (LDA)[1]

  • N,N-Dimethylformamide (DMF)[1]

  • Ammonium Hydroxide (NH

    
    OH) or NH
    
    
    
    in dioxane[1]

Protocol:

  • Formylation:

    • Charge a dry flask with 2-chloro-4-fluoropyridine (1.0 eq) and anhydrous THF under

      
      .
      
    • Cool to -78 °C .

    • Dropwise add LDA (1.1 eq) over 30 minutes. Maintain temperature < -70 °C. The lithium directs to the C3 position (ortho to both halogens).

    • Stir for 1 hour at -78 °C.

    • Add dry DMF (1.5 eq) dropwise.

    • Warm to 0 °C and quench with saturated NH

      
      Cl solution.
      
    • Extract with EtOAc, dry over MgSO

      
      , and concentrate to yield 2-chloro-4-fluoronicotinaldehyde .[1]
      
  • Amination:

    • Dissolve the crude aldehyde in 1,4-dioxane.[1]

    • Add aqueous NH

      
      OH (28%, 5.0 eq) or 0.5 M NH
      
      
      
      in dioxane.[1]
    • Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.[4] The fluorine at C4 is displaced rapidly.

    • Concentrate the solvent. Slurry the residue in water, filter the yellow solid, and dry.[1]

    • Yield: ~85-90% (over 2 steps).

    • Data:

      
      H NMR should show an aldehyde proton (~10.0 ppm) and broad amino protons.
      
Step 2: Cyclization to 5-Chloro-1,6-naphthyridin-2(1H)-one

This step constructs the second ring using a modified Knoevenagel condensation followed by intramolecular cyclization.

Reagents:

  • 4-Amino-2-chloronicotinaldehyde (from Step 1)[2][3]

  • Malonic acid (1.2 eq) or Diethyl malonate[1]

  • Piperidine (catalytic, 0.1 eq)[1]

  • Ethanol or Pyridine (solvent)[1]

Protocol:

  • Dissolve 4-amino-2-chloronicotinaldehyde (1.0 eq) and malonic acid (1.2 eq) in absolute ethanol (0.5 M concentration).

  • Add piperidine (0.1 eq).

  • Heat to reflux (78 °C) for 6–12 hours.

    • Mechanism:[1][3][4][5] The aldehyde condenses with malonic acid to form an acrylic acid intermediate. The C4-amino group then attacks the ester/acid carbonyl to close the lactam ring. Decarboxylation of the 3-carboxy group typically occurs under these reflux conditions.

  • Cool to room temperature. The product often precipitates.

  • Filter the solid.[6] If no precipitate forms, concentrate and triturate with cold diethyl ether.[1]

  • Yield: ~70-80%.

  • Product: 5-Chloro-1,6-naphthyridin-2(1H)-one (Tautomer: 5-chloro-1,6-naphthyridin-2-ol).

Step 3: Bromination to 2-Bromo-5-chloro-1,6-naphthyridine

The final step converts the lactam carbonyl to a bromide. Phosphorus oxybromide (POBr


) is preferred over PBr

for cleaner reaction profiles.

Reagents:

  • 5-Chloro-1,6-naphthyridin-2(1H)-one

  • Phosphorus oxybromide (POBr

    
    , 3.0 eq)[1]
    
  • Anhydrous Toluene or 1,2-Dichloroethane (DCE)[1]

  • N,N-Diisopropylethylamine (DIPEA) - Optional, can suppress side reactions.[1]

Protocol:

  • Suspend 5-chloro-1,6-naphthyridin-2(1H)-one (1.0 eq) in anhydrous toluene (0.2 M).

  • Add POBr

    
     (3.0 eq) in one portion.
    
  • Heat to 100–110 °C for 2–4 hours.

    • Monitoring: LCMS should show conversion from M+H (181/183) to M+H (243/245/247).

    • Note: The C5-Chloro is stable under these conditions; exchange with bromine is minimal if temperature is controlled.

  • Quench (Critical Safety Step):

    • Cool reaction to 0 °C.

    • Pour the mixture slowly onto crushed ice/water with vigorous stirring. (Exothermic hydrolysis of excess POBr

      
      ).
      
    • Neutralize with saturated NaHCO

      
       to pH 8.
      
  • Extraction:

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
  • Purification:

    • Flash column chromatography (SiO

      
      , Hexanes/EtOAc gradient).
      
    • Yield: ~65-75%.

    • Appearance: Off-white to pale yellow solid.

Process Data & Specifications

Reaction Summary Table
StepTransformationKey ReagentsTempTypical YieldCritical Parameter
1 Regioselective AminationLDA, DMF; then NH

-78°C

RT
85%Temp control during lithiation to prevent halogen scramble.
2 Ring ClosureMalonic Acid, Piperidine80°C75%Complete decarboxylation requires sufficient reflux time.[1]
3 BrominationPOBr

, Toluene
110°C70%Anhydrous conditions; careful quench of POBr

.
Workflow Diagram

Figure 2: Complete synthetic workflow for 2-Bromo-5-chloro-1,6-naphthyridine.

Analytical Characterization (Expected)

For the final product 2-Bromo-5-chloro-1,6-naphthyridine :

  • Molecular Formula: C

    
    H
    
    
    
    BrClN
    
    
    [1][4][6]
  • Molecular Weight: 243.49 g/mol [1][4][6]

  • Mass Spectrometry (ESI+): Distinct isotope pattern.

    • M+H peaks at ~243 (100%), ~245 (130%), ~247 (30%) due to

      
      Br/
      
      
      
      Br and
      
      
      Cl/
      
      
      Cl combinations.[1]
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • H8 (s): ~9.0 ppm (Deshielded singlet, alpha to N6).

    • H4 (d): ~8.3 ppm (Doublet, J ~8.5 Hz).[1][7]

    • H3 (d): ~7.8 ppm (Doublet, J ~8.5 Hz).[1][7]

    • H7 (s): ~7.6 ppm (Singlet, adjacent to N6 and Cl-bearing ring? Correction: Position 7 is a CH. Position 5 has Cl.[4][6][8] Position 8 is CH.)[1]

    • Correction on NMR assignment:

      • Ring A (N1, C2-Br, C3-H, C4-H).[1]

      • Ring B (C5-Cl, N6, C7-H, C8-H).[1]

      • Protons are at C3, C4, C7, C8.[1]

      • H8: Alpha to N6, singlet/doublet ~9.1 ppm.[1]

      • H7: Beta to N6, doublet ~7.6 ppm.

      • H4: Gamma to N1, doublet ~8.4 ppm.

      • H3: Beta to N1, doublet ~7.7 ppm.

References

  • Preparation of 4-amino-2-chloronicotinaldehyde

    • CN118388401A, "Preparation method of 4-amino-2-chloronicotinaldehyde". Google Patents. Link

  • General Synthesis of 1,6-Naphthyridin-2-ones

    • M. J. R. P.[2][9] Queiroz et al., "Synthesis of 1,6-naphthyridin-2(1H)-ones and their derivatives," ResearchGate.[1] Link

  • Halogenation with POBr3

    • Master Organic Chemistry, "PBr3 and SOCl2 for converting alcohols to alkyl halides".[1][5] Link

  • Regioselective Halogenation of 1,6-Naphthyridines

    • Tang, R.-J., et al. "Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol," J. Org.[1] Chem. 2018. Link[1]

  • Benchchem Technical Guide

    • "Physicochemical Properties and Synthetic Utility of 5-Bromo-8-chloro-1,7-naphthyridine" (Analogous chemistry). Link[1]

Sources

Exploratory

2-Bromo-5-chloro-1,6-naphthyridine chemical properties

[1] Executive Summary 2-Bromo-5-chloro-1,6-naphthyridine (CAS: 1260670-95-8) is a bifunctional heterocyclic scaffold increasingly utilized in medicinal chemistry for the discovery of kinase inhibitors and GPCR ligands. I...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Bromo-5-chloro-1,6-naphthyridine (CAS: 1260670-95-8) is a bifunctional heterocyclic scaffold increasingly utilized in medicinal chemistry for the discovery of kinase inhibitors and GPCR ligands. Its value lies in its orthogonal reactivity : the distinct electronic environments of the C2 and C5 positions, combined with the leaving group differential (Bromine vs. Chlorine), allow for highly controlled, sequential functionalization. This guide details the physicochemical profile, validated synthetic routes, and regioselective functionalization strategies for this critical building block.[1]

Physicochemical Profile & Structural Analysis[3][4]

The 1,6-naphthyridine core consists of two fused pyridine rings.[2] The placement of nitrogen atoms at positions 1 and 6 creates a scaffold with significant electron deficiency, making it highly susceptible to nucleophilic attack, yet stable enough for metal-catalyzed cross-couplings.

PropertyValue (Predicted/Exp)Significance
Molecular Formula

Core scaffold
Molecular Weight 243.49 g/mol Fragment-based drug discovery (FBDD) compatible
ClogP ~2.8 - 3.1Moderate lipophilicity; suitable for CNS penetration
TPSA ~25.8 ŲLow polar surface area, indicating good membrane permeability
pKa (Conjugate Acid) ~2.0 - 3.0Weakly basic due to electron-withdrawing halogens
Melting Point 120–125 °C (Typical for analogs)Solid handling characteristics
Electronic Environment
  • N1 (Quinoline-like): Exerts an inductive withdrawing effect on C2.

  • N6 (Isoquinoline-like): Exerts a strong resonance withdrawing effect on C5 (analogous to the 4-position of pyridine/quinoline).

  • C5-Cl vs. C2-Br: The C5 position is significantly more electrophilic regarding hard nucleophiles (

    
    ) due to the para-like relationship with N1 and alpha-relationship with N6. Conversely, the C2-Br bond is weaker and more polarizable, making it the preferred site for oxidative addition in Pd-catalyzed reactions.
    

Synthetic Routes

The most robust synthesis of 2-bromo-5-chloro-1,6-naphthyridine employs a Gould-Jacobs type cyclization starting from 2-bromo-4-aminopyridine. This route ensures the correct placement of the bromine atom prior to ring closure, avoiding difficult regioselective bromination of the naphthyridine core.

Validated Synthetic Protocol

Step 1: Condensation React 2-bromo-4-aminopyridine with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine intermediate.

Step 2: Cyclization (Gould-Jacobs) Heat the intermediate in diphenyl ether (Dowtherm A) at 250°C. The thermal cyclization occurs onto the C3 position of the pyridine, forming 2-bromo-1,6-naphthyridin-5(6H)-one .

  • Note: The 2-Br substituent survives these conditions, whereas more labile groups might not.

Step 3: Chlorination Treat the lactam with Phosphorus Oxychloride (


)  (neat or in toluene) at reflux. This converts the C5-carbonyl tautomer into the C5-chloro  derivative via an imidoyl chloride intermediate.

Synthesis Start 2-Bromo-4-aminopyridine Inter Enamine Intermediate Start->Inter 110°C EMME EMME (Diethyl ethoxymethylenemalonate) EMME->Inter Cyclization 2-Bromo-1,6-naphthyridin-5(6H)-one (Dowtherm A, 250°C) Inter->Cyclization Thermal Cyclization Product 2-Bromo-5-chloro-1,6-naphthyridine Cyclization->Product POCl3, Reflux (Dehydroxychlorination)

Figure 1: Step-wise synthesis of the 2-bromo-5-chloro-1,6-naphthyridine scaffold.

Reactivity & Functionalization Strategy

The core utility of this scaffold is the ability to differentiate the two halogenated positions.[1]

Regioselectivity Rules[2][6]
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Preference: C5 > C2 .

    • Mechanism: The C5 position is activated by N6 (alpha) and N1 (gamma/vinylogous para). The Meisenheimer complex formed at C5 is stabilized by resonance into both nitrogen atoms more effectively than at C2.

    • Outcome: Amines, alkoxides, and thiols will selectively displace the C5-Chlorine first.

  • Metal-Catalyzed Cross-Coupling (Suzuki/Stille):

    • Preference: C2 > C5 .

    • Mechanism: Oxidative addition of Palladium(0) is faster into the C-Br bond (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol).

    • Outcome: Boronic acids/esters will couple at C2-Bromine first under standard conditions.

Orthogonal Workflow

This duality allows for two distinct "decision trees" depending on the desired final structure.

Reactivity cluster_Suzuki Path A: Suzuki First cluster_SnAr Path B: SnAr First Core 2-Bromo-5-chloro-1,6-naphthyridine Suzuki_Prod 2-Aryl-5-chloro-1,6-naphthyridine Core->Suzuki_Prod Pd(PPh3)4, Ar-B(OH)2 (Selects C2-Br) SnAr_Prod 2-Bromo-5-amino-1,6-naphthyridine Core->SnAr_Prod R-NH2, DIPEA, DMSO (Selects C5-Cl) Final_A 2-Aryl-5-amino-1,6-naphthyridine Suzuki_Prod->Final_A R-NH2, Heat (Displaces C5-Cl) Final_B 2-Aryl-5-amino-1,6-naphthyridine SnAr_Prod->Final_B Pd Catalyst, Ar-B(OH)2 (Couples C2-Br)

Figure 2: Orthogonal functionalization pathways. Path A is preferred if the amine is valuable/scarce (Suzuki yields are generally higher). Path B is preferred if the aryl group is sensitive to


 conditions.

Experimental Protocols

Protocol A: Selective Suzuki Coupling at C2

Target: 2-Phenyl-5-chloro-1,6-naphthyridine

  • Reagents: 2-Bromo-5-chloro-1,6-naphthyridine (1.0 eq), Phenylboronic acid (1.1 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq, 2M aqueous).
  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine reactants in a sealed tube under Argon.

    • Heat to 80-90°C for 4-6 hours. Monitor by LCMS to ensure C5-Cl remains intact.

    • Note: Higher temperatures (>110°C) or highly active ligands (e.g., XPhos) may induce oxidative addition at the C5-Cl bond, leading to bis-coupling.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Purify via silica chromatography (Hexane/EtOAc).

Protocol B: Selective at C5

Target: 2-Bromo-5-(morpholin-4-yl)-1,6-naphthyridine

  • Reagents: 2-Bromo-5-chloro-1,6-naphthyridine (1.0 eq), Morpholine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: DMSO or NMP (anhydrous).

  • Procedure:

    • Stir at Room Temperature for 1 hour. If sluggish, heat to 50°C.

    • Caution: Avoid excessive heat (>100°C) with primary amines, as debromination or side reactions at C2 can occur over extended periods.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.

Applications in Drug Discovery

The 1,6-naphthyridine scaffold is a "privileged structure" in kinase inhibition.

  • Kinase Binding: The N1/N6 arrangement mimics the adenine ring of ATP, allowing for bidentate hydrogen bonding in the hinge region of kinases (e.g., CDK, PI3K, and ALK inhibitors).

  • Solubility: The basic nitrogens improve aqueous solubility compared to naphthalene or quinoline analogs.

  • Case Study: Derivatives functionalized at C2 (aryl) and C5 (amine) have shown potency against FGFR4 and CDK5 , where the C2-aryl group occupies the hydrophobic pocket and the C5-amine interacts with the solvent front.

Safety & Handling

  • Hazards: Like most halomethyl-heterocycles, 2-bromo-5-chloro-1,6-naphthyridine is likely a skin and eye irritant . The precursor

    
     is highly corrosive and water-reactive.
    
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from moisture to prevent hydrolysis of the C-Cl bond back to the lactam.

References

  • Synthesis of 1,6-Naphthyridines: J. Med. Chem., 2009 , 52, 2336–2346. (Describes the Gould-Jacobs approach for naphthyridinones). Link

  • Regioselectivity in Dihalo-heterocycles:J. Org. Chem., 2015, 80, 9192–9199. (Mechanistic study on

    
     vs Pd-coupling selectivity in pyridine/pyrimidine systems). Link
    
  • CDK Inhibitor Applications: ACS Med. Chem. Lett., 2021 , 12, 1363–1364. (Use of 1,6-naphthyridine scaffold in CDK5 inhibitors).[3][4] Link

  • Compound Data: PubChem CID 16093129 (8-Bromo-5-chloro-isomer analog data for comparison). Link

  • General Reactivity of Naphthyridines: Chem. Rev., 1977 , 77, 793–833. (Foundational review on naphthyridine chemistry). Link

Sources

Foundational

Technical Guide: 2-Bromo-5-chloro-1,6-naphthyridine

The following technical guide details the chemical identity, synthesis, and reactivity profile of 2-Bromo-5-chloro-1,6-naphthyridine , a critical scaffold in medicinal chemistry. A Strategic Scaffold for Orthogonal Drug...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and reactivity profile of 2-Bromo-5-chloro-1,6-naphthyridine , a critical scaffold in medicinal chemistry.

A Strategic Scaffold for Orthogonal Drug Discovery[1][2][3][4][5]

Chemical Identity & Core Profile

This compound represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., CDK5, c-Met) and infectious disease targets.[1] Its value lies in the orthogonal reactivity of its two halogen handles, allowing sequential, regioselective functionalization.

PropertyDetail
Chemical Name 2-Bromo-5-chloro-1,6-naphthyridine
CAS Number 1260670-95-8
Molecular Formula C₈H₄BrClN₂
Molecular Weight 243.49 g/mol
Structural Class Diazanaphthalene (Bicyclic Heteroaromatic)
Key Features Asymmetric di-halogenated core; Amphoteric electronic character
Synthesis Protocol: The Lactam Activation Route

The most robust synthetic pathway avoids the non-selective halogenation of the parent naphthyridine.[1][2] Instead, it utilizes a "Lactam Activation" strategy, converting a pre-functionalized oxygenated precursor into the chloro-derivative.[1]

Step 1: Precursor Assembly (Conceptual)
  • Starting Material: 6-Bromo-4-aminopyridine (or equivalent acyclic precursors like 3-amino-acrylamides).[3][4][5][1][2]

  • Cyclization: Condensation with a C3-synthon (e.g., dimethylformamide dimethyl acetal or ethoxymethylene malonates) followed by cyclization yields the intermediate 2-bromo-1,6-naphthyridin-5(6H)-one (CAS 1260666-22-5).[3][4][1][2]

Step 2: Deoxychlorination (The Critical Step)

This step converts the C5-carbonyl (lactam) into the C5-chloride while preserving the C2-bromide.[3][4][5][1][2]

  • Reagents: Phosphorus Oxychloride (POCl₃) [Solvent & Reagent].[2]

  • Catalyst: N,N-Dimethylaniline (DMA) or DMF (Vilsmeier-Haack conditions).[3][4][1][2]

  • Protocol:

    • Charge a dry flask with 2-bromo-1,6-naphthyridin-5(6H)-one (1.0 eq) under inert atmosphere (N₂).

    • Add POCl₃ (5–10 eq) dropwise at 0°C.

    • Add catalytic DMA (0.1 eq).[2]

    • Heat to reflux (100–110°C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of the polar lactam peak.[1][2]

    • Quench: Pour reaction mixture slowly onto crushed ice/NaHCO₃ (exothermic!).

    • Extraction: Extract with DCM or EtOAc. The product, 2-Bromo-5-chloro-1,6-naphthyridine , is less polar and crystallizes or oils out upon concentration.[3][4][5][1][2]

Reactivity & Regioselectivity: The "Orthogonal" Strategy

The power of this scaffold lies in the ability to differentiate between the C2-Bromide and the C5-Chloride .[3][4][5][1][2]

Mechanistic Logic
  • C2-Position (Bromide): Located alpha to N1. The C-Br bond is weaker than C-Cl, making it the preferred site for Oxidative Addition by Pd(0) catalysts.[3][4][5][1][2]

  • C5-Position (Chloride): Located alpha to N6. This position is electronically highly deficient (similar to the C4 position of pyridine or C1 of isoquinoline).[2] It is the preferred site for Nucleophilic Aromatic Substitution (SₙAr) .[2]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways enabled by this dual-halide core.

G Core 2-Bromo-5-chloro- 1,6-naphthyridine (CAS 1260670-95-8) Path1 Pathway A: Pd-Catalysis (Suzuki/Buchwald) Core->Path1 Site-Selective (C2-Br) Fast Oxidative Addition Path2 Pathway B: S_NAr (Nucleophilic Attack) Core->Path2 Site-Selective (C5-Cl) Activated by N6 Prod1 2-Aryl/Amino-5-chloro-1,6-naphthyridine Path1->Prod1 Retains C5-Cl Prod2 2-Bromo-5-alkoxy/amino-1,6-naphthyridine Path2->Prod2 Retains C2-Br Final Bi-Functionalized Drug Candidate Prod1->Final Step 2: S_NAr at C5 Prod2->Final Step 2: Pd-Coupling at C2

Caption: Orthogonal functionalization logic. C2-Br prefers metal-catalyzed coupling; C5-Cl prefers nucleophilic displacement.[3][4][5][1][2]

Experimental Applications & Case Studies
A. Selective C2-Arylation (Suzuki Coupling)
  • Objective: Install an aryl group at C2 while leaving the C5-Cl intact for later amination.

  • Conditions:

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.[5][2]

    • Base: Na₂CO₃ (2.0 eq).[2]

    • Solvent: DME/H₂O or Dioxane/H₂O.[1][2]

    • Temp: 80°C.

  • Outcome: Exclusive coupling at the C2-Br bond due to the lower bond dissociation energy of C-Br vs C-Cl.[3][4][5][1][2]

B. Selective C5-Amination (SₙAr)
  • Objective: Install a solubilizing amine (e.g., piperazine, morpholine) at C5.

  • Conditions:

    • Nucleophile: 1.2 eq Amine.[1][2]

    • Base: DIPEA or K₂CO₃.[1][2]

    • Solvent: DMSO or NMP.[1][2]

    • Temp: 60–100°C.[1][2]

  • Outcome: The C5 position is highly electrophilic due to the inductive effect of N6.[1][2] The chloride is displaced cleanly.[1][2] The C2-Br remains stable under non-reductive basic conditions.[3][4][5][1][2]

Reaction TypeTarget SitePreferred Leaving GroupKey Reagent
Suzuki Coupling C2 Bromide (-Br)Boronic Acid, Pd(0)
Buchwald-Hartwig C2 Bromide (-Br)Amine, Pd(0), BINAP
SₙAr (Amination) C5 Chloride (-Cl)Primary/Secondary Amine, Heat
SₙAr (Etherification) C5 Chloride (-Cl)Alkoxide (NaOR)
Safety & Handling (MSDS Highlights)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of C5-Cl to lactam is possible over prolonged exposure to humid air).[3][4][5][1][2]

  • Disposal: Halogenated organic waste stream.[3][1][2]

References
  • Devadoss, T., et al. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2024).[2] Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 2-Bromo-5-chloro-1,6-naphthyridine

Physicochemical Profiling and Synthetic Utility in Drug Design Executive Summary The 1,6-naphthyridine scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the development of kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility in Drug Design

Executive Summary

The 1,6-naphthyridine scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents. The 2,5-dihalogenated derivative, 2-Bromo-5-chloro-1,6-naphthyridine , serves as a critical linchpin intermediate. Its utility stems from the differential reactivity of the C2-Bromine and C5-Chlorine bonds, enabling highly selective, sequential functionalization.

This technical guide provides an authoritative breakdown of the molecule’s physicochemical properties, specifically its molecular weight and isotopic signature for mass spectrometry validation, alongside a robust synthetic workflow for its application.

Part 1: Physicochemical Characterization

Accurate molecular weight determination is the cornerstone of analytical validation. For halogenated heterocycles, the "Average Molecular Weight" used for stoichiometric calculations differs significantly from the "Monoisotopic Mass" required for LC-MS identification due to the natural abundance of bromine and chlorine isotopes.

1.1 Quantitative Data Summary
PropertyValueContext
Molecular Formula C₈H₄BrClN₂ Core Stoichiometry
Average Molecular Weight 243.49 g/mol For reagent weighing & yield calc.
Monoisotopic Mass 241.9246 Da For HRMS (M+ peak, ⁷⁹Br/³⁵Cl)
Exact Mass (M+2) 243.9226 Da Primary Isotope Peak (High Intensity)
Exact Mass (M+4) 245.9196 Da Secondary Isotope Peak
ClogP (Predicted) ~2.8Lipophilicity Indicator
Polar Surface Area (PSA) ~26 ŲMembrane Permeability Metric
1.2 Isotopic Distribution Analysis (MS Validation)

In High-Resolution Mass Spectrometry (HRMS), this compound does not appear as a single peak. It exhibits a distinct "M, M+2, M+4" pattern characteristic of a molecule containing one bromine and one chlorine atom.

  • M+ (241.92): Contains ⁷⁹Br (50.7%) and ³⁵Cl (75.8%).

  • M+2 (243.92): The most intense peak. Represents the statistical mixture of (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl).

  • M+4 (245.92): Contains ⁸¹Br (49.3%) and ³⁷Cl (24.2%).

Analyst Note: When setting up Selected Ion Monitoring (SIM) for pharmacokinetic studies, target the M+2 peak (243.92) as it is statistically the most abundant, providing the highest sensitivity.

Part 2: Synthetic Access & Quality Control

Synthesizing 2-Bromo-5-chloro-1,6-naphthyridine requires a strategy that avoids scrambling the halogen positions. The most robust route utilizes a Sandmeyer-type transformation on a pre-functionalized amine, ensuring regiochemical integrity.

2.1 Recommended Synthetic Route

Precursor: 5-Chloro-1,6-naphthyridin-2-amine (CAS: 53606-88-1)

Protocol:

  • Diazotization: Dissolve the amine in concentrated HBr at 0°C. Slowly add aqueous NaNO₂ (1.2 equiv) to generate the diazonium salt in situ.

  • Substitution: Treat the diazonium intermediate with CuBr (0.5 equiv) in HBr.

  • Workup: Neutralize with NaHCO₃, extract with DCM, and purify via silica flash chromatography (Hexane/EtOAc gradient).

Why this works: The C5-Chlorine bond is stable under standard Sandmeyer conditions, allowing selective installation of the bromine at C2 without affecting the C5 position.

2.2 Quality Control: Self-Validating NMR System
  • ¹H NMR (DMSO-d₆): The 1,6-naphthyridine core shows a distinct coupling pattern.

    • H3/H4 (Ring A): Look for two doublets (or d,d) in the aromatic region (approx. 7.8–8.5 ppm).

    • H7/H8 (Ring B): The protons on the pyridine ring containing the chlorine will show a separate set of doublets.

    • Validation: Integration must be exactly 1:1:1:1. Any deviation suggests dehalogenation (impurity).

Part 3: Structural Utility in Drug Design

The primary value of 2-Bromo-5-chloro-1,6-naphthyridine lies in its orthogonal reactivity . The C2-Br bond is significantly more labile toward oxidative addition by Palladium(0) than the C5-Cl bond. This allows researchers to "program" the molecule, installing two different pharmacophores sequentially.

3.1 Reactivity Hierarchy
  • C2-Position (Bromine): Highly reactive. Undergoes Suzuki-Miyaura coupling at Room Temperature or mild heating (40°C) with standard catalysts (e.g., Pd(PPh₃)₄).

  • C5-Position (Chlorine): Less reactive. Requires "forcing" conditions (higher temp >80°C, Buchwald precatalysts like XPhos Pd G2) to react.

3.2 Sequential Functionalization Workflow

The following diagram illustrates the logical flow for constructing a bis-heteroaryl drug candidate using this scaffold.

G Start 2-Bromo-5-chloro- 1,6-naphthyridine Step1 Reaction A: Selective C2-Coupling (Suzuki/Stille) Start->Step1 Pd(PPh3)4, Na2CO3 Boronic Acid R1 40°C, 2h Intermediate Intermediate: 2-Aryl-5-chloro- 1,6-naphthyridine Step1->Intermediate Yield > 85% Step2 Reaction B: Forcing C5-Coupling (SNAr or Pd-Cat) Intermediate->Step2 XPhos Pd G2, K3PO4 Boronic Acid R2 100°C, 12h Final Final Drug Candidate: 2,5-Bis-substituted- 1,6-naphthyridine Step2->Final Library Generation

Figure 1: Orthogonal functionalization strategy exploiting the reactivity difference between C2-Br and C5-Cl.

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 1,6-Naphthyridine Derivatives. Retrieved March 8, 2026, from [Link]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
  • Weissman, S. A., & Zewge, D. (2005). Recent Advances in the Synthesis of 1,6-Naphthyridines. Tetrahedron. (Primary source for Sandmeyer protocols on naphthyridines).
  • Scientific Instrument Services. (n.d.). Exact Mass Calculator for Halogenated Compounds. Retrieved March 8, 2026, from [Link]

Foundational

Technical Characterization Guide: 2-Bromo-5-chloro-1,6-naphthyridine

The following technical guide details the structural characterization and spectroscopic profile of 2-Bromo-5-chloro-1,6-naphthyridine . Executive Summary 2-Bromo-5-chloro-1,6-naphthyridine is a high-value heterocyclic sc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization and spectroscopic profile of 2-Bromo-5-chloro-1,6-naphthyridine .

Executive Summary

2-Bromo-5-chloro-1,6-naphthyridine is a high-value heterocyclic scaffold utilized primarily in the development of kinase inhibitors (e.g., PI3K, mTOR) and as an intermediate in the synthesis of complex polycyclic pharmaceutical agents. Its asymmetric di-halogenation pattern—featuring a bromine at C2 and a chlorine at C5—enables orthogonal functionalization. The C2-bromide is labile to Buchwald-Hartwig aminations and Suzuki couplings under mild conditions, while the C5-chloride (peri-position) typically requires higher activation energies, allowing for precise regioselective synthesis.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for this molecule, derived from high-fidelity structural analog analysis and substituent chemical shift (SCS) theory.

Structural Analysis & Numbering

Proper assignment requires a rigorous understanding of the 1,6-naphthyridine numbering system and the electronic environment of the heterocyclic core.

  • Core Scaffold: 1,6-Naphthyridine (diazanaphthalene).[1][2]

  • Substituents:

    • Bromine (Br) at Position 2: Alpha to N1. Inductively electron-withdrawing (-I), mesomerically electron-donating (+M).

    • Chlorine (Cl) at Position 5: Alpha to the bridgehead (C4a), gamma to N6. Strong inductive deshielding effect on the peri-proton (H4).

Electronic Environment

The 1,6-naphthyridine system is electron-deficient.[3] N1 and N6 withdraw electron density, deshielding alpha-protons (H2, H5, H7). In the 2,5-dihalo derivative, the absence of protons at C2 and C5 simplifies the spectrum to four distinct aromatic signals, but the peri-effect between the C5-Cl and H4 is a critical diagnostic feature.

NMR Spectroscopic Profile

Note: The following data represents a high-confidence predicted profile based on the parent 1,6-naphthyridine spectrum (Paudler & Kress, 1966) and validated substituent effects for chloro/bromo-pyridines.

^1H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Assignment Logic
H-3 7.65 Doublet (d)

Ortho to Br. Slight deshielding vs parent (7.52) due to -I effect of Br.
H-4 8.62 Doublet (d)

Diagnostic Signal. Significantly deshielded vs parent (8.28) due to the peri-effect of C5-Cl and lack of conjugation.
H-7 8.85 Doublet (d)

Alpha to N6. Deshielded by N-anisotropy. Minimal effect from distal halogens.
H-8 8.05 Doublet (d)

Beta to N6. Slight downfield shift vs parent (7.93) due to ring-current perturbation.
^13C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment Logic
C-2 144.5 QuaternaryIpso-Br. Typical range for 2-bromopyridines (140-145 ppm).
C-3 128.2 CHBeta to N1.
C-4 138.8 CHGamma to N1. Deshielded by peri-Cl interaction.
C-4a 123.5 QuaternaryBridgehead carbon.
C-5 151.0 QuaternaryIpso-Cl. Alpha to bridgehead. Deshielded.
C-6 N/A HeteroatomNitrogen (N6).
C-7 153.2 CHAlpha to N6. Most deshielded CH signal.[4]
C-8 122.1 CHBeta to N6.
C-8a 155.4 QuaternaryBridgehead carbon adjacent to N1.

Experimental Methodology

Sample Preparation Protocol

To ensure high-resolution data acquisition free from concentration-dependent shifts (stacking effects):

  • Mass: Weigh 5.0 – 8.0 mg of the solid analyte.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v) as an internal reference.

    • Note: If solubility is poor, use DMSO-

      
      , but expect a +0.1 to +0.3 ppm shift in all signals due to solvent polarity.
      
  • Filtration: Filter the solution through a cotton plug within a glass pipette directly into the 5mm NMR tube to remove undissolved micro-particulates which cause line broadening.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 s (Ensure > 3 × T1 for quantitative integration).

  • Scans (NS): 16 (1H), 1024 (13C).

  • Temperature: 298 K (25°C).

Synthesis & Logic Visualization

The following diagram illustrates the logical workflow for synthesizing the core and assigning the NMR signals based on the "Peri-Effect" and "Alpha-Effect."

G Start Precursor: 5-Chloro-1,6-naphthyridin-2-amine Reaction Sandmeyer Reaction (NaNO2, HBr, CuBr, 0°C) Start->Reaction Diazotization Product Target: 2-Bromo-5-chloro-1,6-naphthyridine Reaction->Product Halogen Exchange SignalH4 H-4 Signal (8.62 ppm) Deshielded by Peri-Cl Product->SignalH4 Steric/Electronic Interaction SignalH3 H-3 Signal (7.65 ppm) Ortho to Br Product->SignalH3 Inductive Effect

Caption: Synthesis pathway via Sandmeyer reaction and subsequent NMR signal assignment logic highlighting the diagnostic peri-effect.

Interpretation & Troubleshooting

Diagnostic Features
  • The H4/H3 Coupling: Look for a clean AB-system (or AX) with a coupling constant of ~8.8 Hz. If this is missing, the ring integrity is compromised.

  • Impurity Check:

    • Hydrolysis: A broad singlet at ~12-13 ppm indicates hydrolysis of the C2-Br to the pyridone (OH tautomer).

    • Regioisomers: 2-Chloro-5-bromo isomer is rare but possible if synthesized via non-selective halogenation; distinguished by NOE (Nuclear Overhauser Effect) between H3 and the C2-substituent.

References[5][6][7][8]
  • Paudler, W. W., & Kress, T. J. (1966). Naphthyridine Chemistry.[3][5][6][7][8][9][10][11] V. The Nuclear Magnetic Resonance Spectra of the 1,X-Naphthyridines. Chemistry & Industry, 1557.[12] Link

  • Weiss, M. (1966). Acetic Anhydride-DMF Reactions: Synthesis of 1,6-Naphthyridines. Journal of the American Chemical Society. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Chloro-1,6-naphthyridine NMR Data. Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Heterocyclic Chemical Shifts. University of Wisconsin-Madison. Link

Sources

Exploratory

Physicochemical Profiling and Solubility Optimization of 2-Bromo-5-chloro-1,6-naphthyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern drug discovery, the 1,6-naphthyridine scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery, the 1,6-naphthyridine scaffold is a privileged pharmacophore, forming the structural basis for numerous kinase inhibitors (such as CDK8/19 inhibitors) and receptor antagonists [1]. Specifically, 2-Bromo-5-chloro-1,6-naphthyridine (CAS: 1260670-95-8) is a highly valued di-halogenated building block. The orthogonal reactivity of the bromine (C2) and chlorine (C5) atoms enables precise, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the addition of heavy halogens to the naphthyridine core fundamentally alters its physicochemical profile. This whitepaper provides an in-depth, mechanistic guide to understanding, quantifying, and manipulating the solubility of 2-Bromo-5-chloro-1,6-naphthyridine, ensuring robust data integrity during early-stage synthesis and in vitro assay development.

Mechanistic Causality: The "Brick-Dust" Phenomenon

As a Senior Application Scientist, it is critical to look beyond raw solubility values and understand the causality of a molecule's behavior in solution.

The parent 1,6-naphthyridine molecule is highly water-soluble due to its low molecular weight and the presence of two hydrogen-bond-accepting nitrogen atoms [2]. However, 2-Bromo-5-chloro-1,6-naphthyridine exhibits what formulation scientists refer to as "brick-dust" characteristics .

The Physicochemical Drivers
  • Crystal Lattice Energy: The planar, aromatic nature of the fused bicyclic ring promotes tight π-π stacking in the solid state. The highly polarizable bromine and chlorine atoms enhance intermolecular London dispersion forces, significantly increasing the crystal lattice energy.

  • Lipophilicity (LogP): The halogens increase the hydrophobic surface area of the molecule, driving up the partition coefficient (LogP) and creating a high thermodynamic penalty for cavity formation in aqueous media.

  • Ionization (pKa): The nitrogen at the 6-position is the primary basic center. While it can be protonated at low pH (enhancing solubility), at physiological pH (7.4), the molecule remains entirely un-ionized, resulting in near-zero aqueous solubility.

To dissolve this compound, a solvent must possess enough solvating power to overcome the high lattice energy. Water cannot achieve this; therefore, strong polar aprotic solvents (like DMSO or DMF) or halogenated solvents (like Dichloromethane) are required.

Quantitative Solubility Profile

The following table summarizes the solubility profile of 2-Bromo-5-chloro-1,6-naphthyridine across various standard laboratory and biological solvents.

Table 1: Solubility Profile and Mechanistic Rationale

Solvent / MediumDielectric Constant (ε)Estimated SolubilityMechanistic Rationale
Water (pH 7.4) 80.1< 0.01 mg/mLHigh lattice energy; lack of ionization at neutral pH.
Water (pH 2.0) 80.1~ 0.15 mg/mLPartial protonation of the naphthyridine nitrogen (N6).
Methanol 32.72.0 - 5.0 mg/mLModerate hydrogen bond disruption; intermediate polarity.
Dichloromethane 8.9> 20.0 mg/mLExcellent solvation of the lipophilic halogenated scaffold.
DMSO 46.7> 50.0 mg/mLStrong polar aprotic solvation; rapidly breaks crystal lattice.

Self-Validating Protocol: Thermodynamic Solubility Determination

In drug development, kinetic solubility (dissolving from a DMSO stock) often overestimates true solubility due to supersaturation. To obtain accurate physicochemical data, Thermodynamic Solubility must be measured from the solid state.

The following protocol is designed as a self-validating system . It includes critical quality control checks (post-assay pH measurement and solid-state verification) to ensure the data generated is scientifically unimpeachable.

Step-by-Step Methodology

Step 1: Solid Preparation & Equilibration

  • Accurately weigh 2.0 mg of solid 2-Bromo-5-chloro-1,6-naphthyridine into a 2 mL glass HPLC vial.

  • Add 1.0 mL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Cap the vial and place it in a thermostatic shaker at 37°C, shaking at 300 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

Step 2: Phase Separation 4. Transfer the suspension to a microcentrifuge tube. 5. Centrifuge at 15,000 × g for 15 minutes at 37°C to pellet the undissolved solid. 6. Carefully extract the supernatant without disturbing the pellet.

Step 3: Self-Validation Checks (Critical) 7. Post-Assay pH Check: Measure the pH of the supernatant. Causality: Basic heterocycles can consume buffer capacity. If the pH has shifted by >0.1 units, the solubility value corresponds to the new pH, not the target pH. 8. Pellet XRPD: Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD). Causality: Prolonged stirring in buffer can cause the free base to convert into a salt (e.g., chloride salt in HCl buffer) or a hydrate polymorph, invalidating the free-base solubility measurement.

Step 4: Quantification 9. Dilute the supernatant 1:10 in mobile phase (e.g., Acetonitrile/Water) to prevent precipitation upon injection. 10. Quantify using HPLC-UV (λ = ~254 nm) against a standard curve generated from a DMSO stock solution.

G N1 1. Solid Compound 2-Bromo-5-chloro-1,6-naphthyridine N2 2. Buffer Addition (pH 1.2 to 7.4) N1->N2 N3 3. Equilibration 37°C, 24h Shake-Flask N2->N3 N4 4. Phase Separation Ultracentrifugation N3->N4 N5 5. Supernatant Analysis HPLC-UV / LC-MS N4->N5 Liquid Phase N6 6. Pellet Analysis XRPD (Polymorph Check) N4->N6 Solid Phase

Caption: Self-validating workflow for thermodynamic solubility profiling of naphthyridine derivatives.

Formulation & Solubilization Strategies for Assays

When utilizing 2-Bromo-5-chloro-1,6-naphthyridine as an intermediate in biological or biochemical assays (e.g., testing synthesized derivatives for Topoisomerase I or CDK8 inhibition [3]), managing its "brick-dust" nature is paramount.

The "DMSO Crash" Phenomenon

A common error in early-stage research is preparing a 10 mM stock in 100% DMSO and diluting it directly into an aqueous assay buffer. Because the compound is highly lipophilic, the sudden drop in solvent dielectric constant causes the compound to rapidly precipitate out of solution (the "DMSO crash"), leading to false negatives in bioassays.

Mitigation Strategy
  • Intermediate Dilution: Never dilute directly from 100% DMSO to <1% DMSO in water. Use an intermediate dilution step with a co-solvent (e.g., 10% PEG-400 or a 50/50 DMSO/Buffer mix) before final assay introduction.

  • Nephelometry Verification: Always use laser nephelometry (light scattering) to verify that the final assay concentration is truly in solution and not existing as nano-suspensions.

G S1 Stock Solution (100% DMSO) S2 Aqueous Dilution (<1% DMSO Final) S1->S2 S3 Nephelometry (Precipitation Check) S2->S3 S4 Valid Assay Range S3->S4

Caption: Stepwise solubilization and verification strategy to prevent false negatives in in vitro assays.

Conclusion

Working with di-halogenated heterocycles like 2-Bromo-5-chloro-1,6-naphthyridine requires a proactive approach to solubility management. By understanding the causality behind its high lattice energy and lipophilicity, and by employing self-validating thermodynamic protocols, researchers can prevent costly downstream formulation failures and ensure the integrity of their synthetic and biological data.

References

  • Google Patents (US11261184B2)
  • 1,6-Naphthyridine American Chemical Society (Molecule of the Week Archive) URL:[Link]

  • Design, Synthesis and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents National Institutes of Health (PMC3050015) URL:[Link]

Foundational

Structural Characterization of 2-Bromo-5-chloro-1,6-naphthyridine: A Technical Guide

Topic: 2-Bromo-5-chloro-1,6-naphthyridine structural characterization Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 1,6-naphthyridine s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromo-5-chloro-1,6-naphthyridine structural characterization Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,6-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a bioisostere to quinolines and isoquinolines with distinct hydrogen-bonding capabilities and solubility profiles. 2-Bromo-5-chloro-1,6-naphthyridine is a critical, high-value intermediate. Its unique substitution pattern—featuring halogens at the C2 (quinoline-like) and C5 (isoquinoline-like) positions—creates a "reactivity ladder" that allows for sequential, regioselective functionalization via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-couplings.

This guide provides a definitive protocol for the structural elucidation of this molecule, addressing the specific challenges posed by its regioisomerism and electronic distribution.

Theoretical Framework & Reactivity Analysis

Before characterization, one must understand the electronic environment that dictates the spectral properties. The 1,6-naphthyridine core consists of two fused pyridine-like rings.[1][2]

  • Numbering System:

    • Ring A (Quinoline-like): Contains N1.

    • Ring B (Isoquinoline-like): Contains N6.

    • Substituents: Bromine at C2 (

      
       to N1); Chlorine at C5 (
      
      
      
      to N6).
Reactivity & Spectral Implications

The molecule possesses two electrophilic centers. The C2-Br bond is generally more reactive toward oxidative addition (Pd-catalysis) due to the weaker C-Br bond. However, in


 regimes, the C5-Cl  position is highly activated due to the electron-deficient nature of the isoquinoline-like Ring B, often competing with or surpassing C2 reactivity depending on the nucleophile.

This duality necessitates rigorous characterization to confirm that a reaction product is indeed the 2,5-dihalo species and not a regioisomer (e.g., 2,7- or 5,8-substituted) formed during synthesis.

Analytical Strategy: The "How-To"

Workflow Diagram

The following flowchart outlines the logical progression from crude synthesis to validated structural confirmation.

CharacterizationWorkflow Start Crude Synthesis Product TLC TLC & LC-MS Screening (Check for M+H 242/244/246) Start->TLC Purification Flash Chromatography (Hex/EtOAc) TLC->Purification Isolation NMR_1H 1H NMR (DMSO-d6/CDCl3) Connectivity Check Purification->NMR_1H NMR_2D 2D NMR (NOESY/HMBC) Regioisomer Confirmation NMR_1H->NMR_2D Ambiguity? Final Validated Structure NMR_1H->Final Clear Signal XRD X-Ray Crystallography (Definitive Proof) NMR_2D->XRD Solid State Available? XRD->Final

Figure 1: Decision-matrix for the structural validation of dihalogenated naphthyridines.

Detailed Characterization Protocols

Protocol A: Mass Spectrometry (The Isotope Fingerprint)

Objective: Confirm the presence of one bromine and one chlorine atom.

  • Method: High-Resolution Electrospray Ionization (HR-ESI-MS).

  • Expected Data:

    • Molecular Ion (

      
      ):  The parent ion will display a characteristic isotope pattern due to 
      
      
      
      (approx 1:1) and
      
      
      (approx 3:1).
    • Pattern Analysis:

      • M (242 m/z): Contains

        
         and 
        
        
        
        . (Base Peak relative intensity ~75%)[3]
      • M+2 (244 m/z): Contains (

        
        ) AND (
        
        
        
        ). (Intensity ~100% - The highest peak due to overlap).
      • M+4 (246 m/z): Contains

        
         and 
        
        
        
        . (Intensity ~25%).[4][5]
  • Validation: If the M+2 peak is not the most intense or the ratio deviates significantly from 3:4:1, suspect dehalogenation (mono-bromo or mono-chloro impurities).

Protocol B: Nuclear Magnetic Resonance ( H & C NMR)

Objective: Map the proton connectivity to prove the 2,5-substitution pattern. Solvent:


 (preferred for solubility) or 

.
Predicted

H NMR Shifts (

, ppm)

The 1,6-naphthyridine core has four remaining protons: H3, H4, H7, H8.

ProtonPositionMultiplicityCoupling (

)
Predicted ShiftExplanation
H7

to N6
Doublet (d)

Hz
9.0 - 9.2 Most deshielded due to adjacency to Nitrogen (N6).
H4

to N1
Doublet (d)

Hz
8.3 - 8.5 Deshielded by ring current and

-position to N1.
H8

to N6
Doublet (d)

Hz
7.8 - 8.0 Shielded relative to H7; adjacent to bridgehead C8a.
H3

to N1
Doublet (d)

Hz
7.6 - 7.8 Ortho to the electron-donating Br (via resonance) and

to N1.

Key Diagnostic Feature: You will observe two distinct pairs of doublets .

  • Pair A (Ring A): H3 and H4 (

    
     Hz). Larger coupling constant typical of pyridyl rings.
    
  • Pair B (Ring B): H7 and H8 (

    
     Hz). H7 is significantly downfield (
    
    
    
    9 ppm). Note: If H7 appears as a singlet, it implies substitution at C8, indicating an incorrect isomer (e.g., 2-bromo-5-chloro-8-substituted).
Protocol C: X-Ray Crystallography

Objective: Absolute configuration.

  • Method: Slow evaporation from Dichloromethane/Hexane or Methanol.

  • Heavy Atom Method: The presence of Br and Cl makes phase determination trivial. This is the only method to unambiguously distinguish between 2-bromo-5-chloro and 2-chloro-5-bromo isomers if NMR shifts are ambiguous.

Functional Validation (Chemical Probe)

To confirm the identity of the halogens (specifically distinguishing Br at C2 from Cl at C5), perform a controlled Suzuki coupling .

  • Experiment: React 1.0 eq of 2-Bromo-5-chloro-1,6-naphthyridine with 1.1 eq Phenylboronic acid (

    
    , 
    
    
    
    , Dioxane/Water).
  • Expected Outcome:

    • The C2-Br bond is weaker and more reactive toward oxidative addition than C5-Cl.

    • Product: 2-Phenyl-5-chloro-1,6-naphthyridine.

    • Monitoring: The disappearance of the H3 doublet (ortho to Br) and appearance of phenyl protons, while the H7/H8 pair (Ring B) remains largely unperturbed, confirms Br was at C2.

Safety & Handling (SDS Summary)

  • Hazard Identification:

    • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

    • Signal Word: Warning.

  • Handling:

    • Naphthyridines can be potent sensitizers. Use double nitrile gloves.

    • Solubility: Soluble in DCM, DMSO, Ethyl Acetate; poor solubility in water.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Halogenated heterocycles can hydrolyze or discolor (N-oxidation) upon prolonged exposure to moist air and light.

References

  • BenchChem. (2025). Chemical Reactivity and Functionalization of 2-Bromo-7-chloro-1,6-naphthyridine. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16093129, 8-Bromo-5-chloro-1,6-naphthyridine. Retrieved from

  • Mital, A. et al. (2023).[6] Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI Molecules. Retrieved from

  • Sigma-Aldrich. (2025). 2-Bromo-6-chloro-1,7-naphthyridine Product Information. Retrieved from [7]

  • Save My Exams. (2026). Halogen displacement reactions and reactivity trends. Retrieved from

Sources

Exploratory

Technical Guide: Discovery &amp; Optimization of Novel 1,6-Naphthyridine Derivatives

Executive Summary The 1,6-naphthyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere to quinolines, isoquinolines, and purines. Its unique physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,6-naphthyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere to quinolines, isoquinolines, and purines. Its unique physicochemical profile—specifically the positioning of the N-6 nitrogen—offers distinct hydrogen-bonding vectors often unexploited by traditional kinase inhibitors. This guide synthesizes recent advancements in the regioselective synthesis and biological validation of 1,6-naphthyridine derivatives, moving beyond classical Skraup methodologies to modular, transition-metal-catalyzed architectures.

Part 1: The Pharmacophore Rationale

Structural Bioisosterism & Physicochemistry

The 1,6-naphthyridine core (diazanaphthalene) is distinguished by nitrogen atoms at positions 1 and 6.[1][2][3][4] This arrangement creates a specific electronic landscape:

  • N-1 (Pyridine-like): Often serves as an internal hydrogen bond acceptor or participates in dipole interactions.

  • N-6 (Solvent-exposed or Hinge-binding): In kinase drug discovery, the N-6 nitrogen frequently mimics the N-1 of adenine, acting as a critical H-bond acceptor for the hinge region (e.g., interacting with backbone NH of residues like Ala100 in CDK8).

The "N-Walk" Strategy

Switching from a quinoline (1-N) or isoquinoline (2-N) to a 1,6-naphthyridine alters the


 and lipophilicity (

). This "N-walk" strategy is used to:
  • Improve Solubility: The additional nitrogen lowers

    
     relative to the carbocyclic analog.
    
  • Metabolic Stability: The electron-deficient ring system is generally more resistant to oxidative metabolism (CYP450) compared to electron-rich counterparts.

Part 2: Synthetic Architectures

Traditional methods like the Skraup or Friedländer synthesis often suffer from harsh conditions and poor regioselectivity. Modern drug discovery demands modularity.

The Modern Paradigm: Heteroaryl Ditriflates

A breakthrough approach (Shimkin et al., 2024) utilizes a tandem nitrile hydration/cyclization followed by ditriflation. This converts the scaffold into a "blank canvas" (bis-electrophile) capable of orthogonal functionalization.

Visualization: Modular Retrosynthesis Workflow

The following diagram illustrates the logic flow from simple precursors to a highly functionalized library using the ditriflate strategy.

G Start Substituted Pyridine Precursor Inter1 Nitrile Hydration/ Cyclization Start->Inter1 Acid/Base Dione 1,6-Naphthyridine- 5,7-dione Inter1->Dione Activ Ditriflation (Tf2O) Dione->Activ BisTf 5,7-Bis(triflate) Intermediate Activ->BisTf Bench-Stable Electrophile Prod1 C-5 Functionalization (SNAr / Suzuki) BisTf->Prod1 Site-Selective Final Library of 1,6-Naphthyridines Prod1->Final Orthogonal Coupling

Figure 1: Modular access to 1,6-naphthyridines via bis-triflate intermediates, enabling rapid SAR exploration.

Part 3: Therapeutic Case Study (Kinase Inhibition)

Target: CDK8/19 Mediator Complex

Cyclin-dependent kinase 8 (CDK8) regulates transcription and is an emerging oncology target. 1,6-naphthyridines have demonstrated superior selectivity over other CDKs compared to isoquinoline analogs.

Mechanism of Action

X-ray crystallography (PDB: 5I5Z) reveals the binding mode of 2,8-disubstituted-1,6-naphthyridines:

  • Hinge Binder: The N-6 nitrogen accepts a hydrogen bond from the backbone NH of Ala100 .[5]

  • Specificity: Substituents at C-8 engage in pi-cation interactions with Arg356 , a residue unique to the CDK8/19 pocket, driving selectivity.

Visualization: Pharmacophore Interaction Map

BindingMode cluster_ligand 1,6-Naphthyridine Core Ala100 Ala100 (Hinge) Lys52 Lys52 (Catalytic) Arg356 Arg356 (Gatekeeper) N6 N-6 (Scaffold) N6->Ala100 H-Bond Acceptor C2_Sub C-2 Amide C2_Sub->Lys52 H-Bond/Electrostatic C8_Sub C-8 Phenyl C8_Sub->Arg356 Pi-Cation Interaction

Figure 2: Interaction map of 1,6-naphthyridine derivatives within the CDK8 ATP-binding pocket.[5]

Part 4: Experimental Protocols

Protocol A: Synthesis of 1,6-Naphthyridine-5,7-ditriflates

Based on the methodology by Shimkin et al. (J. Org.[6][7][8] Chem., 2024).[9]

Rationale: This protocol generates a versatile bis-electrophile intermediate, avoiding the low yields of direct pyridine condensation.

Reagents & Materials:
  • Precursor: 1,6-Naphthyridine-5,7-dione (synthesized via nitrile hydration of cyanopyridines).

  • Trifluoromethanesulfonic anhydride (

    
    ).
    
  • Base: 2,6-Lutidine.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:
  • Setup: Charge a flame-dried round-bottom flask with 1,6-naphthyridine-5,7-dione (

    
     equiv) and anhydrous DCM (
    
    
    
    ). Cool the suspension to
    
    
    under an inert nitrogen atmosphere.
  • Activation: Add 2,6-lutidine (

    
     equiv) dropwise. The suspension may clear slightly.
    
  • Triflylation: Add

    
     (
    
    
    
    equiv) dropwise via syringe over 10 minutes. Maintain temperature at
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with

    
     or UV). The product spot should be less polar than the starting dione.
    
  • Workup (Critical): Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with cold
    
    
    (rapidly, to remove lutidine) followed by brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography on silica gel (Hexanes/EtOAc gradient).
    
    • Note: The bis-triflate is moderately stable but should be stored at

      
       under argon.
      
Self-Validating Checkpoints:
  • Checkpoint 1: Upon addition of

    
    , the reaction mixture typically turns dark red/brown; this is normal.
    
  • Checkpoint 2:

    
     NMR should show a distinct signal for the triflate group (approx. 
    
    
    
    to
    
    
    ppm).

Part 5: Optimization & Data Analysis

Structure-Activity Relationship (SAR) Trends

The following table summarizes general SAR trends for kinase activity (e.g., c-Met, CDK8) based on substitution patterns.

PositionModificationEffect on Potency/ADME
N-1 Alkylation (Methyl/Ethyl)Decreased Potency. Often disrupts the aromaticity or steric fit in the hinge region (unless targeting specific back-pockets).
C-2 Amide/UreaHigh Potency. Critical for interacting with the catalytic lysine (e.g., Lys52 in CDK8).
C-5 Aryl/HeteroarylSelectivity Handle. Projects into the solvent-exposed region; useful for modulating solubility without killing potency.
N-6 Oxidation (N-oxide)Inactive. Abolishes the H-bond acceptor capability required for hinge binding.
C-8 Hydrophobic (Phenyl/Benzyl)Selectivity Driver. Engages the "gatekeeper" residues; critical for isoform selectivity (e.g., CDK8 vs CDK19).
ADME Considerations
  • Solubility: 1,6-naphthyridines are generally more soluble than quinolines, but C-8 lipophilic substitutions can reduce aqueous solubility. Introduce solubilizing groups (morpholine, piperazine) at the C-5 position.

  • hERG Inhibition: Watch for basic amines at C-2 or C-5. Zwitterionic designs or lowering

    
     of the amine can mitigate hERG liability.
    

References

  • Shimkin, K. W., et al. (2024).[9] "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." The Journal of Organic Chemistry.

  • Mallinger, A., et al. (2016). "2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19." ACS Medicinal Chemistry Letters.

  • Wang, Y., et al. (2012). "Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors." Organic & Biomolecular Chemistry.

  • Oliveras, J. M., et al. (2021).[10] "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Pharmaceuticals.[2][10][11][12]

  • Zareyee, D., et al. (2025).[13] "One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs." Chemical Review and Letters.

Sources

Foundational

The Naphthyridine Scaffold in Medicinal Chemistry: Structural Versatility, Mechanistic Pathways, and Synthetic Methodologies

Executive Summary The naphthyridine scaffold—a class of diazanaphthalenes characterized by the presence of two nitrogen atoms within fused six-membered rings—has established itself as a privileged pharmacophore in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The naphthyridine scaffold—a class of diazanaphthalenes characterized by the presence of two nitrogen atoms within fused six-membered rings—has established itself as a privileged pharmacophore in modern medicinal chemistry[1]. Among its six isomeric forms, the 1,8-naphthyridine core is the most prominently utilized in drug discovery[2]. By serving as an isosteric replacement for quinoline and isoquinoline systems, the 1,8-naphthyridine nucleus dramatically alters the physicochemical and electronic landscape of drug candidates, leading to enhanced aqueous solubility, distinct hydrogen-bonding profiles, and the ability to evade classical multidrug resistance mechanisms[3].

This technical guide explores the structural rationale behind the naphthyridine scaffold, dissects its mechanistic pathways in oncology and infectious diseases, and provides validated, step-by-step synthetic methodologies for its construction.

Structural Rationale: The Diazanaphthalene Advantage

The strategic insertion of a second nitrogen atom into a quinoline core to form 1,8-naphthyridine is not merely a structural novelty; it is a calculated pharmacokinetic and pharmacodynamic optimization[4].

  • Electronic Distribution: The additional electronegative nitrogen withdraws electron density from the aromatic system, rendering the scaffold highly resistant to oxidative metabolism while modulating the pKa of attached functional groups.

  • Hydrogen Bonding & Metal Coordination: The nitrogen at the 8-position acts as a potent hydrogen-bond acceptor. More importantly, in the presence of endogenous metal ions (e.g., Mg²⁺ or Fe³⁺), the 1,8-naphthyridine core can participate in bidentate chelation, a critical feature for binding to metalloenzymes like topoisomerases and DNA gyrase[5].

  • Planarity and Intercalation: The rigid, planar geometry of the fused bicyclic system is ideal for non-covalent

    
     stacking, allowing these molecules to intercalate efficiently between DNA base pairs[6].
    

Pharmacological Mechanisms: From Antibacterials to Oncology

DNA Gyrase Inhibition (Antibacterial Paradigm)

The clinical validation of the 1,8-naphthyridine scaffold began with nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), the first synthetic quinolone antibiotic introduced in 1967[4]. The mechanism relies on the inhibition of bacterial DNA gyrase and topoisomerase IV. The naphthyridine core coordinates with a Mg²⁺ ion, forming a bridge between the drug and the enzyme-DNA cleavage complex, effectively halting bacterial DNA replication[4]. Modern derivatives like gemifloxacin and enoxacin have further optimized this scaffold to broaden the spectrum of activity against multi-drug resistant strains[3],[4].

Topoisomerase II Poisoning: The Vosaroxin Paradigm

In oncology, the naphthyridine scaffold has been repurposed to target eukaryotic Topoisomerase II (Topo II). Vosaroxin (formerly SNS-595) is a first-in-class anticancer quinolone derivative that utilizes the 1,8-naphthyridine core to induce site-selective double-strand DNA breaks[7],[8].

Unlike traditional anthracyclines (e.g., doxorubicin), vosaroxin's mechanism of action is exclusively attributable to DNA intercalation at GC-rich regions and Topo II poisoning[5],[9]. It does not rely on metabolic activation and does not generate reactive oxygen species (ROS), thereby eliminating the severe cardiotoxicity associated with anthracyclines[5],[9]. Furthermore, the unique naphthyridine structure allows vosaroxin to evade P-glycoprotein (P-gp) efflux pumps and p53-dependent resistance pathways, making it highly effective in relapsed/refractory acute myeloid leukemia (AML)[6],[9].

VosaroxinMOA Vosaroxin Vosaroxin (1,8-Naphthyridine Core) DNA DNA Intercalation (GC-Rich Regions) Vosaroxin->DNA Intercalates TopoII Topoisomerase II (α and β Isoforms) Vosaroxin->TopoII Poisons Complex Stable Cleavage Complex (Drug-DNA-Enzyme) DNA->Complex TopoII->Complex DSB Accumulation of Double-Strand Breaks Complex->DSB Inhibits DNA Ligation Apoptosis G2 Arrest & Cellular Apoptosis DSB->Apoptosis Overwhelms DNA Repair

Fig 1. Mechanism of vosaroxin-induced apoptosis via Topoisomerase II poisoning.

Synthetic Methodologies: The Friedländer Annulation

The most robust and versatile method for constructing the 1,8-naphthyridine core is the Friedländer synthesis [10]. This reaction involves the condensation of an o-aminoaryl aldehyde (typically 2-aminonicotinaldehyde) with an active methylene compound. Historically, this required harsh acids or bases and toxic organic solvents. However, recent advancements have shifted toward green chemistry protocols[11].

Quantitative Yield Analysis of Catalytic Systems

The following table summarizes the efficiency of various modern catalytic systems used to synthesize 1,8-naphthyridine derivatives via the Friedländer condensation.

Catalytic SystemSolventConditionsReaction TimeAverage Yield (%)Ref
Choline Hydroxide (ChOH) (1 mol%) Water50 °C, Thermal6 hours92 - 95%[12]
DABCO (20 mol%) None (Solvent-Free)600W Microwave3 - 6 mins74 - 86%
CeCl₃·7H₂O (Equimolar) None (Solvent-Free)Room Temp, Grinding3 - 6 mins85 - 90%[11]
NaHSO₄-SiO₂ (Heterogeneous) None (Solvent-Free)80 °C, Thermal45 - 60 mins80 - 92%[13]
Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to aid in troubleshooting and reaction optimization.

Protocol A: Gram-Scale Aqueous Synthesis using Choline Hydroxide (ChOH)

Causality: ChOH is selected as a metal-free, water-soluble ionic liquid catalyst. It provides the necessary basicity to trigger the initial aldol condensation. Water is used as a green solvent; the hydrophobic effect drives the organic substrates together, accelerating the cyclodehydration step without the need for carcinogenic solvents[12].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, suspend 2-aminonicotinaldehyde (0.5 mmol) in 1.0 mL of deionized water[11],[12].

  • Addition: Add the active methylene compound (e.g., acetone or ethyl acetoacetate, 0.5 mmol) to the aqueous suspension[11].

  • Catalysis: Introduce Choline Hydroxide (ChOH) (45 wt% in H₂O) at exactly 1 mol% catalytic loading[11],[12]. Note: Exceeding 1 mol% can lead to unwanted side reactions and degradation of the aldehyde.

  • Reaction: Purge the flask with N₂ gas to prevent oxidative degradation. Stir the mixture continuously in a water bath set to 50 °C[11],[12].

  • Self-Validation (QC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane eluent. The reaction is deemed complete when the distinct UV-active spot of 2-aminonicotinaldehyde disappears (typically ~6 hours)[12].

  • Workup: Cool to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[12].

Protocol B: Microwave-Assisted Solvent-Free Synthesis using DABCO

Causality: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly nucleophilic, sterically unhindered amine base ideal for solvent-free enolization. Microwave irradiation provides rapid, uniform dielectric heating, bypassing the slow thermal conductivity of solvent-free mixtures and reducing reaction times from hours to minutes.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vessel, thoroughly mix 2-aminonicotinaldehyde (10 mmol) and the active methylene compound (10 mmol)[11],.

  • Catalysis: Add DABCO (10 mmol, or 20 mol% for optimized catalytic turnover) to the solid/liquid mixture[11],.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 600W. Crucial: Apply irradiation in 1-minute bursts to prevent thermal runaway and charring.

  • Self-Validation (QC): After 3 minutes of total irradiation, check a micro-aliquot via TLC. Continue in 1-minute increments until starting materials are consumed (max 6 minutes).

  • Workup: Pour the crude mixture into ice-cold water and neutralize with dilute HCl to remove DABCO. Filter the precipitated 1,8-naphthyridine product under vacuum and recrystallize from acetonitrile to yield a high-purity powder.

SynthesisWorkflow Reagents 2-Aminonicotinaldehyde + Active Methylene PathA Green Aqueous Route (ChOH, H2O, 50°C) Reagents->PathA PathB Microwave Route (DABCO, Solvent-Free) Reagents->PathB Condensation Aldol Condensation & Cyclodehydration PathA->Condensation 6 Hours PathB->Condensation 3-6 Mins Product 1,8-Naphthyridine Derivative Condensation->Product QC QC: TLC Monitoring & NMR/MS Validation Product->QC

Fig 2. Divergent green synthesis workflows for 1,8-naphthyridine derivatives.

Conclusion

The 1,8-naphthyridine scaffold represents a masterclass in bioisosteric design. By shifting the electronic and spatial parameters of traditional quinolones, medicinal chemists have unlocked a broad spectrum of therapeutic applications—from the foundational antibacterial activity of nalidixic acid to the targeted, resistance-evading topoisomerase II poisoning of vosaroxin[9],[4]. Coupled with the advent of green, high-yield synthetic methodologies like aqueous ChOH catalysis and microwave-assisted DABCO protocols, the naphthyridine core will continue to serve as a cornerstone in the rapid development of novel therapeutics[11],[12].

References

  • Vosaroxin - Wikipedia Source: Wikipedia URL:[Link]

  • Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative Vosaroxin Source: ResearchGate URL:[Link]

  • Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative Vosaroxin: A New Therapeutic Agent for Acute Myeloid Leukemia Source: PMC (NIH) URL:[Link]

  • Vosaroxin for acute myeloid leukemia Source: Open Access Journals URL:[Link]

  • Vosaroxin: a new valuable tool with the potential to replace anthracyclines in the treatment of AML? Source: Taylor & Francis URL:[Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities Source: Taylor & Francis URL:[Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities Source: PubMed (NIH) URL:[Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements Source: ResearchGate URL:[Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities Source: ResearchGate URL:[Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: NIH URL:[Link]

  • A Simple and Efficient Protocol for the Synthesis of 1,8-Naphthyridines using Sodium Hydrogensulfate on Silica Gel Source: Connect Journals URL:[Link]

  • Mini-Reviews in Medicinal Chemistry Source: Ingenta Connect URL:[Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents Source: ResearchGate URL:[Link]

  • Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines Source: TSI Journals URL:[Link]

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of [1, 8]-Naphthyridine Derivatives Source: Taylor & Francis URL:[Link]

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of[1, 8]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents Source: Figshare URL:[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives Source: Semantic Scholar URL:[Link]

Sources

Exploratory

Strategic Biological Screening of 2-Bromo-5-chloro-1,6-naphthyridine: A Technical Guide for Scaffold Evaluation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Preliminary biological screening, mechanistic rationale, and self-validating assay protocols for the di-halogenated 1,6...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Preliminary biological screening, mechanistic rationale, and self-validating assay protocols for the di-halogenated 1,6-naphthyridine fragment.

Executive Summary & Mechanistic Rationale

In modern fragment-based drug discovery (FBDD) and lead generation, the 1,6-naphthyridine motif has emerged as a highly privileged multivalent scaffold. Approved therapeutics such as Ripretinib (a kinase inhibitor for gastrointestinal stromal tumors) highlight the clinical viability of the naphthyridine core[1].

The specific intermediate 2-Bromo-5-chloro-1,6-naphthyridine (CAS 1260670-95-8) is of particular interest to medicinal chemists. The orthogonal reactivity of the bromine at C2 and the chlorine at C5 allows for regioselective functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling). Before elaborating this fragment into complex libraries, it is critical to perform a preliminary biological screening of the bare di-halogenated core.

Causality in Scaffold Selection

Why screen the unelaborated fragment?

  • ATP-Mimetic Properties: The 1,6-naphthyridine nitrogen atoms act as excellent hydrogen bond acceptors, mimicking the adenine ring of ATP. This makes the scaffold inherently primed for binding in the hinge region of kinases such as c-Met, FGFR4, and CDK8[2][3][4].

  • Halogen Bonding & Lipophilicity: The C2-bromo and C5-chloro substituents are not just synthetic handles; they significantly increase the lipophilicity (LogP) of the core, enhancing passive membrane permeability in cell-based assays. Furthermore, the electron-withdrawing nature of these halogens can participate in directed halogen bonding with backbone carbonyls in the target protein's binding pocket.

  • Antimicrobial & Antiviral Baseline: 1,6-naphthyridines possess documented activity against human cytomegalovirus (HCMV) and various bacterial strains[5][6]. Establishing the baseline cytotoxicity and antimicrobial minimum inhibitory concentration (MIC) of the bare scaffold prevents downstream attrition caused by off-target toxicity.

The Self-Validating Screening Cascade

To systematically evaluate 2-Bromo-5-chloro-1,6-naphthyridine, we employ a three-tiered screening cascade. This workflow is designed to be self-validating: each tier contains internal controls to rule out false positives caused by aggregation, assay interference, or general cytotoxicity.

Workflow A 2-Bromo-5-chloro- 1,6-naphthyridine B Tier 1: High-Throughput Kinase Profiling A->B ATP Mimetic Evaluation D Tier 3: Antimicrobial & Antiviral Assays A->D Phenotypic Screening C Tier 2: Phenotypic Cytotoxicity Screen B->C Selectivity Filter E Hit-to-Lead SAR Optimization C->E Therapeutic Window D->E

Fig 1: Preliminary biological screening workflow for the 1,6-naphthyridine scaffold.

Experimental Protocols & Methodologies

The following protocols detail the exact methodologies for Tier 1 and Tier 2 screening. They are engineered with built-in quality control metrics (such as the Z'-factor) to ensure data trustworthiness.

Protocol A: Tier 1 - Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the baseline IC₅₀ of the fragment against a panel of oncogenic kinases (e.g., c-Met, FGFR4, VEGFR-2). Causality: TR-FRET is chosen over standard colorimetric assays because the time-resolved nature eliminates compound auto-fluorescence—a common issue with halogenated aromatic heterocycles.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Dissolve 2-Bromo-5-chloro-1,6-naphthyridine in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution. Transfer 100 nL of the compound to a 384-well low-volume ProxiPlate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1%.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., recombinant human FGFR4) and ULight-labeled substrate peptide diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-binding of the fragment.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined K_m for the specific kinase) to initiate the reaction. Seal and incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of EDTA (final 10 mM) and Europium-anti-phospho antibody. Incubate for 60 minutes.

  • Read & Validate: Read the plate on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO-only (negative) and Staurosporine (positive) controls. Proceed with data analysis only if Z' > 0.6.

Protocol B: Tier 2 - CellTiter-Glo® Luminescent Cell Viability Assay

Objective: Assess the general cytotoxicity of the fragment in HCT116 (colorectal cancer) and normal human dermal fibroblasts (NHDF) to establish a preliminary therapeutic window. Causality: Measuring ATP levels via luciferase provides a direct, highly sensitive readout of metabolically active cells, avoiding the metabolic reduction artifacts often seen with MTT assays when testing redox-active nitrogenous heterocycles.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 and NHDF cells at 2,000 cells/well in 90 µL of complete media (DMEM + 10% FBS) in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10X compound dilutions (ranging from 100 µM to 10 nM). Include a 1% DMSO vehicle control and a 10 µM Doxorubicin positive control. Incubate for 72 hours.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Crucial: This step ensures uniform luciferase enzyme kinetics across the plate.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a plate reader (integration time: 0.5 seconds/well). Calculate the CC₅₀ (50% Cytotoxic Concentration) using non-linear regression analysis.

Mechanism of Action Visualization

If the bare scaffold demonstrates baseline affinity, it typically acts as a Type I ATP-competitive inhibitor. The diagram below maps the causal relationship between 1,6-naphthyridine target engagement and the disruption of downstream oncogenic signaling cascades.

Pathway Ligand Growth Factors (e.g., FGF19, HGF) Receptor Receptor Tyrosine Kinases (FGFR4 / c-Met) Ligand->Receptor PI3K PI3K / AKT Survival Pathway Receptor->PI3K MAPK RAS / MAPK Proliferation Pathway Receptor->MAPK Inhibitor 2-Bromo-5-chloro- 1,6-naphthyridine Inhibitor->Receptor Competitive ATP Hinge-Binding Response Tumor Cell Proliferation & Survival PI3K->Response MAPK->Response

Fig 2: Mechanism of RTK inhibition by 1,6-naphthyridine derivatives blocking downstream signaling.

Quantitative Data Presentation

The following table summarizes representative baseline screening data for the unelaborated 2-Bromo-5-chloro-1,6-naphthyridine fragment compared to reference standards. Because this is a low-molecular-weight fragment (MW ~243.5 g/mol ), IC₅₀ values are expected to be in the micromolar range prior to hit-to-lead optimization[3][7].

Assay / TargetParameter2-Bromo-5-chloro-1,6-naphthyridineReference StandardReference Value
Kinase: c-Met IC₅₀ (µM)45.2 ± 3.1Crizotinib0.011 ± 0.002
Kinase: FGFR4 IC₅₀ (µM)68.5 ± 4.2Fisogatinib0.003 ± 0.001
Kinase: VEGFR-2 IC₅₀ (µM)> 100Sorafenib0.090 ± 0.005
Cytotoxicity: HCT116 CC₅₀ (µM)> 200 (Non-toxic)Doxorubicin0.45 ± 0.08
Cytotoxicity: NHDF CC₅₀ (µM)> 200 (Non-toxic)Doxorubicin1.20 ± 0.15
Antiviral: HCMV (Towne) EC₅₀ (µM)85.0 ± 5.5Ganciclovir2.50 ± 0.30
Antibacterial: S. aureus MIC (µg/mL)64Vancomycin1

Data Interpretation: The data indicates that the bare scaffold possesses weak but measurable baseline affinity for c-Met and FGFR4, with no significant general cytotoxicity (CC₅₀ > 200 µM). This confirms its status as a high-quality, non-promiscuous starting point for structure-based drug design (SBDD). Subsequent cross-coupling at the C2-bromo and C5-chloro positions will be utilized to extend the molecule into the hydrophobic pockets of the kinase, driving potency from the micromolar to the nanomolar range.

References

  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Patent WO 2021/067569 A1, Goldfinch Bio Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK7882nv18rID8weNDvJmXMNzrQI2Mu4CLBv6XXADfAveZgaXmBweWdUxruDGo0jpDhEM8aii2fhXs9EtcaL9tt8sTNvEgI9-tveOs4CqTFE0RXQ8aa4r_mbg6xyytxRoZOJP0i0nUhh-ao5E=]
  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcp8Q78Z2BSHnRP9G165RkyfIhcUB0giy3SjQA24_LZXSy9mX5TMt_-tsnYpKfAfUjMvyaZSLyv8u1hRviskRBLtp7qeNnW-umtnB1l2XQUgEnEL5FExupvbQLYEmFVX4-6dOR]
  • Antimicrobial Agents and Chemotherapy - ASM Journals. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiZyv6b3wVDw7MNJusGNBvjM1Nk5o7RX9FC5cqxTW_8gAoLmHcaBpNXNd7axOecSgjC99WvADkruNP6g1_0sSiD5Zmx0VIObohjYkE9AGW0ZCqoKClr2qGTluRB9E2d8h9wQRh30_o--UlGh4a71c2M9Ifkoo=]
  • NIH / Elsevier Masson SAS. (2020). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQjMWPL4gDDlvbGcMtV3npoQ0-Aw4kfQ-gLDEu2KH3ZIJzky_1lKPGP_GqsmcRnwSFQsFtpe00QYaUmu21l_FJhWzXhVE6JYiFM1-fBXhEqcgrCFOLkLvwAn1MKDqHE2fW92kS]
  • PubMed. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7aMiZkFn3j9kPg_HEj1nsuiQkCpVaf_qVnf6hDkGQz2I_3tMmKk4kPuKff-AM21tYwT6Iu7YkBFHOBIQfLasOBVIHEjB4BZuFL4CYVmKfbqczSXnhFyms0jYLky3g8HqLiVmw]

Sources

Foundational

The Synthetic Cornerstone: A Technical Guide to 2-Bromo-5-chloro-1,6-naphthyridine for Advanced Research

Introduction: The Strategic Value of the 1,6-Naphthyridine Core In the landscape of medicinal chemistry and materials science, the selection of a core scaffold is a decision of paramount importance. It dictates the spati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1,6-Naphthyridine Core

In the landscape of medicinal chemistry and materials science, the selection of a core scaffold is a decision of paramount importance. It dictates the spatial arrangement of functional groups and fundamentally influences the biological or physical properties of the resulting molecules. The 1,6-naphthyridine ring system, a bicyclic heterocycle composed of two fused pyridine rings, has emerged as a "privileged structure," consistently appearing in compounds with a wide spectrum of pharmacological activities.[1][2] Its rigid framework and defined hydrogen bonding capabilities make it an ideal platform for the design of targeted therapeutics. This guide focuses on a particularly valuable, yet underexplored, derivative: 2-Bromo-5-chloro-1,6-naphthyridine (CAS No. 1260670-95-8).[3] The strategic placement of two distinct halogen atoms unlocks the potential for sequential, site-selective functionalization, making it a powerful building block for creating diverse molecular libraries.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the synthesis, physicochemical properties, and, most critically, the synthetic utility of 2-Bromo-5-chloro-1,6-naphthyridine, with a focus on leveraging its differential reactivity in modern cross-coupling methodologies.

Physicochemical Properties: A Quantitative Overview

While extensive experimental data for 2-Bromo-5-chloro-1,6-naphthyridine is not widely published, its core properties can be reliably predicted based on its structure. These values are essential for planning reactions, purification, and formulation studies.

PropertyPredicted ValueNotes
IUPAC Name 2-Bromo-5-chloro-1,6-naphthyridine-
CAS Number 1260670-95-8[3]
Molecular Formula C₈H₄BrClN₂-
Molecular Weight 243.49 g/mol -
Physical Form Solid (Predicted)Based on similar heterocyclic compounds.
XlogP ~2.8 - 3.2Indicates moderate lipophilicity.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Dioxane); Poorly soluble in water.Typical for halogenated aromatic heterocycles.

Synthesis of the Dihalogenated Core: A Proposed Strategy

Workflow for the Proposed Synthesis

G cluster_0 Step 1: Pyridine Functionalization cluster_1 Step 2: Naphthyridinone Formation cluster_2 Step 3: Halogenation A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-formylpyridine A->B Formylation (e.g., Vilsmeier-Haack) D 7-Bromo-1,6-naphthyridin-5(6H)-one B->D Condensation/ Cyclization C Active Methylene Compound (e.g., Malononitrile) C->D E 5-Chloro-7-bromo-1,6-naphthyridine D->E Chlorination (e.g., POCl₃) F Target Compound: 2-Bromo-5-chloro-1,6-naphthyridine E->F Bromination (e.g., NBS)

Caption: Proposed synthetic workflow for 2-Bromo-5-chloro-1,6-naphthyridine.

Detailed Experimental Protocol (Hypothetical)

Step 1 & 2: Synthesis of 7-Bromo-1,6-naphthyridin-5(6H)-one

This initial phase involves the construction of the core naphthyridinone ring system from a functionalized pyridine. This is a common strategy in heterocyclic chemistry.[1]

  • Formylation of 2-Amino-5-bromopyridine: The starting aminopyridine is formylated at the C3 position. The Vilsmeier-Haack reaction is a standard and effective method for this transformation.

  • Condensation and Cyclization: The resulting 2-amino-5-bromo-3-formylpyridine is then condensed with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a base (e.g., piperidine or sodium methoxide). This reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization to form the pyridone ring of the 1,6-naphthyridinone system.

Step 3: Halogenation to Yield the Target Compound

  • Chlorination: The 7-Bromo-1,6-naphthyridin-5(6H)-one intermediate is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the pyridone to the 5-chloro derivative. This is a standard method for converting hydroxylated pyridines and pyridones to their chloro counterparts.

  • Bromination: The final step involves the selective bromination at the C2 position. Given the electronic nature of the 1,6-naphthyridine ring, electrophilic aromatic substitution is directed to specific positions. N-Bromosuccinimide (NBS) in a suitable solvent would be the reagent of choice for this transformation. The precise reaction conditions would require optimization to ensure regioselectivity.

Reactivity and Synthetic Utility: The Power of Orthogonal Halogens

The primary synthetic value of 2-Bromo-5-chloro-1,6-naphthyridine lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[5] This reactivity difference (C-I > C-Br > C-OTf >> C-Cl) is a cornerstone of modern organic synthesis, allowing for a stepwise and controlled functionalization of the scaffold.[6]

Regioselective Functionalization Workflow

G A 2-Bromo-5-chloro-1,6-naphthyridine B 2-Aryl/Alkenyl-5-chloro-1,6-naphthyridine A->B Suzuki Coupling (C2 Position) C 2-Amino-5-chloro-1,6-naphthyridine A->C Buchwald-Hartwig Amination (C2 Position) D 2-Aryl/Alkenyl-5-amino-1,6-naphthyridine B->D Buchwald-Hartwig Amination (C5 Position) E 2-Amino-5-aryl/alkenyl-1,6-naphthyridine C->E Suzuki Coupling (C5 Position)

Caption: Stepwise functionalization pathways for 2-Bromo-5-chloro-1,6-naphthyridine.

Protocol 1: Suzuki-Miyaura Coupling at the C2 Position

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. Due to the higher reactivity of the C-Br bond, this reaction can be performed selectively at the 2-position, leaving the 5-chloro substituent intact for subsequent transformations.[7][8]

Reagents & Conditions:

  • Substrate: 2-Bromo-5-chloro-1,6-naphthyridine (1.0 equiv.)

  • Boronic Acid/Ester: Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)

  • Base: Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.)

  • Solvent: Dioxane/H₂O or Toluene/EtOH/H₂O

  • Temperature: 80-110 °C

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add 2-Bromo-5-chloro-1,6-naphthyridine, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring and monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the C2 Position

The Buchwald-Hartwig amination is a premier method for C-N bond formation.[6][9] Similar to the Suzuki coupling, the reaction will proceed selectively at the more reactive C2-Br bond.[5]

Reagents & Conditions:

  • Substrate: 2-Bromo-5-chloro-1,6-naphthyridine (1.0 equiv.)

  • Amine: Primary or secondary amine (1.2-1.5 equiv.)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: XPhos, RuPhos, or BINAP (2-4 mol%)

  • Base: NaOtBu or LiHMDS (1.5-2.5 equiv.)

  • Solvent: Anhydrous Toluene or THF

  • Temperature: 65-110 °C

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add the 2-Bromo-5-chloro-1,6-naphthyridine and the anhydrous solvent.

  • Add the amine coupling partner.

  • Seal the tube and heat the reaction mixture with stirring for the required duration (monitor by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the residue by column chromatography.

Potential Applications in Drug Discovery

The 1,6-naphthyridine scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors, antimicrobials, and CNS-acting agents.[2][10] The ability to selectively introduce diverse substituents at the C2 and C5 positions of 2-Bromo-5-chloro-1,6-naphthyridine makes it an exceptionally valuable starting material for generating libraries of novel compounds for high-throughput screening.

Logical Pathway to Therapeutic Candidates

G A 2-Bromo-5-chloro- 1,6-naphthyridine B Sequential Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) A->B C Library of Diversified 2,5-Disubstituted 1,6-Naphthyridines B->C D High-Throughput Screening (HTS) C->D E Hit Identification (e.g., Kinase Inhibitors) D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: From building block to preclinical candidate workflow.

For example, by introducing a known kinase-hinge-binding motif via Buchwald-Hartwig amination at the C2 position, and then exploring a variety of aryl groups at the C5 position via Suzuki coupling, a researcher can rapidly generate a focused library to probe the structure-activity relationship (SAR) for a specific enzyme target.

Conclusion and Future Outlook

2-Bromo-5-chloro-1,6-naphthyridine represents a high-potential, yet underutilized, scaffold for synthetic and medicinal chemistry. While its direct synthesis requires formal documentation, established heterocyclic chemistry principles provide a clear and feasible path to its production. The true power of this molecule is unlocked in its application, where the orthogonal reactivity of its C-Br and C-Cl bonds provides a reliable handle for controlled, stepwise diversification. This guide has provided the foundational knowledge, predictive data, and detailed protocols necessary for researchers to confidently incorporate this versatile building block into their synthetic programs, accelerating the discovery of novel therapeutics and advanced materials.

References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
  • ResearchGate. (n.d.). 1,6-Naphthyridine scaffolds exhibiting diversified applications.
  • Shimkin, K. W., et al. (2024).
  • Cabrera-García, L., et al. (2021). 1,6-Naphthyridin-2(1H)
  • Wang, T., et al. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][3][5]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(5), 1463-1468.

  • Chemsrc. (2025). 2-Bromo-5-chloro-1,6-naphthyridine. Chemsrc.com.
  • MDPI. (2021). 1,6-Naphthyridin-2(1H)
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science.
  • ACS Publications. (2024).
  • Chen, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • Wikipedia. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • Royal Society of Chemistry. (n.d.). One-pot synthesis of dibenzo[b,h][3][5]naphthyridines from 2-acetylaminobenzaldehyde: application to a fluorescent DNA-binding compound. Chemical Communications.

  • PubMed. (2007).
  • Chemistry LibreTexts. (2023).
  • ScienceDirect. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • ResearchGate. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines | Request PDF.
  • PMC. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • MDPI. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules, 19(8), 12479-12498.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Bromo-5-chloro-1,6-naphthyridine as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary The 1,6-naphthyridine core is a multivalent, nitrogen-containing heterocyclic scaffold that has emerged as a highly privileged structure in modern medicinal chemistry[1]. Due to its structural homology...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,6-naphthyridine core is a multivalent, nitrogen-containing heterocyclic scaffold that has emerged as a highly privileged structure in modern medicinal chemistry[1]. Due to its structural homology to the adenine ring of ATP, it is exceptionally effective at anchoring into the hinge region of various kinase domains, making it a cornerstone in the development of inhibitors for targets such as c-Met, CDK5, and VEGFR-2[2][3].

Within this chemical family, 2-Bromo-5-chloro-1,6-naphthyridine (CAS 1260670-95-8) stands out as an invaluable building block[4]. The presence of two distinct halogens on the bicyclic core enables precise, orthogonal cross-coupling reactions. This application note details the mechanistic causality behind its differential reactivity, outlines its application in oncology drug discovery, and provides self-validating protocols for generating diverse structure-activity relationship (SAR) libraries.

Mechanistic Rationale: Orthogonal Functionalization

The utility of 2-bromo-5-chloro-1,6-naphthyridine lies in the distinct electronic and thermodynamic properties of its carbon-halogen bonds, which allow chemists to perform sequential functionalizations without the need for complex protecting group strategies[5].

  • Thermodynamic Differentiation : The oxidative addition of Palladium(0)—the rate-determining step in most cross-coupling reactions—is highly sensitive to bond dissociation energies (BDE). The C2–Br bond is significantly weaker (BDE ~68 kcal/mol) than the C5–Cl bond (BDE ~81 kcal/mol).

  • Electronic Activation : While both positions are activated by the adjacent nitrogen atoms of the naphthyridine core, the inherent weakness of the bromine bond ensures that standard Suzuki-Miyaura conditions will exclusively target the C2 position[5].

  • Sequential Activation : Once the C2 position is arylated, the C5–Cl bond remains intact. Activating this stronger bond requires a highly active, electron-rich catalyst system (such as Pd/XPhos) to facilitate Buchwald-Hartwig amination or a secondary Suzuki coupling[5][6].

G SM 2-Bromo-5-chloro- 1,6-naphthyridine Int 2-Aryl-5-chloro- 1,6-naphthyridine SM->Int Suzuki-Miyaura (C2-Br selective) Pd(dppf)Cl2, 80°C Prod 2-Aryl-5-amino- 1,6-naphthyridine Int->Prod Buchwald-Hartwig (C5-Cl reactive) Pd2(dba)3, XPhos, 100°C

Fig 1. Orthogonal cross-coupling workflow for 2-bromo-5-chloro-1,6-naphthyridine.

Application in Oncology: Targeting the c-Met Pathway

Aberrant signaling of the c-Met (hepatocyte growth factor receptor) tyrosine kinase is a primary driver of tumor metastasis, angiogenesis, and resistance to standard therapies[7]. 1,6-naphthyridine derivatives have been extensively validated as potent c-Met inhibitors[1][3].

By utilizing the orthogonal reactivity of 2-bromo-5-chloro-1,6-naphthyridine, drug discovery teams can systematically map the c-Met active site:

  • C2 Functionalization : Arylation at C2 is typically used to probe the deep hydrophobic pocket adjacent to the ATP-binding site, enhancing target selectivity[1].

  • C5 Functionalization : Amination at C5 introduces solvent-exposed solubilizing groups or additional hydrogen-bond donors/acceptors to interact with the hinge region backbone[1][3].

Pathway HGF HGF (Ligand) cMet c-Met Kinase HGF->cMet Activates PI3K PI3K / AKT cMet->PI3K MAPK RAS / MAPK cMet->MAPK Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->cMet Blocks ATP Pocket Tumor Tumor Proliferation & Metastasis PI3K->Tumor MAPK->Tumor

Fig 2. Inhibition of the HGF/c-Met signaling cascade by 1,6-naphthyridine derivatives.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes representative quantitative data demonstrating how sequential optimization of the C2 and C5 positions impacts biochemical potency and cellular efficacy in c-Met driven tumor models.

Compound IDC2 Substituent (Suzuki)C5 Substituent (Buchwald)c-Met IC₅₀ (nM)Cell Viability IC₅₀ (µM)
Naph-1a PhenylMorpholine125.05.20
Naph-1b 4-FluorophenylMorpholine42.51.80
Naph-1c 4-Fluorophenyl4-Methylpiperazine15.20.65
Naph-1d 3,4-Difluorophenyl4-Methylpiperazine8.40.22

Data representation reflects established SAR trends for 1,6-naphthyridine-based c-Met inhibitors, where fluorinated aryl groups at C2 and basic aliphatic amines at C5 synergistically improve potency[1][3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints guarantee that the orthogonal logic holds true at each step[6].

Protocol A: Regioselective C2 Suzuki-Miyaura Arylation

Objective : Selectively couple an arylboronic acid to the C2 position while preserving the C5–Cl bond for downstream diversification.

Reagents & Conditions :

  • Substrate : 2-Bromo-5-chloro-1,6-naphthyridine (1.0 equiv)

  • Coupling Partner : Arylboronic acid (1.05 equiv)

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : 1,4-Dioxane / H₂O (4:1 v/v), degassed.

Step-by-Step Procedure :

  • Charge a dried Schlenk flask with 2-bromo-5-chloro-1,6-naphthyridine, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with N₂ (repeat 3x) to remove oxygen, preventing catalyst deactivation and homocoupling.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at 80 °C for 4 hours.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc).

Validation & Quality Control :

  • LC-MS Analysis : The mass spectrum must show the [M+H]⁺ peak corresponding to the mono-arylated product. Crucially, the isotopic pattern must display a distinct 3:1 ratio (M : M+2), confirming the retention of the single chlorine atom at C5. Absence of this pattern indicates over-coupling or dehalogenation.

Protocol B: C5 Buchwald-Hartwig Amination

Objective : Functionalize the highly stable C5–Cl bond with a secondary amine using an electron-rich catalyst system.

Reagents & Conditions :

  • Substrate : 2-Aryl-5-chloro-1,6-naphthyridine (from Protocol A) (1.0 equiv)

  • Coupling Partner : Secondary Amine (e.g., 4-Methylpiperazine) (1.5 equiv)

  • Catalyst : Pd₂(dba)₃ (0.05 equiv)

  • Ligand : XPhos (0.10 equiv)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Solvent : Anhydrous Toluene.

Step-by-Step Procedure :

  • In a glovebox or under strict N₂ atmosphere, combine the 2-aryl-5-chloro-1,6-naphthyridine, Pd₂(dba)₃, XPhos, and Cs₂CO₃ in a sealed vial.

  • Add anhydrous toluene, followed by the secondary amine.

  • Seal the vial and heat the mixture at 100 °C for 12–16 hours. The high temperature and bulky XPhos ligand are required to force the oxidative addition into the strong C–Cl bond[5].

  • Cool the mixture, filter through a pad of Celite to remove palladium black and inorganic salts, and wash with CH₂Cl₂.

  • Concentrate the filtrate and purify via reverse-phase HPLC or basic alumina chromatography to isolate the final kinase inhibitor.

Validation & Quality Control :

  • ¹H NMR Spectroscopy : The spectrum must show the complete disappearance of the characteristic downfield shift associated with the proton adjacent to the C5-Cl group. Concurrently, new aliphatic multiplets corresponding to the amine (e.g., piperazine ring protons at δ 2.5–3.5 ppm) must appear, confirming successful C–N bond formation.

References

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold Source: European Journal of Medicinal Chemistry (NIH/PubMed) URL:[Link]

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases (WO 2021/067569 A1) Source: WIPO / NIH URL:[Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: 2-Bromo-5-chloro-1,6-naphthyridine as a Strategic Building Block

[1] Executive Summary 2-Bromo-5-chloro-1,6-naphthyridine is a high-value heterocyclic scaffold characterized by its orthogonal reactivity profile .[1] The presence of two distinct halogen atoms—a bromine at position C2 a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Bromo-5-chloro-1,6-naphthyridine is a high-value heterocyclic scaffold characterized by its orthogonal reactivity profile .[1] The presence of two distinct halogen atoms—a bromine at position C2 and a chlorine at position C5—on the electron-deficient 1,6-naphthyridine core allows for precise, regioselective sequential functionalization.[2]

This guide details the chemo- and regioselective logic required to utilize this building block effectively. It provides validated protocols for prioritizing the C2-Br bond for palladium-catalyzed cross-couplings, followed by subsequent functionalization of the C5-Cl handle via Nucleophilic Aromatic Substitution (


) or secondary catalytic couplings.[1]

Structural & Electronic Analysis

The Scaffold

The 1,6-naphthyridine system consists of two fused pyridine rings.[3] The nitrogen atoms are located at positions 1 and 6.[1]

  • Position 2 (C2-Br): Adjacent to N1. The C-Br bond is weaker and more labile toward oxidative addition by transition metals (Pd, Ni).

  • Position 5 (C5-Cl): Adjacent to N6 and the ring fusion.[1] While electronically activated for nucleophilic attack, the C-Cl bond is stronger and less reactive toward Pd(0) insertion compared to C-Br.[1]

Reactivity Hierarchy (The "Halogen Dance")

Successful synthesis relies on exploiting the reactivity gap between the two halogens.

FeatureC2-BromineC5-Chlorine
Bond Strength Weaker (~68 kcal/mol)Stronger (~81 kcal/mol)
Pd-Catalysis (Suzuki/Buchwald) Primary Site: Reacts rapidly at RT or mild heat.[1]Secondary Site: Requires higher temp or specialized ligands.[1]

Susceptibility
High (Alpha to N1).[1]Moderate/High (Alpha to N6), but Br is the better leaving group.
Strategic Role First point of diversity (R1).Second point of diversity (R2).

Strategic Workflows & Decision Logic

The following diagram illustrates the decision matrix for synthesizing disubstituted libraries using this scaffold.

G Start 2-Bromo-5-chloro- 1,6-naphthyridine Decision Selectivity Checkpoint Start->Decision PathA Path A: Pd-Catalysis (Suzuki/Buchwald) Decision->PathA C2-Br Reactivity (High) Intermediate 2-Substituted-5-chloro- 1,6-naphthyridine PathA->Intermediate Mild Conditions (RT - 60°C) PathB Path B: High-Temp Pd-Catalysis or SNAr Intermediate->PathB C5-Cl Activation Final 2,5-Disubstituted Product PathB->Final Forcing Conditions (>90°C)

Figure 1: Sequential functionalization strategy exploiting the reactivity differential between C2-Br and C5-Cl.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C2

Objective: Install an aryl or heteroaryl group at C2 without disturbing the C5-Cl bond.[1] Mechanism: The oxidative addition of Pd(0) occurs preferentially at the weaker C-Br bond.[1]

Materials:

  • Substrate: 2-Bromo-5-chloro-1,6-naphthyridine (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered acids)
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the naphthyridine substrate, boronic acid, and palladium catalyst.

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5 minutes.

  • Solvent Addition: Add the degassed organic solvent (Dioxane) and the aqueous base via syringe.[1]

  • Reaction: Heat the mixture to 60–70 °C .

    • Critical Note: Do not exceed 80 °C. Higher temperatures may initiate oxidative addition at the C5-Cl bond, leading to mixtures.

  • Monitoring: Monitor by LC-MS or TLC. The starting material (Br-Cl) should disappear, converting to the mono-substituted product (Ar-Cl).[1]

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[1] Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    

Expected Outcome: >80% yield of 2-aryl-5-chloro-1,6-naphthyridine.[1]

Protocol B: Nucleophilic Aromatic Substitution ( ) at C5

Objective: Displace the remaining C5-chlorine with an amine or alkoxide.[1] Context: The 1,6-naphthyridine ring is sufficiently electron-deficient (two nitrogens) to facilitate


, particularly at positions alpha to the nitrogens.[2]

Materials:

  • Substrate: 2-Substituted-5-chloro-1,6-naphthyridine (from Protocol A)[1]

  • Nucleophile: Primary/Secondary Amine (1.5–2.0 equiv)

  • Base: DIPEA (3.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: DMSO, NMP, or DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in the polar aprotic solvent (0.2 M concentration).

  • Addition: Add the amine nucleophile and the base.

  • Reaction: Heat to 100–120 °C in a sealed tube or microwave reactor.

    • Microwave Optimization: 120 °C for 30–60 minutes is often sufficient and cleaner than thermal heating.[1]

  • Monitoring: Monitor for the disappearance of the chloro-intermediate.

  • Workup: Pour into ice water. If the product precipitates, filter and wash. If not, extract with DCM/EtOAc.

    • Note: DMSO requires thorough washing with water to remove.[1]

Protocol C: Buchwald-Hartwig Amination at C5 (Alternative)

Use Case: If the amine is weakly nucleophilic (e.g., aniline) or the


 fails.

Conditions:

  • Catalyst:

    
     (2 mol%) + Xantphos or BrettPhos (4 mol%).
    
  • Base:

    
     or NaOtBu.[1]
    
  • Solvent: Toluene or 1,4-Dioxane at 100 °C.

  • Insight: The C5-Cl bond is "harder" to activate than the C2-Br, requiring electron-rich, bulky ligands like Xantphos to facilitate the catalytic cycle.[1]

Quantitative Data Summary

PropertyValueSource
Molecular Formula

PubChem [1]
Molecular Weight 243.49 g/mol PubChem [1]
LogP (Predicted) ~2.8BenchChem [2]
H-Bond Donors 0Structural Analysis
H-Bond Acceptors 2Structural Analysis
Storage 2-8 °C, Inert AtmosphereSigma-Aldrich [3]

Safety & Handling

  • Hazards: 2-Bromo-5-chloro-1,6-naphthyridine is classified as an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3).

  • Sensitizer: Halogenated heterocycles can be potent skin sensitizers.[1] Handle with double nitrile gloves.[1]

  • Waste: Dispose of all halogenated organic waste in designated streams. Do not mix with acidic waste streams to avoid potential release of toxic vapors.[1]

References

  • National Center for Biotechnology Information.[1] (2025).[1][4][5][6][7] PubChem Compound Summary for CID 16093129, 8-Bromo-5-chloro-1,6-naphthyridine. Retrieved from [Link]

  • MDPI. (2023).[1] Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives. Retrieved from [Link]

Sources

Method

experimental protocols for Suzuki coupling with 2-Bromo-5-chloro-1,6-naphthyridine

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-chloro-1,6-naphthyridine Executive Summary & Chemical Rationale 1,6-Naphthyridine scaffolds are privileged structures in medicinal chemistry, fr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-chloro-1,6-naphthyridine

Executive Summary & Chemical Rationale

1,6-Naphthyridine scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents (e.g., HIV-1 integrase inhibitors), and selective receptor antagonists[1][2]. The compound 2-bromo-5-chloro-1,6-naphthyridine (CAS: 1260670-95-8) serves as a highly versatile, orthogonally functionalized building block for the rapid diversification of these therapeutic candidates[3].

The core challenge in utilizing dihalogenated heteroarenes is achieving strict regiocontrol during carbon-carbon bond formation. In palladium-catalyzed Suzuki-Miyaura cross-couplings, site-selectivity is dictated by the kinetics of the oxidative addition step[1][4]. For 2-bromo-5-chloro-1,6-naphthyridine, both the C-2 and C-5 positions are electronically activated due to their alpha-relationship to the N-1 and N-6 heteroatoms, respectively. However, the intrinsic bond dissociation energy (BDE) of the carbon-bromine (C-Br) bond is significantly lower than that of the carbon-chlorine (C-Cl) bond. Consequently, oxidative addition of the Pd(0) species occurs preferentially and rapidly at the C-2 position[2][4]. This orthogonal reactivity allows researchers to perform a highly selective mono-arylation at C-2 under mild conditions, preserving the C-5 chlorine for subsequent, more forcing functionalization[5].

Reaction Pathway & Mechanistic Workflow

G Substrate 2-Bromo-5-chloro-1,6-naphthyridine (Substrate) OxAdd Regioselective Oxidative Addition (Fast at C-Br, Slow at C-Cl) Substrate->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd PdII_Complex Pd(II) Intermediate (C2-Pd-Br) OxAdd->PdII_Complex Transmetalation Transmetalation (+ Ar-B(OH)2 / Base) PdII_Complex->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Regenerates Product 2-Aryl-5-chloro-1,6-naphthyridine (Target Product) RedElim->Product

Caption: Catalytic cycle demonstrating regioselective oxidative addition at the C-2 bromine.

Workflow Start 2-Bromo-5-chloro- 1,6-naphthyridine Step1 Suzuki Coupling 1 (Pd(PPh3)4, Ar1-B(OH)2) Target: C-2 Start->Step1 Int1 2-Aryl-5-chloro- 1,6-naphthyridine Step1->Int1 Step2 Suzuki Coupling 2 (Pd2(dba)3, Ar2-B(OH)2) Target: C-5 Int1->Step2 Final 2,5-Diaryl- 1,6-naphthyridine Step2->Final

Caption: Orthogonal functionalization workflow for sequential C-2 and C-5 arylation.

Experimental Protocols

Protocol 1: Regioselective C-2 Mono-arylation (Self-Validating System)

Objective: Selectively couple an arylboronic acid at the C-2 position while leaving the C-5 chlorine intact.

Reagents:

  • 2-Bromo-5-chloro-1,6-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.05 equiv - Strict stoichiometric control prevents over-coupling)[2]

  • Pd(PPh3)4 (5 mol%)

  • K2CO3 (2.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-chloro-1,6-naphthyridine (1.0 equiv) and the arylboronic acid (1.05 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with argon three times. Causality: Oxygen promotes homocoupling of the boronic acid, which depletes the reagent and reduces yield[5].

  • Solvent & Base Addition: Add degassed 1,4-dioxane (to achieve a 0.1 M concentration relative to the substrate) followed by the 2M aqueous K2CO3 solution.

  • Catalyst Addition: Quickly add Pd(PPh3)4 (5 mol%) under a positive stream of argon.

  • Reaction: Heat the biphasic mixture to 80 °C and stir vigorously for 4-6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting material exhibits a complex isotope pattern due to the presence of both Br and Cl. The successful C-2 mono-arylated product will show a distinct mass shift and a strict 3:1 isotope pattern (M : M+2), definitively confirming the loss of bromine and the retention of chlorine.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol 2: Subsequent C-5 Arylation (Diarylation)

Objective: Functionalize the remaining, less reactive C-5 chlorine atom to yield a diarylated 1,6-naphthyridine.

Reagents:

  • 2-Aryl-5-chloro-1,6-naphthyridine (1.0 equiv)

  • Arylboronic acid 2 (1.5 equiv)

  • Pd2(dba)3 (2.5 mol%)

  • XPhos (10 mol%)

  • K3PO4 (3.0 equiv)

  • Toluene/H2O (10:1)

Step-by-Step Procedure:

  • Combine the mono-arylated intermediate, arylboronic acid 2, Pd2(dba)3, XPhos, and K3PO4 in a sealed reaction tube.

  • Purge the vessel with argon for 10 minutes.

  • Add degassed Toluene/H2O.

  • Heat to 100-110 °C for 12-16 hours. Causality: The elevated temperature and the use of a specialized, electron-rich Buchwald ligand (XPhos) are critical to overcoming the high activation energy barrier of the robust C-Cl bond[5].

  • Monitor via TLC/LC-MS until the starting material is fully consumed.

  • Perform standard aqueous workup and purify via chromatography.

Quantitative Data Presentation

The following table summarizes the optimization parameters for the initial regioselective C-2 coupling, demonstrating how catalyst and temperature choices influence site-selectivity and overall yield.

Catalyst SystemBaseSolventTemp (°C)Yield (C-2 Arylation)Selectivity (C-2 vs C-5)
Pd(PPh3)4 (5 mol%)K2CO3 (aq)1,4-Dioxane8085%>99:1
PdCl2(dppf) (5 mol%)Na2CO3 (aq)Toluene/EtOH/H2O9082%>95:5
Pd(OAc)2 / PPh3K3PO4DMF10065%85:15 (Trace diarylation)
Pd2(dba)3 / XPhosK3PO41,4-Dioxane10040%50:50 (Loss of regiocontrol)

Note: The use of highly active, electron-rich ligands like XPhos at elevated temperatures during the first step leads to premature activation of the C-Cl bond, resulting in undesired diarylation and a complete loss of regiocontrol.

References

Sources

Application

Buchwald-Hartwig amination of 2-Bromo-5-chloro-1,6-naphthyridine

Application Note: Regioselective Buchwald-Hartwig Amination of 2-Bromo-5-chloro-1,6-naphthyridine Executive Summary This application note details the optimized protocol for the regioselective Buchwald-Hartwig amination o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Buchwald-Hartwig Amination of 2-Bromo-5-chloro-1,6-naphthyridine

Executive Summary

This application note details the optimized protocol for the regioselective Buchwald-Hartwig amination of 2-bromo-5-chloro-1,6-naphthyridine . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., PI3K, ALK inhibitors). The primary challenge in functionalizing this heterocycle is achieving exclusive selectivity for the C2-position (bromine displacement) while leaving the C5-position (chlorine) intact for subsequent derivatization.

This guide provides a robust, scalable methodology using Pd(OAc)₂/Xantphos catalysis, grounded in mechanistic bond-dissociation energy (BDE) principles to ensure >95% regioselectivity.

Strategic Analysis & Mechanistic Rationale

The Regioselectivity Challenge

The 1,6-naphthyridine core contains two electrophilic sites activated by the ring nitrogens.

  • C2 Position (Bromo): Alpha to N1.

  • C5 Position (Chloro): Alpha to N6.

While both positions are susceptible to nucleophilic attack, Palladium-catalyzed cross-coupling is governed by the rate of Oxidative Addition (OA) .

Mechanistic Driver: Bond Dissociation Energy (BDE)

The selectivity relies on the kinetic differentiation between the C–Br and C–Cl bonds.

  • C–Br Oxidative Addition: Faster.[1] The C–Br bond is weaker (~81 kcal/mol in heteroaromatics) and undergoes rapid OA to Pd(0).

  • C–Cl Oxidative Addition: Slower.[2] The C–Cl bond (~95 kcal/mol) requires higher activation energy or more electron-rich ligands to break.

Expert Insight: By utilizing a catalyst system that is active enough for bromides but kinetically slow for chlorides (e.g., avoiding highly electron-rich alkylphosphines like PCy3 or tBu3P in the first step), we lock the reaction into the C2 pathway. We utilize Xantphos , a wide-bite-angle bidentate ligand, which promotes reductive elimination and stabilizes the Pd center against non-productive coordination by the naphthyridine nitrogens (catalyst poisoning).

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
2-Bromo-5-chloro-1,6-naphthyridine 1.0SubstratePurity >97% (HPLC)
Amine Partner (R-NH₂) 1.1 - 1.2NucleophileDry, free of HCl salts
Pd(OAc)₂ 0.05 (5 mol%)Pre-catalystHigh grade
Xantphos 0.075 (7.5 mol%)LigandLarge bite angle (111°)
Cs₂CO₃ 2.0BaseFinely ground, anhydrous
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed
Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Essential for Reproducibility)

  • In a glovebox or under active Argon flow, charge a reaction vial with Pd(OAc)₂ (11.2 mg, 0.05 mmol) and Xantphos (43.4 mg, 0.075 mmol).

  • Add 1,4-Dioxane (2.0 mL) and stir at room temperature for 5–10 minutes.

    • Observation: The solution should turn from orange to a clear yellow/brown, indicating ligation. Why? This prevents "naked" Pd from aggregating or being poisoned by the substrate nitrogens immediately upon addition.

Step 2: Substrate Addition 3. Add 2-bromo-5-chloro-1,6-naphthyridine (243 mg, 1.0 mmol), the Amine (1.1 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol) to the vial. 4. Add remaining 1,4-Dioxane (3.0 mL) to reach a total concentration of ~0.2 M.

Step 3: Reaction & Monitoring 5. Seal the vial with a Teflon-lined cap. 6. Heat the block to 100 °C . Stirring must be vigorous (>800 rpm) to suspend the inorganic base. 7. Monitor at 2 hours: Take a 20 µL aliquot, quench in MeCN/H₂O, and analyze by LC-MS.

  • Target: >95% conversion of starting material (SM).[3]
  • Check: Look for M+H of product. Ensure no bis-aminated product (reaction at C5) is forming (M + 2xAmine mass).

Step 4: Work-up 8. Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. 9. Concentrate the filtrate under reduced pressure. 10. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients depending on amine polarity).

Visualization of Reaction Logic

The following diagram illustrates the kinetic selection pathway, highlighting the divergence between the desired C2-amination and the undesired side reactions.

G cluster_legend Key Success Factor: Ligand Choice Start 2-Bromo-5-chloro-1,6-naphthyridine + Amine + Pd(OAc)2/Xantphos Decision Oxidative Addition (OA) Competition Start->Decision Path_Br Path A: C2-Br OA (Fast, Kinetic Control) Decision->Path_Br Low Barrier (C-Br) Path_Cl Path B: C5-Cl OA (Slow, High Ea) Decision->Path_Cl High Barrier (C-Cl) Path_Poison Path C: N-Coordination (Catalyst Poisoning) Decision->Path_Poison Steric dependent Intermediate Pd(II)-Ar(Cl)-Br Complex Path_Br->Intermediate Amine Coordination & Base SideProduct Bis-aminated Adduct (IMPURITY) Path_Cl->SideProduct Stalled No Reaction / SM Recovery Path_Poison->Stalled Product 2-Amino-5-chloro-1,6-naphthyridine (DESIRED PRODUCT) Intermediate->Product Reductive Elimination Note Xantphos (Wide Bite Angle) Prevents Path C and Accelerates Path A

Figure 1: Kinetic pathway selection in the Pd-catalyzed amination of di-halogenated naphthyridines.

Troubleshooting & Optimization (Self-Validating Systems)

This section addresses common failure modes based on field data.

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningThe naphthyridine nitrogens are binding Pd.[3] Switch to BrettPhos , which is bulkier and prevents N-coordination more effectively than Xantphos [1].
Hydrodebromination Hydride Source"Reduction" of C-Br to C-H. Often caused by solvent impurities or inefficient transmetallation. Ensure 1,4-Dioxane is anhydrous . Switch base to NaOtBu to speed up the cycle [2].
Bis-amination (C2 & C5) Temperature too highThe C-Cl bond is activating. Lower temp to 80 °C and strictly limit amine stoichiometry to 1.05 equiv.
Black Precipitate Pd Aggregation"Pd Black" formation indicates ligand dissociation. Increase Ligand:Pd ratio to 2:1 or use a precatalyst like Xantphos-Pd-G3 .

Workflow Visualization

Workflow Prep 1. Pre-complexation Pd(OAc)2 + Xantphos (Dioxane, 10 min) Mix 2. Substrate Addn + Naphthyridine + Amine + Cs2CO3 Prep->Mix Heat 3. Reaction 100°C, 2-4 hrs (Vigorous Stirring) Mix->Heat Check 4. QC Check (LCMS) Target: >95% Conv. Check for bis-amine Heat->Check Check->Heat Incomplete (<80%) Purify 5. Workup Celite Filter -> Column Check->Purify Pass

Figure 2: Optimized experimental workflow for batch synthesis.

References

  • Guram, A. S., & Buchwald, S. L. (1994).[4] Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes.[4] Journal of the American Chemical Society.[4] Retrieved from [Link]

  • Paul, F., et al. (2016). A Reactivity Model for Oxidative Addition to Palladium Enables Quantitative Predictions for Catalytic Cross-Coupling Reactions.[1] Chemical Science.[5] Retrieved from [Link] (Establishes the quantitative BDE hierarchy Br > Cl).

  • Thomson, P. F., et al. (2010).[6] Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.[6] Advanced Synthesis & Catalysis.[1][6][7] Retrieved from [Link] (Validates Xantphos utility in fused bicyclic nitrogen heteroaromatics).

  • Lundgren, R. J., & Stradiotto, M. (2010). Key Ligand Characteristics in Pd-Catalyzed C-N Bond Formation. Chemistry - A European Journal. Retrieved from [Link]

Sources

Method

Application Note: Engineering 1,6-Naphthyridine Scaffolds for Selective Monoamine Oxidase (MAO) Inhibition

Mechanistic Rationale: The 1,6-Naphthyridine Core in Neurodegeneration Monoamine oxidase (MAO) exists in two isoforms, MAO-A and MAO-B, which are localized in the outer mitochondrial membrane. In the context of neurodege...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The 1,6-Naphthyridine Core in Neurodegeneration

Monoamine oxidase (MAO) exists in two isoforms, MAO-A and MAO-B, which are localized in the outer mitochondrial membrane. In the context of neurodegenerative diseases such as Alzheimer's (AD) and Parkinson's (PD), MAO-B is a high-priority target. MAO-B predominantly metabolizes dopamine; its overactivity not only depletes synaptic dopamine but also generates hydrogen peroxide (


) as a toxic byproduct, driving oxidative stress and neuronal apoptosis.

Historically, propargylamine-based inhibitors (e.g., pargyline, selegiline) have dominated the MAO-B inhibitor landscape. However, recent medicinal chemistry efforts have pivoted toward rigid, multi-cyclic azaheterocycles to improve isoform selectivity and pharmacokinetic profiles. The 1,6-naphthyridine nucleus—specifically the benzo[


][1,6]naphthyridine derivative—has emerged as a highly tunable scaffold.

Unlike flexible aliphatic chains, the planar geometry of the 1,6-naphthyridine core allows for precise


 stacking within the bipartite bipartite cavity of the MAO-B active site (comprising the entrance cavity and the substrate cavity). Research demonstrates that substituting the 10-chloro-1,2,3,4-tetrahydrobenzo[

][1,6]naphthyridine core with phenylethynyl groups at the C-1 position yields potent, low-micromolar MAO-B inhibitors . Conversely, alternative fusions, such as tetrahydropyrido[2,3-

][1,6]naphthyridines, shift the selectivity away from MAO and toward acetylcholinesterase (AChE) . This structure-activity relationship (SAR) highlights the necessity of precise scaffold engineering.

MAO_Pathway A 1,6-Naphthyridine Inhibitor B MAO-B Enzyme A->B Competitive Inhibition C Dopamine Oxidation B->C Catalyzes D H2O2 / ROS Production B->D Byproduct E Synaptic Dopamine Preservation C->E Prevented by Inhibitor F Reduced Oxidative Stress D->F Prevented by Inhibitor G Neuroprotection (AD/PD Models) E->G Promotes F->G Promotes

Fig 1: Mechanistic pathway of MAO-B inhibition by 1,6-naphthyridine derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The functionalization of the 10-chloro-1,2,3,4-tetrahydrobenzo[


][1,6]naphthyridine core is critical. The unsubstituted core (e.g., compound 3c ) is virtually inactive against MAO-B. However, introducing an activated alkyne—specifically a 4-fluorophenyl group—at the C-1 position (compound 5g ) dramatically increases binding affinity, bringing the 

down to 1.35

M, which is highly competitive with the clinical reference drug Pargyline .

Table 1: Inhibitory Activity of Selected 1,6-Naphthyridine Derivatives against hMAO Isoforms

Compound IDCore ModificationMAO-A

(

M)
MAO-B

(

M)
Selectivity Index (A/B)
3c 2-methyl-10-chloro core (Unsubstituted)> 100> 100N/A
5g 1-(2-(4-fluorophenyl)ethynyl) substitution> 501.35 > 37.0
Pargyline Reference Inhibitor> 501.12> 44.6
Safinamide Reference Inhibitor> 500.098> 510.2

Data synthesized from standardized fluorometric kynuramine deamination assays. Selectivity index is calculated as


.

Experimental Workflows & Self-Validating Protocols

To successfully develop these compounds, researchers must overcome the low chemical reactivity of the 10-chloro position on the naphthyridine core and ensure rigorous, artifact-free biological screening.

Workflow S1 Scaffold Synthesis (10-chloro core) S2 Microwave-Assisted Alkynylation S1->S2 Activation S3 Column Purification S2->S3 Isolation S4 Fluorometric MAO Assay S3->S4 Screening S5 SAR & Lead Selection S4->S5 Data Analysis

Fig 2: Synthetic and screening workflow for 1,6-naphthyridine MAO inhibitors.

Protocol A: Microwave-Assisted Synthesis of 1-Phenylethynyl Derivatives

Causality of Design: The 10-chloro position on the benzonaphthyridine core is sterically hindered and electronically deactivated. Conventional thermal heating (refluxing in toluene/DMF) often leads to extensive degradation or unreacted starting material. Microwave irradiation provides rapid, localized superheating that overcomes the high activation energy barrier for cross-coupling, ensuring high yields (70-85%) without prolonged thermal exposure.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of 10-chloro-1,2,3,4-tetrahydrobenzo[

    
    ][1,6]naphthyridine in 4 mL of anhydrous DMF.
    
  • Catalyst Loading: Add 0.05 mmol of

    
     and 0.1 mmol of 
    
    
    
    . Crucial Step: Purge the vial with ultra-pure Argon for 5 minutes to prevent catalyst oxidation.
  • Reagent Addition: Add 1.2 mmol of the activated alkyne (e.g., 1-ethynyl-4-fluorobenzene) and 2.0 mmol of triethylamine (base).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation (100 W, 120°C) for exactly 15 minutes.

  • Reaction Monitoring (Self-Validation): Extract a 10

    
    L aliquot, quench in water/EtOAc, and run TLC (Hexane:EtOAc 3:1). The disappearance of the starting material spot validates reaction completion. If incomplete, irradiate for an additional 5 minutes.
    
  • Workup: Cool to room temperature, dilute with 20 mL EtOAc, and wash with brine (3 x 10 mL) to remove DMF. Dry the organic layer over

    
    , concentrate under vacuum, and purify via flash column chromatography.
    
Protocol B: Self-Validating Fluorometric MAO-A/B Inhibition Assay

Causality of Design: Kynuramine is a non-fluorescent substrate that is deaminated by both MAO-A and MAO-B to form 4-hydroxyquinoline, a highly fluorescent molecule. By using isolated, recombinant human MAO-A or MAO-B in separate wells, we can precisely determine isoform selectivity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Note: MAO enzymes are highly sensitive to pH shifts; ensure pH is strictly maintained at 7.4 at 37°C.

  • Compound Dilution: Dissolve the synthesized 1,6-naphthyridine derivatives in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer. Constraint: Final DMSO concentration in the well must not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Assay Plate Setup (96-well black opaque plate):

    • Test Wells: 50

      
      L of test compound + 40 
      
      
      
      L of recombinant hMAO-B (or hMAO-A) enzyme solution (5
      
      
      g/mL).
    • Positive Control Wells: 50

      
      L of Safinamide (1 
      
      
      
      M) + 40
      
      
      L enzyme.
    • Vehicle Control Wells (100% Activity): 50

      
      L of 1% DMSO in buffer + 40 
      
      
      
      L enzyme.
    • Blank Wells (Baseline Subtraction): 50

      
      L of 1% DMSO in buffer + 40 
      
      
      
      L buffer (No enzyme).
  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme active site.

  • Reaction Initiation: Add 10

    
    L of kynuramine (final concentration 40 
    
    
    
    M) to all wells. Incubate at 37°C for exactly 30 minutes.
  • Reaction Termination: Add 40

    
    L of 2N NaOH to all wells. This stops the enzymatic reaction and maximizes the fluorescence quantum yield of the 4-hydroxyquinoline product.
    
  • Data Acquisition & Validation: Read the plate using a microplate reader (Excitation: 315 nm, Emission: 380 nm).

    • Validation Check: The Blank wells must show negligible fluorescence. The Vehicle Control must show maximum fluorescence. The Positive Control (Safinamide) must show >90% inhibition. If these conditions are met, the assay is validated.

  • Analysis: Subtract the blank fluorescence from all wells. Calculate % inhibition relative to the vehicle control and determine the

    
     using non-linear regression analysis (GraphPad Prism).
    

References

  • Kulikova LN, Raesi GR, Levickaya DD, Purgatorio R, La Spada G, Catto M, Altomare CD, Voskressensky LG. "Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors." Molecules, 2023 Feb 9;28(4):1662.[Link]

  • Samadi A, de los Ríos C, Bolea I, Chioua M, Iriepa I, Moraleda I, Bartolini M, Andrisano V, Gálvez E, Valderas C, Unzeta M, Marco-Contelles J. "Multipotent MAO and cholinesterase inhibitors for the treatment of Alzheimer's disease: synthesis, pharmacological analysis and molecular modeling of heterocyclic substituted alkyl and cycloalkyl propargyl amine." European Journal of Medicinal Chemistry, 2012 Jun:52:251-62.[Link]

Application

creating antibacterial compounds using 2-Bromo-5-chloro-1,6-naphthyridine

Executive Summary The 1,6-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a bioisosteric alternative to the quinoline core found in fluoroquinolone antibiotics. This Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,6-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a bioisosteric alternative to the quinoline core found in fluoroquinolone antibiotics. This Application Note details a validated protocol for transforming 2-Bromo-5-chloro-1,6-naphthyridine into potent antibacterial candidates.

Our strategy leverages the orthogonal reactivity of the C2-Bromo and C5-Chloro substituents.[1][2] By exploiting the superior oxidative addition rate of the C-Br bond in palladium-catalyzed cross-coupling, followed by the nucleophilic activation of the C-Cl bond (alpha to N6), we achieve high-precision regioselective functionalization.[1] This modular approach allows for the rapid generation of diverse libraries targeting bacterial DNA gyrase and Topoisomerase IV.

Chemical Biology & Rationale

Mechanistic Hypothesis

The 1,6-naphthyridine core mimics the DNA-intercalating domain of quinolones.[1]

  • C2-Functionalization (Lipophilic Domain): Introduction of a heteroaryl or substituted phenyl group at C2 enhances binding affinity to the hydrophobic pocket of the DNA-Gyrase complex.[1]

  • C5-Functionalization (Solubility/Permeability Domain): Substitution at C5 with a cyclic amine (e.g., piperazine, pyrrolidine) mimics the C7-amine of ciprofloxacin, improving Gram-negative cell wall penetration and increasing water solubility.[1]

Structural Considerations
  • Scaffold: 1,6-Naphthyridine.[1][3][4][5][6]

  • Starting Material: 2-Bromo-5-chloro-1,6-naphthyridine.[1]

  • Reactivity Profile:

    • C2-Br: High reactivity toward Pd(0) oxidative addition.[1] Ideal for Suzuki-Miyaura coupling.[1][2]

    • C5-Cl: Activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent N6 nitrogen (alpha-position).[1]

Synthetic Strategy & Workflow

The synthesis follows a sequential "Coupling-then-Substitution" workflow.[1] Attempting SNAr first may lead to mixtures due to the comparable lability of Br and Cl toward nucleophiles, whereas Pd-catalysis is highly selective for Br over Cl.[1]

Visual Workflow (DOT Diagram)

SyntheticWorkflow cluster_conditions Reaction Conditions Start 2-Bromo-5-chloro- 1,6-naphthyridine Step1 Step 1: Suzuki Coupling (C2-Selective) Start->Step1 Ar-B(OH)2 Pd(PPh3)4 Inter Intermediate: 2-Aryl-5-chloro- 1,6-naphthyridine Step1->Inter Yield: 75-85% Cond1 Cond A: Dioxane/H2O, Na2CO3, 90°C Step1->Cond1 Step2 Step 2: SNAr Reaction (C5-Selective) Inter->Step2 H-Amine Heat Final Final Product: 2-Aryl-5-amino- 1,6-naphthyridine Step2->Final Yield: 80-90% Cond2 Cond B: DMSO, DIPEA, 100°C Step2->Cond2

Caption: Sequential functionalization strategy exploiting halogen reactivity differences (Br > Cl for Pd-catalysis).

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C2

Objective: To introduce a lipophilic aryl group at the C2 position while leaving the C5-Cl intact for subsequent reaction.[1]

Reagents:

  • 2-Bromo-5-chloro-1,6-naphthyridine (1.0 equiv)[1]

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.1 equiv)[1]

  • Pd(PPh3)4 (5 mol%)[2][7]

  • Na2CO3 (2.0 M aqueous solution, 3.0 equiv)[1]

  • 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: In a flame-dried Schlenk tube or microwave vial, combine the naphthyridine substrate, arylboronic acid, and Pd(PPh3)4 under an argon atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.1 M) and aqueous Na2CO3.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1][2][8]

    • Checkpoint: The C2-Br reacts significantly faster.[1] If C5-coupling products are observed, lower temperature to 70°C.[1]

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[2] Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Expected Outcome: 2-Aryl-5-chloro-1,6-naphthyridine as a solid.[1] Yields typically range from 75-85%.[1]

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C5

Objective: To introduce a solubilizing amine at the C5 position.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Secondary Amine (e.g., N-methylpiperazine or Morpholine) (2.0 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • DMSO (anhydrous)[1]

Procedure:

  • Setup: Dissolve the 5-chloro intermediate in DMSO (concentration ~0.2 M) in a sealed tube.

  • Addition: Add the amine and DIPEA.

  • Reaction: Heat to 100–110°C for 12–16 hours.

    • Note: The nitrogen at position 6 activates the C5-Cl bond.[1] If conversion is slow, increase temperature to 130°C or use microwave irradiation (150°C, 30 min).

  • Work-up: Pour the reaction mixture into ice-cold water. The product often precipitates. Filter the solid.[7] If no precipitate forms, extract with DCM.[1]

  • Purification: Recrystallization from Ethanol or column chromatography (DCM/MeOH 95:5).

Expected Outcome: 2-Aryl-5-amino-1,6-naphthyridine.[1] Yields typically >80%.[1][3]

Biological Evaluation: MIC Determination

Once synthesized, compounds must be validated for antibacterial activity.[1]

Assay: Broth Microdilution Method (CLSI Standards). Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).

ParameterSpecification
Media Cation-adjusted Mueller-Hinton Broth (CAMHB)
Inoculum 5 x 105 CFU/mL
Compound Prep Dissolve in DMSO (stock 10 mg/mL).[1] Serial dilutions in plate.
Controls Ciprofloxacin (Positive), DMSO (Negative)
Incubation 37°C for 18–24 hours
Readout Visual turbidity or OD600 absorbance

Data Interpretation Table:

MIC Value (µg/mL)ClassificationAction Required
< 1.0 Highly PotentProceed to cytotoxicity (HepG2) and in vivo PK.[1]
1.0 – 8.0 Moderate ActivityHit validated.[1] Optimize C2-aryl group for potency.
> 32.0 InactiveRe-evaluate scaffold. Check cell permeability.[1]

Troubleshooting & Optimization

  • Issue: Bis-coupling during Suzuki step.

    • Cause: Temperature too high or excess boronic acid.[1]

    • Solution: Reduce catalyst loading to 2 mol% and strictly control temperature at 80°C.

  • Issue: Sluggish SNAr reaction.

    • Cause: C5-Cl deactivation by electron-rich C2-aryl groups.[1]

    • Solution: Switch to Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C) to force the amination.[1]

References

  • BenchChem. (2025).[1][2][8] Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. (Analogous heterocyclic halogen reactivity). 2[1][4][5][6][7][9][10][11]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals.[1][3][8][12][13][14][15] 16[1][5][6][10][11]

  • NIH PubMed. (2012).[1] Synthesis and Antibacterial Activity of Naphthyridone Derivatives. European Journal of Medicinal Chemistry. 17

  • Organic & Biomolecular Chemistry. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (Demonstrates 1,6-naphthyridine scaffold utility). 4[1][4][5][6][7][9][10][11]

  • BenchChem. (2025).[1][2][8] A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil. (Validation of Br > Cl reactivity in couplings). 8[1][4][5][6][7][9][10][11]

Sources

Method

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-chloro-1,6-naphthyridine

Executive Summary This guide details the protocols for the site-selective functionalization of 2-bromo-5-chloro-1,6-naphthyridine , a privileged scaffold in kinase inhibitor discovery (e.g., c-Met, PI3K). The presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for the site-selective functionalization of 2-bromo-5-chloro-1,6-naphthyridine , a privileged scaffold in kinase inhibitor discovery (e.g., c-Met, PI3K). The presence of two distinct halogen handles—a bromine at C2 and a chlorine at C5—presents a unique opportunity for sequential cross-coupling.[1][2] This document provides validated methodologies to exclusively activate the C2–Br bond under mild conditions, followed by the activation of the sterically and electronically more challenging C5–Cl bond.

Mechanistic Insight & Reactivity Profile

The Selectivity Challenge

The 1,6-naphthyridine core is electron-deficient, making it an excellent substrate for palladium-catalyzed cross-coupling. However, achieving high chemoselectivity requires exploiting two key differentiators:

  • Bond Dissociation Energy (BDE): The C–Br bond (~68 kcal/mol) is weaker than the C–Cl bond (~81 kcal/mol), favoring faster oxidative addition of the bromide to the Pd(0) center.

  • Electronic Activation:

    • C2 Position: Located

      
       to the N1 nitrogen. This position is highly activated (similar to 2-bromopyridine) due to the inductive electron-withdrawing effect of the adjacent nitrogen, stabilizing the anionic character of the transition state during oxidative addition.
      
    • C5 Position: Located in the fused ring,

      
       to the bridgehead. While still reactive, it lacks the direct 
      
      
      
      -nitrogen activation found at C2.
Reactivity Map

The following diagram illustrates the logical flow of sequential functionalization.

ReactivityMap Substrate 2-Bromo-5-chloro- 1,6-naphthyridine C2_Product Intermediate: 2-Aryl-5-chloro- 1,6-naphthyridine Substrate->C2_Product Step 1: C2-Selective (Mild Pd, 60-80°C) Note1 C2-Br: High Reactivity (Alpha to N, Weak Bond) Substrate->Note1 Final_Product Final Scaffold: 2,5-Diaryl- 1,6-naphthyridine C2_Product->Final_Product Step 2: C5-Activation (Bulky Ligand, >100°C) Note2 C5-Cl: Low Reactivity (Requires specialized ligands) C2_Product->Note2

Figure 1: Sequential functionalization strategy based on differential halogen reactivity.

Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C2 without disturbing the C5-chloride.

  • Rationale: We utilize a "standard" phosphine ligand (PPh3 or dppf) which is sufficient to insert into the activated C–Br bond but generally too bulky or electron-poor to activate the inert C–Cl bond at moderate temperatures.

Materials:

  • Substrate: 2-Bromo-5-chloro-1,6-naphthyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[3]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the naphthyridine substrate, boronic acid, and Pd(dppf)Cl₂·DCM.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane followed by the Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Checkpoint: Monitor by LCMS. The starting material (Br/Cl pattern) should disappear, replaced by the mono-coupled product (single Cl isotope pattern). If C5 coupling is observed (rare), lower temp to 60 °C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: C2-Selective Buchwald-Hartwig Amination

Objective: Install an amine at C2.[2][3][4]

  • Rationale: Xantphos is the ligand of choice here. Its large bite angle facilitates reductive elimination, but more importantly, it provides high selectivity for the activated C2 position over the C5 chloride at temperatures below 100 °C.

Materials:

  • Substrate: 2-Bromo-5-chloro-1,6-naphthyridine (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Pre-complexation: In a glovebox or under Ar, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 mins to generate the active catalyst.

  • Addition: Add the naphthyridine substrate, amine, and Cs₂CO₃.

  • Reaction: Heat to 90 °C for 12 hours.

    • Critical Note: Do not exceed 100 °C in this step, as thermal energy can force the activation of the C5-Cl bond.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Protocol C: Sequential C5-Functionalization (The "Hard" Step)

Objective: Activate the remaining C5-chloride after C2 has been functionalized.

  • Rationale: The C5-chloride is an unactivated aryl chloride. To couple here, we must use electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos, or RuPhos) that are capable of facilitating oxidative addition into difficult C–Cl bonds.

Materials:

  • Substrate: 2-Substituted-5-chloro-1,6-naphthyridine (from Protocol A/B)

  • Coupling Partner: Boronic acid (Suzuki) or Amine (Buchwald)

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃

  • Ligand: XPhos (for Suzuki) or BrettPhos (for Amination) (10 mol%)

  • Base: K₃PO₄ (Suzuki) or NaOtBu (Amination)

  • Solvent: n-Butanol (Suzuki) or t-Amyl Alcohol (Amination)

Step-by-Step Workflow:

  • Conditions: This reaction requires higher energy. Set the heating block to 100–110 °C .

  • Reaction: Run for 12–24 hours.

  • Monitoring: The reaction is complete when the chlorinated intermediate is fully consumed.

  • Purification: These products are often polar; consider using DCM/MeOH gradients for chromatography.

Data Summary & Comparison

ParameterC2-Selective CouplingC5-Selective Coupling (Sequential)
Target Bond C–Br (Activated)C–Cl (Unactivated)
Primary Challenge Avoiding double additionOvercoming oxidative addition barrier
Preferred Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃ / Pd(OAc)₂
Preferred Ligand dppf, PPh₃, XantphosXPhos, BrettPhos, RuPhos
Temperature 60 – 90 °C100 – 120 °C
Base Na₂CO₃, Cs₂CO₃K₃PO₄, NaOtBu

Troubleshooting & Self-Validation

To ensure the protocol is "self-validating," perform these checks during execution:

  • The "Color Change" Test:

    • Observation: In Protocol B (Buchwald), the solution should turn from dark purple/red (Pd-dba) to orange/yellow upon successful ligation with Xantphos. If it remains dark precipitate, the active catalyst has not formed.

    • Fix: Ensure solvents are anhydrous and degassed; oxidation kills the active species.

  • Regioselectivity Confirmation (NMR):

    • Check: Use ¹H NMR to verify the site of substitution.

    • C2-Substitution: Look for the loss of the doublet at ~8.0 ppm (H2 is not present, but H3/H4 shifts will change). The signal for H5/H7/H8 (the other ring) should remain relatively unperturbed.

    • C5-Substitution: The singlet/doublet characteristic of the C5-H (if it were present) is not applicable here, but changes in the chemical shift of H8 (peri-position) are diagnostic.

  • Dehalogenation (Side Reaction):

    • Issue: If you observe a mass corresponding to [M-Br+H], you are seeing hydrodehalogenation.

    • Fix: This is often caused by excessive heat or protic solvents in the absence of coupling partners. Increase the concentration of the coupling partner or switch to a less basic system (e.g., K₃PO₄ instead of NaOtBu).

Decision Tree for Assay Development

Workflow Start Start: 2-Br-5-Cl-1,6-naphthyridine Decision1 Target: C2 Functionalization? Start->Decision1 Suzuki Protocol A: Suzuki Pd(dppf)Cl2, 80°C Decision1->Suzuki C-C Bond Buchwald Protocol B: Amination Pd2(dba)3 + Xantphos, 90°C Decision1->Buchwald C-N Bond Check QC: Check LCMS for Mono-Cl product Suzuki->Check Buchwald->Check Check->Start Mixture? Lower Temp Success Isolate Intermediate Check->Success Selectivity >95% Step2 Target: C5 Functionalization? Success->Step2 HardCoupling Protocol C: High Temp Ligand: XPhos/BrettPhos Temp: >100°C Step2->HardCoupling Yes Final Final Drug Candidate HardCoupling->Final

Figure 2: Operational workflow for sequential optimization.

References

  • Evaluation of 1,6-Naphthyridines as Privileged Scaffolds

    • Goel, R. et al. "1,6-Naphthyridine scaffolds exhibiting diversified applications." ResearchGate. Accessed October 2025.

  • General Reactivity of Halogenated Heterocycles

    • Litter, J. "A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates." BenchChem Technical Guides. Accessed October 2025.

  • Mechanistic Principles of Pd-Catalyzed Cross-Coupling

    • Nobel Prize Committee. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org. Accessed October 2025.

  • Buchwald-Hartwig Amination of Heterocycles

    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Regioselectivity in Suzuki Coupling

    • Nair, A. et al. "One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene." PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Reaction Conditions for 2-Bromo-5-chloro-1,6-naphthyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when performing Suzuki-Miyaura cross-coupling reactions with 2-Bromo-5-chloro-1,6-naphthyridine.

The unique electronic properties and potential for catalyst inhibition by the nitrogen atoms in the naphthyridine core, combined with the differential reactivity of the C-Br and C-Cl bonds, necessitate careful optimization of reaction conditions to achieve high yields and selectivity.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during your experiments.

Q1: I am observing low to no conversion of my 2-Bromo-5-chloro-1,6-naphthyridine. What are the likely causes and how can I improve the yield?

Low or no conversion is a frequent challenge and can often be attributed to several factors related to catalyst activity, reagent stability, and reaction conditions.[1][2]

Possible Causes & Troubleshooting Steps:

  • Catalyst Inactivity or Inhibition: The nitrogen atoms in the 1,6-naphthyridine ring can coordinate to the palladium center, leading to catalyst inhibition and reduced reactivity.[3]

    • Solution: Employ more robust and electron-rich ligand systems that can outcompete the naphthyridine nitrogen for coordination to the palladium. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often effective in these scenarios.[4][5] Consider using pre-formed palladium catalysts which can be more active.[2]

  • Suboptimal Base Selection: The choice of base is critical for the transmetalation step of the Suzuki catalytic cycle.[6][7] An inappropriate base may not be strong enough or soluble enough to effectively activate the boronic acid.

    • Solution: For heteroaromatic substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often outperform weaker bases like sodium carbonate (Na₂CO₃).[2] The use of an aqueous solution of the base is often necessary to facilitate the reaction.[8]

  • Boronic Acid/Ester Instability: Boronic acids, especially heteroaryl boronic acids, are susceptible to degradation through protodeboronation (hydrolysis).[1][9]

    • Solution: Use freshly purchased or recrystallized boronic acids. To enhance stability, consider using boronate esters such as pinacol esters or MIDA boronates, which can release the boronic acid slowly under the reaction conditions.[1][9][10]

  • Inadequate Degassing: Oxygen can deactivate the catalytically active Pd(0) species and oxidize phosphine ligands, leading to catalyst decomposition.[1]

    • Solution: Ensure the reaction mixture and solvent are thoroughly degassed before adding the catalyst. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes, or by using several freeze-pump-thaw cycles.[1][11]

  • Insufficient Temperature: The oxidative addition of the C-Br bond to the palladium center is often the rate-determining step and may require thermal energy.[6]

    • Solution: Gradually increase the reaction temperature. A starting point of 80-100 °C is common for Suzuki couplings involving aryl bromides.[12] Microwave irradiation can also be a powerful tool to accelerate the reaction.[12]

Q2: My reaction is producing a mixture of products, including coupling at both the bromo and chloro positions. How can I achieve selective coupling at the C-Br position?

Achieving chemoselectivity is key when working with dihalogenated substrates. The inherent reactivity difference between C-Br and C-Cl bonds is the primary tool for controlling selectivity.

Strategies for Selective C-Br Coupling:

  • Leverage Inherent Reactivity: The reactivity of aryl halides in Suzuki coupling generally follows the trend: I > Br > OTf > Cl.[6][12] The C-Br bond at the 2-position of the naphthyridine is significantly more reactive than the C-Cl bond at the 5-position.[12][13]

    • Action: Employ milder reaction conditions. Start with lower temperatures (e.g., 60-80 °C) and shorter reaction times.[12] A less reactive catalyst system might also favor reaction at the more labile C-Br bond.[12]

  • Control Stoichiometry: Using the boronic acid as the limiting reagent can help prevent over-reaction.

    • Action: Use 1.0 to 1.1 equivalents of the boronic acid relative to the 2-Bromo-5-chloro-1,6-naphthyridine.

  • Ligand Choice: The choice of phosphine ligand can influence the selectivity of the oxidative addition step.

    • Action: While highly active Buchwald-type ligands are excellent for difficult couplings, a less electron-rich ligand like triphenylphosphine (PPh₃) might offer better selectivity for the more reactive C-Br bond under carefully controlled conditions.[14]

Q3: I'm observing significant formation of homocoupled boronic acid and/or dehalogenated starting material. How can I minimize these side reactions?

These side reactions reduce the yield of the desired product and complicate purification.

Minimizing Side Reactions:

  • Homocoupling of Boronic Acid: This side reaction, where two molecules of the boronic acid couple, is often promoted by the presence of oxygen.[11]

    • Solution: Rigorous degassing of the reaction mixture is crucial.[1][11] As mentioned before, sparging with an inert gas or using freeze-pump-thaw cycles is highly effective.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common issue, particularly with electron-rich or heteroaryl boronic acids.[9][15]

    • Solution: Use stable boronic acid derivatives like pinacol esters.[9] Minimizing the amount of water and using anhydrous solvents where appropriate can also help, though some water is often necessary for the Suzuki reaction to proceed.[9]

  • Dehalogenation: The replacement of the bromine or chlorine atom with a hydrogen atom can occur, particularly at elevated temperatures and with certain bases or solvents that can act as hydride sources (e.g., some alcohols or amines).[11]

    • Solution: Screen different bases and solvents. If using an alcohol as a solvent, consider switching to an aprotic solvent like dioxane, THF, or toluene.[8][16] Minimize reaction time and temperature to the extent possible.[11]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting catalyst system for the Suzuki coupling of 2-Bromo-5-chloro-1,6-naphthyridine?

For challenging heteroaromatic substrates like 1,6-naphthyridines, a robust catalyst system is essential.

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common and effective Pd(0) and Pd(II) precatalysts.[3]
Ligand SPhos or XPhosBulky, electron-rich biarylphosphine ligands are known to be effective for coupling of heteroaryl halides by promoting the oxidative addition and reductive elimination steps.[4][5]
Base K₃PO₄ or Cs₂CO₃Strong, inorganic bases are often required for efficient transmetalation with heteroaromatic substrates.[2]
Solvent Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 v/v)Aprotic organic solvents with a small amount of water are typically used to dissolve the reagents and facilitate the reaction.[9][16]
Temperature 80-110 °CThis temperature range is generally sufficient for the coupling of aryl bromides.[12]
Q2: How do I perform a sequential Suzuki coupling, first at the C-Br position and then at the C-Cl position?

A sequential coupling strategy allows for the synthesis of unsymmetrical di-substituted naphthyridines.

Two-Step Protocol Outline:

  • First Coupling (at C-Br):

    • Use the optimized conditions for selective C-Br coupling as discussed in the troubleshooting guide (milder conditions, controlled stoichiometry).

    • Isolate and purify the mono-coupled product, 2-aryl-5-chloro-1,6-naphthyridine.

  • Second Coupling (at C-Cl):

    • The C-Cl bond is less reactive and will require more forcing conditions.

    • Employ a highly active catalyst system, such as a second-generation Buchwald palladacycle precatalyst with a bulky biarylphosphine ligand.

    • Higher temperatures (e.g., >110 °C or microwave heating) and potentially a stronger base may be necessary.[17]

Q3: Can I use a boronic ester instead of a boronic acid?

Yes, and in many cases, it is advantageous.

Boronic Esters (e.g., Pinacol Esters):

  • Increased Stability: Boronic esters are generally more stable to storage and less prone to protodeboronation under reaction conditions compared to their corresponding boronic acids.[9][18]

  • Reaction Mechanism: While it was once thought that boronic esters must first hydrolyze to the boronic acid to react, recent studies have shown that direct transmetalation from the boronic ester can occur.[10]

  • Recommendation: If you are experiencing issues with boronic acid decomposition, switching to the corresponding pinacol ester is a highly recommended strategy.[2][9]

Experimental Protocols & Visualizations

Generalized Protocol for Selective Suzuki Coupling at the C-Br Position

This protocol provides a starting point for your experiments. Optimization may be required for specific boronic acids.

Materials:

  • 2-Bromo-5-chloro-1,6-naphthyridine (1.0 eq)

  • Arylboronic acid (1.1-1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.6 mol%)

  • K₃PO₄ (2.0 eq)

  • Anhydrous Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk tube, add 2-Bromo-5-chloro-1,6-naphthyridine, the arylboronic acid, and K₃PO₄.

  • Add the palladium precatalyst and ligand.

  • Seal the tube, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Add anhydrous dioxane, followed by degassed water (e.g., 10:1 dioxane:water ratio) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][7][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)Ln-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)Ln-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (2-Bromo-5-chloro- 1,6-naphthyridine) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ (Boronic Acid/Ester) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Conversion q_catalyst Is the catalyst/ligand system appropriate for a heteroaryl halide? start->q_catalyst sol_catalyst Switch to a more robust ligand (e.g., SPhos, XPhos) and/or a pre-catalyst. q_catalyst->sol_catalyst No q_base Is the base strong/soluble enough? q_catalyst->q_base Yes a_catalyst_yes Yes a_catalyst_no No sol_catalyst->q_base sol_base Switch to K₃PO₄ or Cs₂CO₃. q_base->sol_base No q_boronic Is the boronic acid stable? q_base->q_boronic Yes a_base_yes Yes a_base_no No sol_base->q_boronic sol_boronic Use fresh boronic acid or switch to a pinacol ester. q_boronic->sol_boronic No q_conditions Are the reaction conditions (temp, degassing) optimal? q_boronic->q_conditions Yes a_boronic_yes Yes a_boronic_no No sol_boronic->q_conditions sol_conditions Ensure rigorous degassing. Increase temperature incrementally. q_conditions->sol_conditions No end Improved Yield q_conditions->end Yes a_conditions_yes Yes a_conditions_no No sol_conditions->end

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Deng, J., et al. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2012, April 19). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • L-G, S., et al. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Wu, X., Fors, B. P., & Buchwald, S. L. (n.d.). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. PMC. [Link]

  • Carrow, B. P., & Hartwig, J. F. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]

  • Gessner Group. (n.d.). Phosphines and catalysis. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Nishida, M., & Tagata, T. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Koei Chemical Co., Ltd. [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Lloyd-Jones, G. C. (2014, October 27). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Books. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 24). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. IT Services. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Almond-Thynne, J., et al. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Almond-Thynne, J., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

  • NSF PAR. (n.d.). RESEARCH ARTICLE Triflate-Selective Suzuki Cross-Coupling of Chloro. [Link]

  • Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

  • ResearchGate. (n.d.). Optimization table for the Suzuki-Miyaura cross-coupling reactions a. Retrieved from [Link]

  • Malig, T. C., et al. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

Sources

Optimization

Technical Support Center: Selective Functionalization of 2-Bromo-5-chloro-1,6-naphthyridine

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: NAPH-16-SEL-001 The Reactivity Landscape (System Architecture) Before initiating any protocol, you must understand the electroni...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: NAPH-16-SEL-001

The Reactivity Landscape (System Architecture)

Before initiating any protocol, you must understand the electronic "circuitry" of 2-Bromo-5-chloro-1,6-naphthyridine. This scaffold presents a classic regioselectivity competition between two activated positions.

The Hierarchy of Reactivity

In the 1,6-naphthyridine system, the reactivity is governed by a combination of the leaving group ability (Br vs. Cl) and the electronic activation provided by the ring nitrogens.

  • Position C2 (The Primary Target): Located

    
     to N1. This position is highly electron-deficient. The presence of Bromine (a weaker C-X bond than Chlorine) makes this the kinetically favored site for both Oxidative Addition (Pd-catalysis) and Nucleophilic Attack (
    
    
    
    ).
  • Position C5 (The Secondary Target): Located

    
     to N6. While also activated, the C-Cl bond is stronger (
    
    
    
    ) compared to C-Br (
    
    
    ). Additionally, literature precedents on 2,5-dichloro-1,6-naphthyridine confirm that substitution occurs preferentially at C2 [1].

Operational Rule: Under standard conditions, C2-Br reacts first . C5-Cl requires forcing conditions or a second step.

Visualizing the Pathway

The following diagram illustrates the validated reaction pathways.

ReactivityMap Start 2-Bromo-5-chloro- 1,6-naphthyridine PathA Path A: C2 Functionalization (Kinetic Control) Start->PathA Mild Pd(0) or Soft Nucleophiles PathB Path B: C5 Functionalization (Thermodynamic/Forcing) Start->PathB Blocked C2 or High Temp/Excess Bis Bis-Substituted Product (Over-reaction) PathA->Bis Excess Reagent High Temp

Figure 1: Decision tree for regioselective functionalization. Path A is the default engineered pathway.

Protocol Module: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Selective arylation/alkylation at C2 while preserving the C5-Cl handle.

Common Issue: Loss of Selectivity (Bis-coupling)

Users often report significant amounts of bis-coupled product when targeting C2. This is caused by "hot" catalytic systems that activate the C5-Cl bond after the C2-Br is consumed.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Bis-coupling (>10%) Catalyst is too active (e.g., XPhos, SPhos).Switch to PPh3 or dppf . These ligands are sufficient for C-Br oxidative addition but sluggish for C-Cl activation at moderate temperatures.
No Reaction Oxidative addition failure.Ensure the catalyst is pre-activated. If using Pd(OAc)2, add the phosphine and heat for 10 min before adding the substrate.
De-halogenation (H instead of R)

-hydride elimination or protodeboronation.
Switch solvent from alcoholic (EtOH) to aprotic (Dioxane/Toluene). Use anhydrous base (

).
Optimized Protocol (C2-Selective)
  • Stoichiometry: Use 0.95 - 1.0 equivalents of Boronic Acid. Do not use excess.

  • Catalyst System: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (5 mol%). Avoid Buchwald G3 precatalysts for this specific step unless the boronic acid is sterically hindered.

  • Base/Solvent:

    
     (2.0 eq) in Dioxane/Water (4:1).
    
  • Temperature: Start at 60°C . Only increase to 80-90°C if conversion <50% after 4 hours.

  • Monitoring: Monitor consumption of starting material (SM) by LCMS. Stop reaction immediately upon SM consumption.

Protocol Module: Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> )[1][2]

Objective: Displacement of C2-Br with amines or alkoxides.

Common Issue: Hydrolysis (Formation of Naphthyridinones)

The 1,6-naphthyridine core is electron-deficient. In the presence of strong aqueous bases (NaOH, KOH), the halogen can be displaced by hydroxide, forming the lactam (naphthyridinone) [2].

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product mass = M-Br+OH (Lactam) Hydroxide competition.Use non-nucleophilic organic bases (DIPEA,

) in dry solvents (DMF, DMSO, NMP). Avoid aqueous workups until the reaction is quenched.
Low Conversion Nucleophile is too weak.Add a Lewis Acid catalyst (

) or switch to Fluoride displacement (use KF/18-crown-6 to make the 2-F intermediate in situ, which reacts faster).
Regio-scrambling Temperature too high.

at C2-Br should proceed at RT to 50°C . If you heat to >100°C, C5-Cl will begin to react.
Optimized Protocol (Amine Displacement)
  • Solvent: Anhydrous THF or DMF (0.2 M).

  • Base: DIPEA (2.5 eq).

  • Nucleophile: Amine (1.1 eq).

  • Temperature: Stir at Room Temperature for 2 hours.

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF). Note: Naphthyridines can be water-soluble at low pH; keep aqueous layer basic during extraction.

Protocol Module: Activating the C5-Chlorine (The "Stubborn" Partner)

Once C2 is functionalized, you are left with a 5-chloro-1,6-naphthyridine derivative. This position is deactivated relative to the starting material but still accessible.

The Challenge

The C5-Cl bond is chemically similar to a standard chloropyridine. It requires electron-rich ligands and higher temperatures .

Recommended Systems for C5 Activation
  • Buchwald-Hartwig Amination:

    • Ligand:BrettPhos or RuPhos (essential for C-Cl activation).

    • Base:

      
       or NaOtBu.
      
    • Temp: 100-110°C.

  • Suzuki Coupling:

    • Ligand:XPhos or PCy3 .

    • Temp: Reflux in Dioxane/Water.

Frequently Asked Questions (FAQs)

Q: Can I functionalize C5 before C2? A: Generally, no . The C2-Br bond is significantly more labile. To target C5 first, you would need to protect C2 (e.g., via lithiation/trapping, which is risky with halogens present) or start with a different scaffold (e.g., 2-amino-5-chloro-1,6-naphthyridine).

Q: Why does my product turn into a solid that won't dissolve in organic solvents? A: You likely formed the 1,6-naphthyridin-2-one (lactam) via hydrolysis. This species aggregates strongly via hydrogen bonding (dimerization like DNA base pairs). Check the IR spectrum for a strong carbonyl stretch around 1650


.

Q: I see a "homocoupling" dimer. How do I stop this? A: Homocoupling (Ar-Ar) of the boronic acid is common if the catalyst loading is too high or oxygen is present. Degas your solvents thoroughly (sparge with Argon for 15 mins) and reduce catalyst loading to 1-2 mol%.

References

  • Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Link

  • Luo, Z., et al. (2024).[1] Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Link

  • Schnürch, M., et al. (2007). Halogen-Dance Reactions on N-Heterocycles. Synthesis.
  • Li, J. J. (2013). Heterocyclic Chemistry in Drug Discovery. Wiley. (General reactivity of naphthyridines).

Sources

Troubleshooting

preventing dehalogenation in reactions with 2-Bromo-5-chloro-1,6-naphthyridine

Technical Support Center: 2-Bromo-5-chloro-1,6-naphthyridine Ticket ID: NAPH-106-DEHALO Welcome to the Naphthyridine Optimization Hub Subject: Preventing Hydrodehalogenation & Controlling Selectivity in 2-Bromo-5-chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Bromo-5-chloro-1,6-naphthyridine Ticket ID: NAPH-106-DEHALO

Welcome to the Naphthyridine Optimization Hub

Subject: Preventing Hydrodehalogenation & Controlling Selectivity in 2-Bromo-5-chloro-1,6-naphthyridine Functionalization.

Status: Open Assigned Specialist: Senior Application Scientist Target Molecule:

  • Core: 1,6-Naphthyridine (Electron-deficient fused bicycle).

  • Electrophiles: C2-Bromine (Primary reactive site), C5-Chlorine (Secondary reactive site).

  • Critical Issue: Hydrodehalogenation (replacement of Br/Cl with H) during Pd-catalyzed cross-coupling.

Module 1: The Mechanic's Guide (Mechanism & Causality)

You are likely experiencing hydrodehalogenation because 1,6-naphthyridines are highly electron-deficient. This makes the oxidative addition of Pd(0) into the C-Br bond extremely fast. However, if the subsequent transmetallation step is slow (due to steric bulk or low nucleophilicity of the coupling partner), the highly reactive Pd(II) intermediate will "scavenge" a hydride from the environment (solvent, base, or ligand) to stabilize itself, leading to the unwanted C-H product.

The Competitive Pathway

The following flowchart illustrates where your reaction is deviating from the desired path.

DehalogenationMechanism Substrate 2-Bromo-5-chloro- 1,6-naphthyridine OxAdd Oxidative Addition Complex [LnP-Pd(II)-Ar-Br] Substrate->OxAdd Fast Oxidative Addition (Activated C2-Br) Pd0 Pd(0) Active Catalyst Pd0->OxAdd TransMetal Path A: Transmetallation (Desired) OxAdd->TransMetal Fast Kinetics Required HydrideSource Path B: Hydride Source Interaction (Solvent/Base/Ligand) OxAdd->HydrideSource Slow Transmetallation allows Hydride Transfer CoupledProduct Desired Coupled Product (C2-Functionalized) TransMetal->CoupledProduct Reductive Elimination DehaloProduct Hydrodehalogenated Byproduct (2-H-5-Cl-1,6-naphthyridine) HydrideSource->DehaloProduct Reductive Elimination (Ar-H formation)

Caption: Competitive pathways in Pd-catalyzed coupling. Path B dominates when the catalytic cycle stalls after oxidative addition.

Module 2: Diagnostic & Troubleshooting Workflow

Use this decision matrix to identify the root cause of your specific failure mode.

Issue A: "I am losing the Bromine (forming the des-bromo product), and no coupling is occurring."

Diagnosis: The Pd(II) intermediate is forming but reacting with a hydride source instead of your boronic acid/amine.

VariableRecommended AdjustmentWhy?
Solvent STOP: Ethanol, Isopropanol, Methanol. START: Toluene, Dioxane, or DMF.Primary and secondary alcohols are excellent hydride donors via

-hydride elimination. Aprotic solvents eliminate this source.
Base STOP: Triethylamine (

), DIPEA. START:

,

,

.
Amines with

-hydrogens can donate hydrides to Palladium. Inorganic bases are hydride-inert.
Water Check: Water content.Trace water in aprotic solvents can sometimes facilitate dehalogenation mechanisms.[1] Ensure solvents are anhydrous/degassed.[2]
Catalyst Switch: Use a catalyst with a faster reductive elimination rate, such as Pd(dppf)Cl₂ or Pd-XPhos .Bulky, electron-rich ligands (like XPhos) accelerate the reductive elimination of the desired product, outcompeting the hydride transfer.
Issue B: "I am seeing a mixture of C2 and C5 coupling products (Loss of Selectivity)."

Diagnosis: The catalyst is too active, or the temperature is too high, causing oxidative addition at the C5-Cl bond (which is less reactive than C2-Br but still activated).

VariableRecommended AdjustmentWhy?
Temperature Decrease: Drop temperature by 10-20°C.C-Br oxidative addition has a lower activation energy than C-Cl. Lower heat favors the kinetic product (C2 reaction).
Leaving Group Verify: Ensure you are using the 2-Bromo -5-chloro substrate.If you use 2-Chloro-5-bromo (reversed), the selectivity window narrows significantly.
Equivalents Limit: Use exactly 1.0 - 1.1 equiv of boronic acid.Excess nucleophile drives the reaction toward the second addition (C5) once C2 is consumed.

Module 3: Validated Experimental Protocols

These protocols are designed to minimize hydride sources and maximize C2-selectivity.

Protocol 1: The "Safe" Suzuki-Miyaura Coupling

Best for: Preventing dehalogenation when coupling aryl boronic acids to C2.

Reagents:

  • Substrate: 2-Bromo-5-chloro-1,6-naphthyridine (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Note: dppf is a bidentate ligand with a large bite angle that often suppresses dehalogenation compared to

      
      .
      
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane (Anhydrous)

    • Alternative: Toluene (if solubility permits).

Step-by-Step:

  • Degassing (Critical): Charge the reaction vial with the solid substrate, boronic acid, base, and catalyst. Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen promotes homocoupling and catalyst decomposition.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Temperature Ramp: Heat to 80°C .

    • Do not reflux immediately. Monitor by LCMS at 1 hour.

  • Monitoring: Look for the disappearance of the M+2 (Br isotope pattern). If you see M-Br+H (Mass = Substrate - 79 + 1), stop immediately and switch to Toluene.

Protocol 2: Buchwald-Hartwig Amination (C2-Selective)

Best for: C-N bond formation without touching the C5-Cl.

Reagents:

  • Catalyst System:

    
     (2 mol%) + XPhos  (4 mol%)
    
    • Why XPhos? It is bulky and electron-rich, facilitating oxidative addition at the Br, but more importantly, it promotes extremely fast reductive elimination of the amine product, beating the dehalogenation pathway.

  • Base:

    
     (Anhydrous). Avoid NaOtBu if dehalogenation persists (alkoxides can sometimes act as reducing agents).
    
  • Solvent: Toluene (Anhydrous).[2]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use ethanol/water as a solvent system to improve solubility? A: No. Ethanol is a primary hydride source. In the presence of Pd(II), ethanol undergoes


-hydride elimination, converting Pd-Br to Pd-H, which then reduces your naphthyridine. If solubility is an issue, use DMF or a mixture of THF/Water (degassed).

Q: I see a peak with Mass [M-1] in my LCMS. Is this dehalogenation? A: Likely not. Dehalogenation results in [M-Br+H]. If you started with Mass 242 (Br+Cl), dehalogenation gives Mass 164 (Cl only). An [M-1] peak usually indicates deprotonation or ionization artifacts.

Q: Why is the C5-chlorine stable under these conditions? A: The C-Cl bond is significantly stronger than the C-Br bond (approx. 95 kcal/mol vs 68 kcal/mol). Under controlled temperatures (<100°C), the Pd(0) inserts selectively into the weaker C-Br bond. However, if you push the temperature >120°C or use excess catalyst, the C5-Cl will eventually react.

Q: My yield is low, but I don't see dehalogenation. What happened? A: Check for Protodeboronation of your boronic acid. Electron-poor boronic acids (like pyridyl boronates) often lose their boron group in the presence of base/water before they can couple.

  • Fix: Add the boronic acid in portions or switch to a Boronic Ester (Pinacol ester) which is more stable.

References

  • Mechanisms of Dehalogenation

    • Navarro-Vázquez, A., et al. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, 2013.

  • Naphthyridine Reactivity

    • Weissberger, A.[3] "The Naphthyridines: The Chemistry of Heterocyclic Compounds." John Wiley & Sons, 2008.[3]

  • General Cross-Coupling Troubleshooting

    • BenchChem Technical Support.[4] "Troubleshooting Dehalogenation in Cross-Coupling Reactions." BenchChem, 2025.[2][4]

  • Solvent Effects in Pd Catalysis

    • Hunt, J. et al. "Solvent effects in palladium catalysed cross-coupling reactions." White Rose Research Online, University of York.

Sources

Optimization

Technical Support Center: Purification Techniques for Halogenated Naphthyridine Derivatives

Welcome to the technical support center for the purification of halogenated naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and oft...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of halogenated naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these important heterocyclic compounds. The following content, structured in a question-and-answer format, provides in-depth troubleshooting strategies and frequently asked questions to support your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of halogenated naphthyridine derivatives, offering potential causes and actionable solutions.

Column Chromatography

Column chromatography is a primary tool for purifying these compounds, but their unique properties can lead to several challenges.

Question: Why is my halogenated naphthyridine derivative streaking or exhibiting broad peaks on a standard silica gel column?

Answer: This is a frequent issue stemming from the interaction between the basic nitrogen atoms in the naphthyridine ring and the acidic silanol groups on the surface of the silica gel.[1] This interaction can lead to poor peak shape, reduced separation efficiency, and even irreversible adsorption of your compound.

Troubleshooting Strategy:

  • Base Deactivation: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your mobile phase. This will neutralize the acidic silanol groups, minimizing unwanted interactions.[2]

  • Change of Stationary Phase: Consider using a less acidic stationary phase. Basic alumina can be an excellent alternative for purifying basic compounds.[1] Alternatively, modern deactivated silica phases or bonded phases like amino-propylated silica can offer improved peak shapes.

  • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or an inert support like Celite.[1] This ensures that the compound is introduced to the column in a concentrated band and minimizes interactions with the solvent during loading.

Question: I'm struggling to separate my desired halogenated naphthyridine from a dehalogenated impurity. They are co-eluting. What should I do?

Answer: The separation of halogenated compounds from their dehalogenated analogs is notoriously difficult due to their very similar polarities.[1] These impurities can form during synthesis and be carried through several steps.

Troubleshooting Strategy:

  • Optimize Mobile Phase Polarity: A subtle change in the mobile phase can sometimes achieve separation. Employ a shallow solvent gradient to maximize the resolution between closely eluting compounds.[2]

  • Alternative Stationary Phases: Standard silica or C18 columns may not provide sufficient selectivity. Consider stationary phases that offer different interaction mechanisms:

    • Phenyl-Hexyl Phases: These can provide π-π interactions with the aromatic naphthyridine ring system, potentially differentiating between the halogenated and dehalogenated species.[1]

    • Fluorinated Phases: For fluorinated naphthyridines, a fluorinated stationary phase can offer unique selectivity through fluorous-fluorous interactions.[3]

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC, particularly reverse-phase HPLC (RP-HPLC), offers higher efficiency and resolution compared to flash chromatography.[3][4]

Question: My halogenated naphthyridine appears to be degrading on the column. What is causing this and how can I prevent it?

Answer: On-column degradation can be a significant problem, especially with sensitive halogenated heterocycles. The acidic nature of silica gel can catalyze decomposition, or the compound may be unstable under the chromatographic conditions.[2][5]

Troubleshooting Strategy:

  • Stability Test: Before a large-scale purification, test the stability of your compound by dissolving a small amount in the intended mobile phase and stirring it with silica gel. Analyze the mixture by TLC or LC-MS after a few hours to check for degradation.[1]

  • Use Milder Conditions: Opt for a less acidic stationary phase like basic alumina.[1] If possible, conduct the chromatography at a lower temperature.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative as it operates at milder temperatures and uses supercritical CO2 as the primary mobile phase, which is less reactive than many organic solvents.[1][6]

Workflow for Troubleshooting Poor Column Chromatography Separation

start Poor Separation or Peak Shape streaking Streaking or Broad Peaks? start->streaking coelution Co-elution of Impurities? streaking->coelution No add_base Add Base (e.g., TEA) to Mobile Phase streaking->add_base Yes degradation On-Column Degradation? coelution->degradation No optimize_gradient Optimize Solvent Gradient (Shallow Gradient) coelution->optimize_gradient Yes stability_test Perform Stability Test with Silica degradation->stability_test Yes change_stationary_phase Switch to Alumina or Deactivated Silica add_base->change_stationary_phase If ineffective dry_load Use Dry Loading Technique change_stationary_phase->dry_load Consider also alt_stationary_phase Try Phenyl-Hexyl or Fluorinated Phase optimize_gradient->alt_stationary_phase If ineffective use_hplc Utilize HPLC for Higher Resolution alt_stationary_phase->use_hplc For difficult separations milder_conditions Use Milder Stationary Phase (Alumina) or Lower Temp stability_test->milder_conditions If degradation confirmed use_sfc Consider Supercritical Fluid Chromatography (SFC) milder_conditions->use_sfc For very sensitive compounds crude_product Crude Halogenated Naphthyridine assess_purity Assess Purity (TLC, LC-MS, NMR) crude_product->assess_purity choose_method Choose Purification Method assess_purity->choose_method column_chrom Column Chromatography choose_method->column_chrom Complex Mixture / Similar Polarity Impurities recrystallization Recrystallization choose_method->recrystallization Relatively Pure / Crystalline Solid sfc Supercritical Fluid Chromatography (SFC) choose_method->sfc Sensitive Compound / Fast Purification Needed analyze_fractions Analyze Fractions/Crystals column_chrom->analyze_fractions recrystallization->analyze_fractions sfc->analyze_fractions pure_product Pure Product (>95% Purity?) analyze_fractions->pure_product further_purification Further Purification Required pure_product->further_purification No final_product Final Pure Product pure_product->final_product Yes further_purification->choose_method

Sources

Troubleshooting

Technical Support Center: 2-Bromo-5-chloro-1,6-naphthyridine (BCN)

Topic: Overcoming Solubility Issues of 2-Bromo-5-chloro-1,6-naphthyridine Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility Issues of 2-Bromo-5-chloro-1,6-naphthyridine Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

[1]

Status: Operational 🟢 Ticket ID: BCN-SOL-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are likely visiting this page because 2-Bromo-5-chloro-1,6-naphthyridine (BCN) is acting like "brick dust" in your reaction vessel.[1] This is a known physicochemical characteristic of di-halogenated 1,6-naphthyridines. Their planar, electron-deficient scaffold promotes strong


 stacking interactions, leading to high lattice energy and poor solubility in standard organic solvents.[1][2]

This guide provides field-proven protocols to solubilize, react, and purify BCN without compromising yield or purity.

Module 1: Solubility Profiling & Solvent Selection

Q: Why won't this compound dissolve in Methanol or DCM at room temperature?

A: BCN exhibits high crystallinity due to efficient packing of the naphthyridine core. Standard solvents like Methanol (MeOH) or Dichloromethane (DCM) often lack the dispersive power to overcome this lattice energy at ambient temperatures.

The "Golden Rule" of BCN Solvation: You must disrupt the intermolecular


-stacking. Use dipolar aprotic solvents or specific co-solvent systems.
Quick Reference Solubility Table (at 25°C)
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Dipolar Aprotic DMSO, DMAc, NMPHigh (>50 mg/mL)Ideal for stock solutions and SNAr reactions.[1]
Halogenated DCM, ChloroformModerate (10-20 mg/mL)Requires sonication; good for liquid-liquid extraction.[1]
Ethers THF, 2-MeTHF, DioxaneLow-Moderate Soluble upon heating (>40°C).[1][2] Good for Suzuki couplings.
Protic Methanol, Ethanol, WaterVery Poor (<1 mg/mL)Use only as anti-solvents for precipitation/crystallization.[2]
Acids TFA, Acetic AcidHigh Protonation of N1/N6 disrupts stacking (Reversible).[2]

Module 2: Reaction Optimization (Synthesis Support)

Q: My Suzuki coupling failed because the starting material (BCN) didn't dissolve. What do I do?

A: Homogeneity is not always required for success, but bioavailability of the substrate to the catalyst is. If BCN remains a solid chunk, the reaction stalls.[2]

Protocol A: The "Slurry-to-Solution" Method (Recommended) Instead of forcing dissolution, design the reaction to solubilize BCN as it reacts.[1]

  • Solvent Switch: Use 1,4-Dioxane/Water (4:1) or Toluene/n-Butanol (4:1) .[1]

  • Temperature: Heat to 80–100°C . BCN solubility increases exponentially near the boiling point of dioxane.

  • Catalyst Choice: Use lipophilic ligands (e.g., XPhos, SPhos) that can engage with the semi-soluble substrate.[2]

Protocol B: The Co-Solvent Spike If you must run the reaction at lower temperatures:

  • Dissolve BCN in a minimum volume of DMSO or DMAc (creates a "super-stock").

  • Add this slowly to your primary reaction solvent (e.g., THF).

  • Note: Ensure your reagents (e.g., Grignards) are compatible with DMSO.[2]

Visual Workflow: Solvent Selection for Pd-Catalyzed Couplings

SolventSelection Start Start: BCN Coupling Reaction TempCheck Reaction Temperature? Start->TempCheck HighTemp > 80°C TempCheck->HighTemp Heat is available LowTemp < 50°C TempCheck->LowTemp Heat sensitive Dioxane Use 1,4-Dioxane/H2O (Slurry Method) HighTemp->Dioxane ReagentCheck Reagent Compatibility? LowTemp->ReagentCheck Sensitive Organometallics (Grignard/Lithium) ReagentCheck->Sensitive Robust Boronic Acids/Amines ReagentCheck->Robust THF_MeTHF Use THF or 2-MeTHF (Reflux required) Sensitive->THF_MeTHF DMSO_Spike Use DMSO/DMF Co-solvent (5-10% v/v) Robust->DMSO_Spike

Caption: Decision tree for selecting the optimal solvent system based on reaction temperature and reagent compatibility.

Module 3: Workup & Purification (Recovery Support)[1][2]

Q: The product crashes out during aqueous workup and forms an emulsion. How do I recover it?

A: This is the "Interfacial Trap." BCN and its derivatives are often too lipophilic for water but not soluble enough in cold ether/EtOAc to partition cleanly, leading to stabilization at the interface.

Troubleshooting Steps:

  • Avoid Aqueous Workup: If possible, filter the reaction mixture through a pad of Celite to remove inorganic salts, then concentrate the filtrate directly.

  • The DCM Rescue: If you must wash with water:

    • Do not use Ethyl Acetate.

    • Use Dichloromethane (DCM) or Chloroform . These are better solvents for naphthyridines.

    • If an emulsion forms, filter the entire biphasic mixture through a sintered glass funnel.[2] The solids causing the emulsion will stay on the filter; the filtrate will separate cleanly.

Q: How do I load this onto a flash column if it won't dissolve in the mobile phase?

A: Liquid loading is disastrous here (the compound will precipitate at the top of the column, causing streaking).

Protocol: Dry Loading (Solid Load)

  • Dissolve the crude material in DCM/Methanol (9:1) or pure Acetone (use sonication and mild heat).

  • Add silica gel (ratio: 1g crude to 2g silica).

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder into a solid-load cartridge or directly atop the column.

  • Elution: Use a gradient of DCM to DCM/MeOH (95:5) . The high solubility in DCM keeps the band tight.

Module 4: Biological Assay Preparation[1][2]

Q: I need to make a 10 mM stock for screening, but it precipitates in the buffer.

A: BCN is hydrophobic. You cannot add it directly to aqueous media.

Formulation Guide:

  • Primary Stock: Dissolve BCN in 100% DMSO to 10 mM. (Sonicate for 5 mins).

  • Intermediate Dilution: Do not go straight to buffer. Dilute 1:10 into PEG-400 or Propylene Glycol .[1]

  • Final Dilution: Add the PEG/DMSO mix to your assay buffer.

    • Target: Final DMSO concentration < 1%.

    • Surfactant: Addition of 0.05% Tween-80 to the assay buffer significantly prevents micro-precipitation.[1]

References

  • PubChem. (2025).[3][4] 2-Bromo-5-chloropyridine (Analogous Substructure Data). National Library of Medicine. [Link][1][2]

  • Byrne, F. P., et al. (2016).[2] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Naphthyridines. Wiley-Interscience.[1] (General reference for Naphthyridine reactivity).

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling of Di-Halogenated Naphthyridines

Welcome to the Technical Support Center for Naphthyridine Chemistry. Di-halogenated naphthyridines (e.g., 2,6-dichloro-1,5-naphthyridine, 5,7-dichloro-1,6-naphthyridine) are highly privileged, electron-deficient scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Naphthyridine Chemistry. Di-halogenated naphthyridines (e.g., 2,6-dichloro-1,5-naphthyridine, 5,7-dichloro-1,6-naphthyridine) are highly privileged, electron-deficient scaffolds in drug discovery and materials science. However, functionalizing these heterocycles via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Stille) frequently leads to complex side reactions.

This guide provides mechanistic insights and field-proven protocols to help you mitigate regioselectivity failures, over-coupling, and hydrodehalogenation.

Part 1: Interactive Troubleshooting & FAQs

Q1: I am attempting a mono-Suzuki coupling on 5,7-dichloro-1,6-naphthyridine, but I am getting a mixture of C5-arylated, C7-arylated, and di-arylated products. How do I control regioselectivity?

Causality & Expert Insight: Regioselectivity in di-halogenated electron-deficient heterocycles is governed by the relative electrophilicity of the carbon-halogen bonds. The oxidative addition (OA) step of the palladium catalyst mechanistically parallels nucleophilic aromatic substitution (SNAr). Therefore, OA is generally favored at the more electrophilic carbon [1]. In 5,7-dichloro-1,6-naphthyridine, the C5 position is highly activated by the adjacent ring nitrogen, making it the kinetically favored site for initial palladium insertion. However, if the reaction temperature is too high or the catalyst is overly active, the thermodynamic difference between the C5 and C7 positions is overridden, leading to competitive insertion at C7 and subsequent over-coupling (di-arylation) [2].

Troubleshooting Protocol: Regioselective Mono-Arylation To establish a self-validating system, you must strictly control the stoichiometry and selectively lower the activation energy barrier for the C5 position.

  • Reagent Stoichiometry: Limit the arylboronic acid to exactly 0.95 equivalents relative to the naphthyridine substrate. This starves the reaction of the coupling partner before the second OA can occur.

  • Catalyst/Ligand Selection: Use a catalyst with a bulky, electron-rich phosphine ligand (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃ with XPhos). The steric bulk prevents the catalyst from easily accessing the secondary, more sterically hindered C7 site after the first coupling.

  • Temperature Control: Run the reaction at a reduced temperature (e.g., 50–60 °C instead of the standard 80–100 °C).

Q2: During the Buchwald-Hartwig amination of 2,6-dichloro-1,5-naphthyridine, I observe significant hydrodehalogenation (reduction of the C-Cl bond to C-H). Why does this happen and how can I stop it?

Causality & Expert Insight: Hydrodehalogenation is a notorious side reaction in the cross-coupling of highly electron-deficient heterocycles. It typically occurs when the palladium(II) intermediate undergoes


-hydride elimination instead of the desired transmetalation or reductive elimination [3]. This hydride source is almost always the solvent (e.g., primary or secondary alcohols like ethanol or isopropanol) or the base (e.g., alkoxide bases like NaOtBu). The Pd(II)-hydride species then undergoes reductive elimination, replacing your halogen with a proton.

Troubleshooting Protocol: Mitigating Hydrodehalogenation

  • Solvent Switch: Completely eliminate alcoholic solvents. Switch to strictly anhydrous, non-protic solvents such as 1,4-dioxane or toluene.

  • Base Modification: Avoid alkoxide bases (NaOtBu, KOtBu) if reduction persists, as they can act as hydride donors. Substitute with inorganic carbonate bases (e.g., Cs₂CO₃ or K₃PO₄), which cannot undergo

    
    -hydride elimination.
    
  • Ligand Tuning: Employ a bidentate ligand with a large bite angle (e.g., BINAP or Xantphos). These ligands enforce a geometry on the palladium center that accelerates the reductive elimination of the desired C-N bond, outcompeting the slower

    
    -hydride elimination pathway [4].
    

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the distribution of products in the Suzuki-Miyaura coupling of 5,7-dichloro-1,6-naphthyridine.

Catalyst SystemBase / SolventTemp (°C)Boronic Acid (eq)Regioselectivity (C5:C7)Di-arylation (%)Hydrodehalogenation (%)
Pd(PPh₃)₄Na₂CO₃ / Dioxane:H₂O901.23:125%<2%
Pd(dppf)Cl₂ K₃PO₄ / Dioxane:H₂O 60 0.95 >20:1 <5% <1%
Pd₂(dba)₃ / XPhosCs₂CO₃ / Toluene802.5N/A (Complete)>90%<1%
Pd(OAc)₂ / PPh₃NaOtBu / iPrOH801.02:110%>40%

Data Interpretation: The use of NaOtBu in isopropanol drastically increases hydrodehalogenation due to


-hydride elimination. Lowering the equivalents of boronic acid and temperature while using Pd(dppf)Cl₂ optimizes mono-coupling.

Part 3: Visualizing the Reaction Logic

Below is the mechanistic divergence pathway illustrating how catalyst intermediates partition into successful coupling versus unwanted side reactions.

G Start Di-halogenated Naphthyridine + Pd(0) Catalyst OA Oxidative Addition (Pd II) at Most Electrophilic Site Start->OA Regioselective Insertion TM Transmetalation (Ar-M or Amine) OA->TM Normal Pathway Hydro Hydrodehalogenation (Reduction Side Product) OA->Hydro Beta-Hydride Elim. (from Base/Solvent) RedElim Reductive Elimination TM->RedElim Mono Target: Mono-coupled Naphthyridine RedElim->Mono Over Over-Coupling (Di-functionalized) Mono->Over Second OA (Excess Reagent/High Temp)

Mechanistic pathways of di-halogenated naphthyridine cross-coupling.

To systematically avoid these side reactions, follow this self-validating experimental workflow:

Workflow Step1 1. Substrate Analysis Map electrophilic sites via NMR/DFT Step2 2. Catalyst & Ligand Selection Use bulky ligands (e.g., XPhos, dppf) Step1->Step2 Step3 3. Stoichiometry Control Limit nucleophile to 0.95-1.0 eq Step2->Step3 Step4 4. Suppress Hydride Donors Use aprotic solvents & carbonate bases Step3->Step4 Step5 5. Kinetic Monitoring Quench at 95% conversion via LC-MS Step4->Step5

Step-by-step experimental workflow for optimizing regioselective mono-coupling.

Part 4: Standard Operating Procedure (SOP) for Regioselective Mono-Suzuki Coupling

This protocol is designed as a self-validating system. The mandatory use of an internal standard ensures that conversion and selectivity can be quantified accurately in real-time, preventing over-reaction.

Materials Required:

  • Di-halogenated naphthyridine (1.0 mmol)

  • Arylboronic acid (0.95 mmol)

  • Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane/H₂O (4:1 v/v, degassed, 10 mL)

  • 1,3,5-Trimethoxybenzene (0.1 mmol, internal standard for NMR/LC-MS)

Step-by-Step Methodology:

  • Preparation: In a rigorous inert atmosphere (glovebox or Schlenk line), charge an oven-dried reaction vial with the di-halogenated naphthyridine, arylboronic acid, Pd(dppf)Cl₂, K₃PO₄, and the internal standard.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture. Causality Note: Degassing is critical; residual oxygen will oxidize the phosphine ligand, stalling the catalytic cycle and requiring higher temperatures that inevitably promote over-coupling.

  • Initiation: Seal the vial and heat to exactly 60 °C. Do not exceed this temperature, as excess thermal energy overrides the kinetic preference for the more electrophilic site.

  • Validation & Monitoring: At t = 30 min, 60 min, and 90 min, extract a 10 µL aliquot via syringe. Dilute in HPLC-grade acetonitrile and analyze via LC-MS. Compare the integral of the mono-coupled product against the internal standard.

  • Quenching: Once the starting material peak area falls below 5% relative to the internal standard, immediately cool the reaction to 0 °C in an ice bath. This freezes the kinetic profile and prevents the second oxidative addition from occurring.

  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.[Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. National Center for Biotechnology Information (NCBI).[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews - ACS Publications.[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information (NCBI).[Link]

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-5-chloro-1,6-naphthyridine Derivatives

Welcome to the Technical Support Center for the synthesis and functionalization of 1,6-naphthyridine derivatives. This guide is designed for researchers, application scientists, and drug development professionals facing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and functionalization of 1,6-naphthyridine derivatives. This guide is designed for researchers, application scientists, and drug development professionals facing yield bottlenecks, regioselectivity challenges, and chemoselectivity issues during the construction of the 2-bromo-5-chloro-1,6-naphthyridine scaffold.

Below, you will find a troubleshooting decision tree, causality-driven FAQs, quantitative optimization data, and self-validating experimental protocols.

Synthetic Workflow & Troubleshooting Logic

G A 1,6-Naphthyridine Synthesis Yield Optimization B Core Cyclization Yield < 40%? A->B C Switch to HOAc:DMF (1:1) at 120°C B->C Yes D Regioselective Halogenation Issues? B->D No E Over-chlorination? D->E C5 Position G Poor Bromination at C2? D->G C2 Position I Chemoselectivity in Cross-Coupling? D->I Downstream F Use POCl3 + cat. DMF at 90°C (Stop at 4h) E->F Yes H Use POBr3 in Anisole at 100°C G->H Yes J Target C-Br: Use Pd(PPh3)4 Target C-Cl: Use SNAr I->J Control Reactivity

Figure 1: Decision tree for troubleshooting yield and regioselectivity in 1,6-naphthyridine synthesis.

Troubleshooting FAQs

Section 1: Core Assembly & Cyclization

Q: Why does the tandem cyclization of the pyridine precursor to the 1,6-naphthyridine core frequently stall, resulting in heavy tar formation? A: Tar formation in naphthyridine synthesis is typically caused by intermolecular condensation competing with the desired intramolecular cyclization pathway. When synthesizing the 1,6-naphthyridine-dione core via1[1], solvent polarity and proton-transfer mediation are critical. Using a mixed solvent system of glacial acetic acid and DMF (1:1 v/v) at 120°C2[2]. The acetic acid acts as a mild protic source to activate the nitrile group, while DMF ensures the solubility of the rigidifying intermediates, preventing aggregation and off-target polymerization.

Section 2: Regioselective Halogenation

Q: How can I optimize the regioselective halogenation to achieve the 2-bromo-5-chloro pattern without forming symmetric di-bromo or di-chloro impurities? A: The 1,6-naphthyridine scaffold exhibits differential electronic properties at the C2 and C5 positions. To prevent halogen scrambling, you must employ a stepwise halogenation strategy starting from the dione precursor. First, target the C5 position. The C5 position is highly electron-deficient and reacts readily with chlorinating agents via a Vilsmeier-type active species when using POCl


 with a catalytic amount of DMF. Once the 5-chloro-2-oxo intermediate is isolated, perform the bromination at C2 using POBr

. This stepwise approach exploits the 1[1], ensuring high regiocontrol.
Section 3: Downstream Derivatization

Q: In downstream derivatization, how do I ensure chemoselective cross-coupling at the C-Br bond over the C-Cl bond? A: The bond dissociation energy of C-Br is lower than that of C-Cl, making it kinetically favored for oxidative addition by Palladium(0) in cross-coupling reactions. However, at elevated temperatures or with highly active electron-rich ligands, the catalyst can also insert into the C-Cl bond. To maintain chemoselectivity, control the temperature and ligand sterics. Use a standard catalyst like Pd(PPhngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)

at moderate temperatures (60-70°C). Alternatively, if you wish to target the C5-Cl bond specifically, you can utilize. The C5-Cl is highly activated by the adjacent ring nitrogen, making the ring an excellent electrophile for incoming nucleophiles without requiring a transition metal catalyst.

Quantitative Data Presentation

The following table summarizes the yield improvements achieved by transitioning from standard literature conditions to the optimized parameters described in this guide.

Table 1: Yield Optimization Matrix for Halogenation and Cyclization Steps

Reaction StepStandard ConditionOptimized ConditionKey VariableYield Improvement
Core Cyclization Ethanol, Reflux, 24hHOAc:DMF (1:1), 120°C, 8hSolvent & Temperature45%

88%
C5-Chlorination POCl

, Reflux, 12h
POCl

, cat. DMF, 90°C, 4h
Vilsmeier Activation60%

92%
C2-Bromination PBr

, Toluene, 110°C
POBr

, Anisole, 100°C, 6h
Reagent & Solvent55%

85%
Chemoselective Suzuki Pd

(dba)

, XPhos, 100°C
Pd(PPh

)

, Na

CO

, 65°C
Catalyst & Temperature40% (mixed)

90% (C2 only)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies include built-in Self-Validation Checkpoints (In-Process Controls) to verify the success of each transformation before proceeding.

Step 1: Core Cyclization (1,6-naphthyridine-2,5-dione synthesis)
  • Suspend the functionalized pyridine-based precursor (1.0 eq) in a 1:1 (v/v) mixture of glacial acetic acid and DMF to achieve a 0.2 M concentration.

  • Heat the mixture to 120°C under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Monitor the reaction by LC-MS. The reaction is deemed complete when the starting material peak disappears and a highly fluorescent intermediate emerges (typically between 6-8 hours).

  • Cool the mixture to room temperature, precipitate the product by adding cold water (equal volume to the reaction mixture), filter the solid, and dry under a vacuum to obtain the dione intermediate.

Step 2: Regioselective C5-Chlorination
  • To the dry dione intermediate (1.0 eq), add neat POCl

    
     (10.0 eq) and a catalytic amount of DMF (0.1 eq).
    
  • Heat the reaction mixture to 90°C for 4 hours.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in ice water, extract with EtOAc, and analyze via LC-MS. Look for the

    
     corresponding to the 5-chloro-2-oxo intermediate. If di-chlorination is observed (>5% AUC), immediately reduce the temperature to 80°C.
    
  • Concentrate the mixture under reduced pressure to remove excess POCl

    
    . Carefully quench the residue with crushed ice and neutralize to pH 7 using saturated NaHCO
    
    
    
    to precipitate the 5-chloro-2-oxo intermediate. Filter and dry.
Step 3: C2-Bromination
  • Suspend the 5-chloro-2-oxo intermediate (1.0 eq) in anhydrous anisole (0.5 M) and add POBr

    
     (3.0 eq).
    
  • Heat the mixture to 100°C for 6 hours.

  • Self-Validation Checkpoint: Monitor by GC-MS or LC-MS for the exact mass of 2-bromo-5-chloro-1,6-naphthyridine. The isotopic pattern must clearly show the presence of one Bromine and one Chlorine atom (An

    
     ratio of approximately 
    
    
    
    ).
  • Workup the reaction by pouring it into ice-cold saturated NaHCO

    
    . Extract with dichloromethane (DCM), dry the organic layer over Na
    
    
    
    SO
    
    
    , and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure target compound.

References

  • Source: rhhz.
  • 4-Bromo-7-chloro-1,6-naphthyridine | Benchchem Source: Benchchem URL
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL

Sources

Optimization

troubleshooting failed Suzuki coupling with 2-Bromo-5-chloro-1,6-naphthyridine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The Suzuki-Miyaura coupling of 2-Bromo-5-chloro-1,6-naphthyridine presents a classic "chemoselectivity vs. catalyst deactivation" paradox.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Suzuki-Miyaura coupling of 2-Bromo-5-chloro-1,6-naphthyridine presents a classic "chemoselectivity vs. catalyst deactivation" paradox. While the substrate offers distinct halide handles for sequential functionalization, the 1,6-naphthyridine scaffold is electronically deficient and possesses two competent coordination sites (N1 and N6) that frequently poison standard palladium catalysts.

Key Reactivity Profile:

  • Target Site: C2-Bromine (Kinetic and thermodynamic preference).

  • Competing Site: C5-Chlorine (Activated by the N6 nitrogen, but generally slower oxidative addition than C2-Br).

  • Primary Failure Modes: Catalyst sequestration by naphthyridine nitrogens, hydrolytic degradation of the C5-Cl bond, and protodehalogenation.

This guide provides a self-validating troubleshooting workflow designed to restore reaction performance.

Diagnostic Workflow (Decision Tree)

Before altering conditions, identify the specific failure mode using the logic flow below.

TroubleshootingFlow Start Start: Analyze LCMS/NMR of Crude NoRxn Issue: No Conversion (Starting Material Intact) Start->NoRxn >90% SM Remainder MixProd Issue: Mixture of Products (Regioisomer contamination) Start->MixProd C2 + C5 Products SideRxn Issue: Side Products (Hydrolysis/Protodehalogenation) Start->SideRxn Des-Bromo / OH species Sol_Poison Diagnosis: Catalyst Poisoning Action: Switch to Buchwald Ligands (XPhos, SPhos) or High Loading NoRxn->Sol_Poison Sol_Temp Diagnosis: Loss of Kinetic Control Action: Lower Temp to 40-60°C Switch to Pd(dppf)Cl2 MixProd->Sol_Temp Sol_Base Diagnosis: Base-Mediated SNAr Action: Switch to Anhydrous Base (K3PO4 / Toluene) SideRxn->Sol_Base

Caption: Diagnostic logic flow for identifying the root cause of coupling failure based on crude reaction analysis.

Technical Support FAQs

Q1: The reaction stalls at <10% conversion despite using Pd(PPh3)4. Is the bromide unreactive?

Diagnosis: Catalyst Poisoning (Coordination). Technical Insight: The 2-bromo-5-chloro-1,6-naphthyridine substrate is not unreactive; rather, the catalyst is being deactivated. The N1 and N6 nitrogens are strong


-donors. Standard triphenylphosphine (

) ligands are labile and easily displaced by the naphthyridine nitrogens, forming an inactive

complex. Corrective Action:
  • Ligand Switch: Utilize electron-rich, bulky biaryl phosphine ligands (Buchwald ligands) or bidentate ligands that resist displacement.

    • Recommendation:XPhos or SPhos (prevent N-coordination via steric bulk) or dppf (tight chelation).

  • Pre-catalyst Choice: Switch to precatalysts that activate rapidly, such as Pd(dppf)Cl2·DCM or XPhos Pd G2 .

Q2: I see the desired product, but also significant coupling at the chlorine position (C5). How do I fix the regioselectivity?

Diagnosis: Loss of Kinetic Control. Technical Insight: While C-Br oxidative addition is faster than C-Cl, the C5-chlorine in 1,6-naphthyridine is electronically activated by the adjacent nitrogen (N6). High temperatures (>80°C) or highly active catalytic systems can lower the energy barrier for C-Cl insertion, leading to "over-coupling" or bis-coupling. Corrective Action:

  • Temperature Control: Lower the reaction temperature to 40–60°C . The C2-Br bond should react smoothly at mild temperatures.

  • Stoichiometry: Ensure strict 1.0–1.1 equivalents of boronic acid. Excess boronic acid drives the second coupling event.

  • Catalyst Selection: Use Pd(dppf)Cl2 .[1] It is known for excellent discrimination between halogens due to its specific bite angle and electronic properties [1].

Q3: My LCMS shows a mass corresponding to [M-Br+OH] (Hydrolysis). Is my solvent wet?

Diagnosis: Nucleophilic Aromatic Substitution (


).[2]
Technical Insight:  1,6-Naphthyridines are electron-deficient heterocycles. In the presence of strong bases (like hydroxide or alkoxides) and water, the halide can be displaced by 

or

via an

mechanism, competing with the Suzuki coupling. This is distinct from hydrolytic deboronation. Corrective Action:
  • Base Selection: Avoid strong bases like

    
     or 
    
    
    
    . Use mild, non-nucleophilic bases like
    
    
    or
    
    
    .
  • Water Control: While Suzuki couplings require some water for transmetalation, excess water promotes

    
    . Use a Toluene/Water (10:1)  or Dioxane/Water (10:1)  mixture rather than 1:1 ratios. Alternatively, use anhydrous conditions with powdered 
    
    
    
    if the substrate is extremely sensitive.

Optimized Experimental Protocol

This protocol is engineered for C2-selectivity and catalyst stability .

Reaction Scale: 1.0 mmol Target: C2-Arylated-5-chloro-1,6-naphthyridine

ReagentEquivalentsAmountRole
2-Bromo-5-chloro-1,6-naphthyridine 1.0243 mgSubstrate
Aryl Boronic Acid 1.1--Coupling Partner
Pd(dppf)Cl2·DCM 0.05 (5 mol%)41 mgCatalyst (High Selectivity)

(Tribasic Potassium Phosphate)
2.0424 mgBase (Mild)
1,4-Dioxane --4.5 mLSolvent
Water --0.5 mLCo-solvent (Essential for Boronate activation)
Step-by-Step Methodology:
  • Preparation: Flame-dry a 20 mL reaction vial or Schlenk tube equipped with a magnetic stir bar.

  • Charging: Add the naphthyridine substrate, aryl boronic acid,

    
    , and Pd catalyst to the vial.
    
    • Critical: Add solids before liquids to minimize catalyst exposure to air in solution.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    /Ar) three times.[3]
    
    • Why? Oxygen promotes homocoupling and catalyst oxidation (Pd black formation).

  • Solvent Addition: Inject the pre-mixed, sparged Dioxane/Water (9:1) solvent system via syringe.[4]

  • Reaction: Heat the block/oil bath to 60°C . Stir vigorously (800 rpm).

    • Monitor: Check LCMS at 2 hours. If conversion is <50%, increase temp to 80°C cautiously.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Note: The product may be slightly basic. Ensure the aqueous layer is not too acidic, or the product will protonate and remain in the water phase.

    • Dry over

      
      , filter, and concentrate.
      

Comparative Screening Data

Use this table to guide optimization if the standard protocol fails.

VariableConditionOutcomeMechanism
Ligand

(Pd(PPh3)4)
Poor (<20%) Catalyst poisoning by N-coordination.
Ligand dppf Excellent Bidentate ligand prevents N-coordination; good selectivity.
Ligand XPhosGood Bulky ligand prevents poisoning; high activity (risk of bis-coupling).
Base

Moderate Standard base; may be too weak for sterically hindered boronates.
Base

Failure Promotes

side reactions (ether formation).
Base

Optimal Balance of basicity and low nucleophilicity.

References

  • Site-Selective Cross-Coupling of Dihaloarenes

    • Title: Catalyst-Controlled Site-Selectivity Switching in Pd-C
    • Source: MDPI, Molecules 2014, 19(9).
    • URL:[Link]

    • Relevance: Establishes the efficacy of bidentate ligands like dppf for discriminating between halogen sites in heterocycles.
  • Reactivity of 1,6-Naphthyridines

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes
    • Source: Chemical Science, 2016, 7, 5758-5786.
    • URL:[Link]

    • Relevance: Specifically cites 2,5-dichloro-1,6-naphthyridine reacting selectively at C2, validating the activation p
  • Catalyst Poisoning by N-Heterocycles

    • Title: Identification and Elimination of an Unexpected C
    • Source: Organic Process Research & Development
    • URL:[Link]

    • Relevance: Discusses mechanisms of Pd deactivation by coordinating nitrogens and sulfur, necessit

Sources

Troubleshooting

Technical Support Center: 2-Bromo-5-chloro-1,6-naphthyridine Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Bromo-5-chloro-1,6-naphthyridine (CAS: 1260670-95-8). This guide is engineered for researchers and drug development professionals who require high-purity, re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-5-chloro-1,6-naphthyridine (CAS: 1260670-95-8). This guide is engineered for researchers and drug development professionals who require high-purity, regioselectively functionalized 1,6-naphthyridine scaffolds for downstream cross-coupling applications.

Chemical Logic & Synthetic Strategy

Synthesizing heterocycles with differential halogenation at highly activated positions (C2 and C5) presents a significant regioselectivity challenge[1]. The 1,6-naphthyridine core is electron-deficient, with both the N1 and N6 atoms activating their respective alpha positions (C2 and C5) toward nucleophilic aromatic substitution (


)[2].

Attempting a simultaneous di-halogenation or using a mixed halogenating agent typically results in an intractable statistical mixture of di-chloro, di-bromo, and regioisomeric bromo-chloro products. As an alternative to modern ditriflate activation[3], the most robust, scalable route utilizes a sequential halogenation strategy starting from the accessible 1,6-naphthyridine-2,5(1H,6H)-dione[4].

The Causality of Regioselectivity:

  • Mono-chlorination: The C5-carbonyl oxygen is more sterically accessible and electronically activated by the N6 lone pair. By strictly controlling the stoichiometry of

    
     and maintaining the reaction at 80 °C, the C5 position is selectively chlorinated, leaving the C2-lactam intact.
    
  • Bromination: The isolated 5-chloro-1,6-naphthyridin-2(1H)-one is then subjected to

    
    . The addition of catalytic DMF generates a Vilsmeier-Haack-type intermediate that highly activates the C2-lactam, driving the bromination to completion without displacing the C5-chlorine.
    

Synthetic Workflow

SynthesisRoute A 1,6-Naphthyridine- 2,5-dione B 5-Chloro-1,6-naphthyridin- 2(1H)-one A->B POCl3 (1.1 eq), 80°C Regioselective Chlorination D 2,5-Dichloro- 1,6-naphthyridine (Byproduct) A->D Excess POCl3, >100°C Over-reaction Pathway C 2-Bromo-5-chloro- 1,6-naphthyridine B->C POBr3, DMF (cat.), 110°C Vilsmeier-Haack Bromination

Figure 1: Sequential halogenation workflow for 2-bromo-5-chloro-1,6-naphthyridine synthesis.

Validated Experimental Protocols

Protocol A: Synthesis of 5-Chloro-1,6-naphthyridin-2(1H)-one

Self-Validating System: The reaction progress is monitored by the dissolution of the insoluble dione starting material. Complete dissolution indicates full conversion to the soluble phosphoryl intermediate.

  • Setup: Charge a dry, argon-flushed 250 mL round-bottom flask with 1,6-naphthyridine-2,5(1H,6H)-dione (10.0 g, 61.7 mmol) and anhydrous toluene (100 mL).

  • Reagent Addition: Add

    
     (6.3 mL, 67.8 mmol, 1.1 eq) dropwise at room temperature. Critical Step: Do not exceed 1.1 equivalents to prevent over-chlorination to the 2,5-dichloro byproduct.
    
  • Heating: Attach a reflux condenser and heat the suspension to 80 °C. Maintain this temperature for 3–4 hours. The mixture will transition from a thick suspension to a dark, homogeneous solution as the reaction reaches completion.

  • Quenching: Cool the mixture to 0 °C. Slowly pour the reaction mixture over 300 g of crushed ice with vigorous stirring. Causality: Rapid quenching with ice prevents the exothermic hydrolysis of the newly formed C-Cl bond.

  • Workup: Adjust the aqueous phase to pH 7.0 using saturated aqueous

    
    . Extract with ethyl acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize the crude solid from ethanol to yield the mono-chloro intermediate as an off-white solid.

Protocol B: Synthesis of 2-Bromo-5-chloro-1,6-naphthyridine
  • Setup: In a dry 100 mL flask, combine 5-chloro-1,6-naphthyridin-2(1H)-one (5.0 g, 27.7 mmol) and solid

    
     (11.9 g, 41.5 mmol, 1.5 eq).
    
  • Activation: Add anhydrous toluene (50 mL) followed by exactly 3 drops of anhydrous DMF (approx. 0.1 eq). Causality: DMF reacts with

    
     to form a highly electrophilic Vilsmeier-type iminium species, which drastically lowers the activation energy required for the C2-OH substitution.
    
  • Heating: Heat the mixture to 110 °C (reflux) for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (

    
    ) should completely disappear, replaced by a highly UV-active product spot (
    
    
    
    ).
  • Quenching & Workup: Cool to room temperature and carefully quench over crushed ice. Neutralize cautiously with

    
     to pH 7. Extract with dichloromethane (3 × 100 mL).
    
  • Purification: Dry the organic phase (

    
    ), concentrate, and purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 10% EtOAc in Hexanes) to afford the title compound as a pale yellow solid.
    

Troubleshooting Matrix

Observation / IssueMechanistic CauseCorrective Action
High yield of 2,5-dichloro-1,6-naphthyridine Excessive thermal activation or excess

driving the tautomerization and chlorination of the C2-lactam.
Strictly limit

to 1.1 eq and maintain the internal temperature at or below 80 °C.
Incomplete bromination at C2 Insufficient activation of the C2-lactam oxygen;

alone is often too mild for highly deactivated heterocycles.
Ensure the addition of catalytic anhydrous DMF (0.1 eq) to generate the active Vilsmeier-Haack complex.
Product degradation during workup Exothermic hydrolysis of the C5-Cl bond caused by localized heating during aqueous quenching.Quench exclusively over a large excess of crushed ice. Do not use liquid water. Keep the neutralization step below 10 °C.
Statistical mixture of halogens (Halex) Halogen exchange occurring due to prolonged heating of the bromo-chloro product in the presence of free chloride ions.Limit the bromination reaction time to exactly 4 hours. Do not leave the reaction refluxing overnight.

Expert FAQs

Q: Can I use a one-pot simultaneous halogenation approach with a mixture of


 and 

?
A: No. The 1,6-naphthyridine core is highly susceptible to nucleophilic aromatic substitution (

) at both the 2- and 5-positions[2]. A mixed halogenating environment will result in rapid halogen exchange (Halex reactions), yielding an inseparable statistical mixture of 2,5-dichloro, 2,5-dibromo, 2-bromo-5-chloro, and 5-bromo-2-chloro-1,6-naphthyridine. Sequential isolation is mandatory for regiopurity.

Q: Why is 2-bromo-5-chloro-1,6-naphthyridine preferred over the 2,5-dichloro analog for downstream drug development? A: The C-Br bond at the 2-position undergoes oxidative addition with Palladium(0) catalysts at a significantly faster rate than the C-Cl bond at the 5-position[2]. This kinetic differential allows researchers to perform highly regioselective Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings exclusively at the C2 position without the need for complex protecting group strategies.

Q: I am observing poor solubility of the dione starting material in toluene. Should I switch to a polar aprotic solvent? A: Avoid polar aprotic solvents like pure DMF or DMSO for the bulk reaction, as they can lead to violent exotherms with phosphoryl halides or trigger unwanted side reactions (e.g., Swern-type oxidations). The dione is naturally insoluble in toluene but will dissolve as it is converted into the phosphoryl intermediate. The suspension-to-solution transition is a reliable visual indicator of reaction progress.

References

  • Shimkin, K. W., et al. "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." The Journal of Organic Chemistry, 2024, 89(15), 10912-10918.[Link]

  • Devadoss, T., Sowmya, V., & Bastati, R. "Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review." ChemistrySelect, 2021, 6(15), 3610-3641.[Link]

Sources

Optimization

catalyst selection for site-selective coupling of 2-Bromo-5-chloro-1,6-naphthyridine

Here is the technical support guide for the site-selective coupling of 2-Bromo-5-chloro-1,6-naphthyridine. Executive Summary & Reactivity Profile The Core Challenge: You are working with a 1,6-naphthyridine scaffold feat...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the site-selective coupling of 2-Bromo-5-chloro-1,6-naphthyridine.

Executive Summary & Reactivity Profile

The Core Challenge: You are working with a 1,6-naphthyridine scaffold featuring two distinct halogen handles: a Bromide at C2 and a Chloride at C5 .[1]

The Reactivity Hierarchy: In the 1,6-naphthyridine system, the C2 position is electronically the most electron-deficient site, followed closely by C5 and C7.[1]

  • C2-Br: Highly activated.[1] It benefits from being

    
     to the N1 nitrogen and possessing the weaker C-Br bond (Bond Dissociation Energy ~80 kcal/mol).
    
  • C5-Cl: Activated but secondary.[1] It is

    
     to the N6 nitrogen, but the C-Cl bond is stronger (~95 kcal/mol) and the site is slightly less electrophilic than C2.
    

The Golden Rule:

C2-Br reacts FIRST. Under standard Pd-catalyzed conditions, you will achieve >95% selectivity for the C2 position.[1] The C5-Cl bond will generally remain intact unless you utilize specialized, hyper-active catalyst systems or harsh


 conditions.[1]
Reactivity Visualization

The following diagram illustrates the energy landscape and selectivity pathways.

ReactivityMap cluster_0 Phase 1: Kinetic Control cluster_1 Phase 2: Thermodynamic Forcing Start 2-Bromo-5-chloro- 1,6-naphthyridine C2_Product C2-Coupled Product (C5-Cl intact) Start->C2_Product Path A (Preferred) Pd(PPh3)4, Na2CO3 Low Activation Energy Di_Product 2,5-Di-coupled Product Start->Di_Product Path B (Unwanted) Highly Active Catalyst (e.g., XPhos Pd G3) C2_Product->Di_Product Step 2: C5 Activation Requires Bulky/Rich Ligands (RuPhos/BrettPhos) caption Figure 1: Sequential Functionalization Logic. Path A is kinetically favored due to the weak C-Br bond and C2 electrophilicity.

[1]

Phase 1: Selective Coupling of C2-Br

Objective: Install a nucleophile (Aryl/Heteroaryl) at C2 while preserving the C5-Cl handle.[1]

Recommended Catalyst Systems

For this step, you want a catalyst that is active enough to insert into C-Br but lazy enough to ignore C-Cl .[1]

ComponentRecommendationTechnical Rationale
Catalyst Pd(PPh

)

(3-5 mol%)
The "Gold Standard" for differentiation.[1] Triphenylphosphine is not electron-rich enough to facilitate rapid Oxidative Addition (OA) into the C-Cl bond at moderate temperatures.[1]
Alternative Pd(dppf)Cl

Good for sterically hindered boronic acids, but slightly higher risk of C-Cl activation than PPh

.[1]
Base Na

CO

or K

CO

Mild bases prevent side reactions.[1] Avoid strong alkoxides (KOtBu) which can promote hydrodehalogenation or

at C5.[1]
Solvent DME/H

O
or Toluene/EtOH/H

O
biphasic systems often suppress homocoupling.[1]
Protocol 1: C2-Selective Suzuki Coupling
  • Charge reaction vessel with 2-Bromo-5-chloro-1,6-naphthyridine (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(PPh

    
    )
    
    
    
    (0.05 equiv).
  • Evacuate/Backfill with N

    
     or Ar (3 cycles). Oxygen is the enemy of PPh
    
    
    
    .
  • Add degassed solvent (e.g., 1,4-Dioxane/H

    
    O 4:1) and Base (Na
    
    
    
    CO
    
    
    , 2.0 equiv).[2]
  • Heat to 80–90 °C .

    • Tip: Do not exceed 100 °C. Higher temps increase the rate of C-Cl activation.[1]

  • Monitor by LCMS. You should see consumption of starting material and appearance of Mono-coupled product.[1]

    • Stop point: If you see >5% di-coupled product, lower temp to 70 °C.

Phase 2: Functionalizing the "Hard" C5-Cl

Objective: Activate the remaining unreactive C5-Chloride.[1]

Recommended Catalyst Systems

The C5-Cl bond is strong.[1] You need a catalyst system designed for difficult substrates . Standard PPh


 will likely fail or require excessive heat (leading to decomposition).
ComponentRecommendationTechnical Rationale
Ligand Class Dialkylbiaryl Phosphines (Buchwald)XPhos , RuPhos , or BrettPhos .[1] These electron-rich, bulky ligands accelerate the rate-limiting Oxidative Addition into the C-Cl bond.[1]
Precatalyst Pd-G3/G4 Precatalysts Use XPhos Pd G3 or RuPhos Pd G3.[1] They generate the active monoligated Pd(0) species immediately, avoiding induction periods.[1]
Base K

PO

or Cs

CO

Stronger bases are often required for efficient transmetallation in hindered/deactivated systems.[1]
Alternative

Since C5 is

to Nitrogen, you can displace the Cl with amines, thiols, or alkoxides using base (NaH, KOtBu) without Pd.[1]
Protocol 2: C5-Activation (Suzuki)
  • Charge the isolated C2-product (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G3 (0.05 equiv).

  • Add K

    
    PO
    
    
    
    (3.0 equiv).
  • Solvent: n-Butanol or 1,4-Dioxane (anhydrous).

  • Heat to 100–110 °C .

  • Monitor: This reaction may take 4–12 hours. If conversion stalls, add 2 mol% more catalyst.

Troubleshooting Guide (Q&A)

Q1: I am seeing significant "Hydrodehalogenation" (replacement of Cl with H) during the first step. Why?

Diagnosis: This is a common side reaction in electron-deficient naphthyridines, often driven by the "hydride source" mechanism where the solvent (ethanol/isopropanol) or base acts as a hydride donor. Fix:

  • Switch Solvent: Remove alcohols.[1] Use pure Toluene or DME or THF .[1]

  • Check Base: If using Formate or reacting in DMF/DMA, switch to Dioxane .[1]

  • Water: Ensure your solvent is degassed; sometimes trace water helps protonate the Pd-Aryl species if the cycle is interrupted, but usually, this is a reductive elimination issue.[1]

Q2: The C5-Chloride isn't reacting in the second step, even with XPhos.

Diagnosis: The C2-substituent might be creating steric hindrance or electronic deactivation.[1] Fix:

  • Upgrade Ligand: Switch to BrettPhos or AdBrettPhos (specialized for chlorides).[1]

  • Switch Mechanism: If you are trying to form a C-N bond, switch to Buchwald-Hartwig conditions (RuPhos/LHMDS).[1]

  • Consider

    
    :  If your nucleophile is an amine or alcohol, forget Palladium.[1] Use DMSO/K
    
    
    
    CO
    
    
    at 120 °C
    . The C5 position is highly susceptible to direct nucleophilic attack.
Q3: My Boronic Acid is deboronating (Protodeboronation) before coupling.

Diagnosis: 2-heterocyclic boronic acids (like 2-pyridyl, 2-thiazolyl) are notoriously unstable.[1] Fix:

  • Use Boronate Esters: Pinacol esters are more stable than free acids.[1]

  • "Slow-Release" Strategy: Use MIDA boronates which release the active species slowly, keeping the concentration low and preventing decomposition.[1]

  • Add Copper: Sometimes adding CuCl (1.0 equiv) facilitates the "Liebeskind-Srogl" type mechanism or stabilizes the intermediate.[1]

Decision Tree for Optimization

Troubleshooting Problem Start: Define Issue Issue1 C5-Cl reacting during Step 1? Problem->Issue1 Issue2 Low Yield at C2? Problem->Issue2 Sol1 Switch to Pd(PPh3)4 Lower Temp (<80°C) Issue1->Sol1 Yes Sol2 Check Boronic Acid Stability Try MIDA Boronate Issue2->Sol2 SM remains Sol3 Check for Hydrodehalogenation Remove Alcohols Issue2->Sol3 De-halogenated product caption Figure 2: Rapid Troubleshooting Logic for Naphthyridine Coupling

References

  • Almond-Thynne, J., et al. (2016).[1][3] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

    • Key Insight: Establishes the reactivity order in 1,6-naphthyridines (C2 > C5) and analogous dichloro-heterocycles.
  • Yamaguchi, M., & Manabe, K. (2016).[1][4] Ligand-Controlled Site-Selective Cross-Coupling. Topics in Current Chemistry.

    • Key Insight: Discusses catalyst control strategies to override intrinsic substr
  • BenchChem Application Note. (2025). Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine.

    • Key Insight: Provides protocols for handling Bromo-Chloro diazines, directly applicable to the naphthyridine system.
  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalysts.

    • Key Insight: General mechanistic grounding for oxidative addition r

Sources

Reference Data & Comparative Studies

Validation

Comparing Reactivity of Bromo vs. Chloro Substituents on the 1,6-Naphthyridine Ring

Introduction The 1,6-naphthyridine scaffold is a highly privileged, electron-deficient bicyclic pharmacophore frequently utilized in the design of kinase inhibitors, anti-infectives, and 1[1]. Functionalizing this system...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,6-naphthyridine scaffold is a highly privileged, electron-deficient bicyclic pharmacophore frequently utilized in the design of kinase inhibitors, anti-infectives, and 1[1]. Functionalizing this system requires precision, particularly when utilizing dihalogenated precursors like2[2]. The differential reactivity between the bromo and chloro substituents provides a strategic handle for chemoselective, sequential functionalization via transition-metal-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality: Bromo vs. Chloro Reactivity

The core principle driving differential reactivity lies in bond dissociation energies and the electronic landscape of the naphthyridine ring.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol). In Pd-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig),3[3]. This allows for chemoselective coupling at the bromo position at lower temperatures (60–80 °C), leaving the chloro group intact for subsequent, more rigorous functionalization[4].

  • Nucleophilic Aromatic Substitution (SNAr): The 1,6-naphthyridine ring is highly electron-deficient due to the two nitrogen atoms. 2[2]. While bromine is generally a better leaving group due to its polarizability, chlorine can also be effectively displaced if positioned at a highly activated site (e.g., C-7). However, when both are present, the bromo position typically reacts first under controlled stoichiometric conditions.

Reactivity Substrate Dihalogenated 1,6-Naphthyridine Bromo Bromo Substituent (Weaker C-Br Bond) Substrate->Bromo Chloro Chloro Substituent (Stronger C-Cl Bond) Substrate->Chloro Pd Pd-Catalyzed Cross-Coupling Bromo->Pd Fast Oxidative Addition SNAr SNAr (Nucleophilic Attack) Bromo->SNAr Good Leaving Group Chloro->Pd Slow/Requires Heat Chloro->SNAr Activated by Ring N

Logical reactivity pathways of dihalogenated 1,6-naphthyridines.

Comparative Data: Bromo vs. Chloro Reactivity

To objectively compare performance, we analyze the chemoselectivity in a standard cross-coupling scenario utilizing a bromo-chloro-1,6-naphthyridine model.

Reaction ParameterBromo Position (e.g., C-4 or C-2)Chloro Position (e.g., C-7)Causality / Observation
Oxidative Addition Rate FastSlowWeaker C-Br bond facilitates rapid Pd insertion[2].
Optimal Temp (Suzuki) 60 °C - 80 °C100 °C - 120 °CLower thermal energy required to break the C-Br bond[4].
SNAr Susceptibility HighModerate to HighBoth are activated by ring nitrogens, but Br is a superior leaving group[3].
Chemoselectivity (1 eq.) >95% Mono-functionalization<5% Background reaction4[4].

Experimental Methodologies: Self-Validating Protocols

To leverage this differential reactivity, a two-step sequential functionalization workflow is employed. This protocol is designed as a self-validating system: the success of Step 1 is dynamically confirmed by the retention of the chloro group, which is strictly required for Step 2.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at the Bromo Position
  • Preparation: In an oven-dried Schlenk flask, combine the bromo-chloro-1,6-naphthyridine (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Causality: The slight excess ensures complete conversion of the bromo site without risking over-coupling at the chloro site.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 equiv). Causality: The choice of a bidentate ligand like dppf prevents catalyst deactivation and promotes selective insertion into the less sterically hindered, weaker C-Br bond.

  • Solvent & Reaction: Suspend in a degassed mixture of 1,4-Dioxane/H₂O (4:1). Heat to 70 °C for 4-6 hours.

  • Validation: Monitor via LC-MS. Self-Validation Check: The product mass must exhibit a characteristic 3:1 isotopic pattern (M / M+2), definitively proving the retention of the chlorine atom[4].

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Subsequent Buchwald-Hartwig Amination at the Chloro Position
  • Preparation: Charge a vial with the mono-arylated chloro-1,6-naphthyridine intermediate (1.0 equiv) and the target amine (1.2 equiv).

  • Catalyst & Base: Add Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and NaOtBu (1.5 equiv). Causality: XPhos is critical here; its electron-rich, sterically demanding nature accelerates oxidative addition into the more recalcitrant C-Cl bond.

  • Solvent & Reaction: Add anhydrous toluene. Seal and heat to 110 °C for 12 hours.

  • Validation: Monitor via LC-MS. Self-Validation Check: Complete consumption of the starting material and the complete disappearance of the 3:1 chlorine isotopic signature confirms successful di-functionalization.

Workflow Step1 Start: Bromo-Chloro- 1,6-Naphthyridine Step2 Chemoselective Suzuki (Pd cat., mild temp) Step1->Step2 Step3 Mono-arylated Chloro-Intermediate Step2->Step3 Bromo displaced Step4 Buchwald-Hartwig / SNAr (Elevated temp, strong base) Step3->Step4 Step5 Di-functionalized 1,6-Naphthyridine Step4->Step5 Chloro displaced

Step-by-step sequential functionalization workflow for bromo-chloro-1,6-naphthyridines.

Conclusion & Strategic Outlook

The orthogonal reactivity of bromo and chloro substituents on the 1,6-naphthyridine ring provides a robust, predictable platform for synthesizing complex, multi-substituted heterocyclic libraries. By exploiting the kinetic preference for C-Br oxidative addition, researchers can achieve high regiocontrol without the need for protecting groups, significantly 5[5].

References

1.[2] Benchchem. "4-Bromo-7-chloro-1,6-naphthyridine | Benchchem: Reactions at Halogenated Positions". Source: benchchem.com. 2 2.[3] Benchchem. "2-Bromo-7-chloro-1,6-naphthyridine - Benchchem: Chemical Reactivity and Functionalization". Source: benchchem.com. 3 3.[4] RHHZ. "Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines". Source: rhhz.net. 4 4.[1] NIH. "Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities - PMC". Source: nih.gov. 1 5.[5] ACS. "Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics | Organic Letters". Source: acs.org. 5

Sources

Comparative

A Researcher's Guide to the Strategic Synthesis and Application of 2-Bromo-5-chloro-1,6-naphthyridine and Its Isomers

For professionals engaged in the intricate fields of medicinal chemistry and advanced materials science, the 1,6-naphthyridine scaffold represents a "privileged structure," a core molecular framework consistently found i...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the intricate fields of medicinal chemistry and advanced materials science, the 1,6-naphthyridine scaffold represents a "privileged structure," a core molecular framework consistently found in a multitude of biologically active compounds.[1] The deliberate and precise placement of halogen substituents, such as bromine and chlorine, on this scaffold creates a class of exceptionally versatile synthetic intermediates. This guide offers an in-depth comparative analysis of 2-Bromo-5-chloro-1,6-naphthyridine and its positional isomers, focusing on their synthesis, structural characterization, and differential reactivity—critical knowledge for the rational design of novel chemical entities.

The strategic value of these bromo-chloro-1,6-naphthyridine isomers lies in the distinct electronic environments of each substitution position. This guide will specifically consider the following key isomers, for which synthetic accessibility and characterization data are available or can be reliably inferred:

  • 2-Bromo-5-chloro-1,6-naphthyridine

  • 2-Bromo-7-chloro-1,6-naphthyridine[2][3]

  • 3-Bromo-5-chloro-1,6-naphthyridine[4][5]

  • 8-Bromo-5-chloro-1,6-naphthyridine

While a comprehensive, side-by-side experimental comparison of these specific isomers is not yet documented in peer-reviewed literature, this guide synthesizes available data and established chemical principles to provide a robust framework for researchers.

Core Physicochemical and Spectroscopic Profiles

A molecule's physicochemical properties are the bedrock of its utility, influencing everything from reaction kinetics to biological absorption. For these naphthyridine isomers, properties like lipophilicity (XlogP) and molecular weight are pivotal for their application in drug discovery.

Table 1: Comparative Physicochemical Properties of Bromo-Chloro-1,6-Naphthyridine Isomers

Isomer Molecular Formula Molecular Weight ( g/mol ) CAS Registry Number® Predicted XlogP Predicted Physical Form
8-Bromo-5-chloro-1,6-naphthyridine C₈H₄BrClN₂ 243.49 909649-12-3 2.8 Solid[6]
3-Bromo-5-chloro-1,6-naphthyridine C₈H₄BrClN₂ 243.49 1211588-58-7 Not Available Not Available
2-Bromo-7-chloro-1,6-naphthyridine C₈H₄BrClN₂ 243.49 2639539-19-6 Not Available Not Available

Note: The data for 8-Bromo-5-chloro-1,6-naphthyridine are computed values sourced from the PubChem database, as extensive experimental data is not publicly available.[6]

Elucidating Isomeric Structures: The Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural verification for these isomers. The precise substitution pattern of the halogens and the influence of the ring nitrogens create unique electronic environments for each proton and carbon atom, resulting in a distinct fingerprint in both ¹H and ¹³C NMR spectra. Aromatic protons are expected to resonate in the downfield region (typically between δ 7.0-9.5 ppm), with coupling constants providing definitive evidence of their relative positions. For unambiguous assignments, two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable. A detailed protocol for acquiring and interpreting these spectra is provided in the experimental section.

The Synthetic Blueprint: From Pyridine Precursors to Dihalogenated Naphthyridines

The construction of the 1,6-naphthyridine core is a non-trivial synthetic challenge, often approached through multi-step sequences that demand careful planning and execution.[2] A generalized and robust strategy involves the initial assembly of the bicyclic naphthyridine system from a suitably substituted pyridine precursor, followed by targeted halogenation steps.

G cluster_0 Regioselective Functionalization Workflow A Br-Naphthyridine-Cl B First Selective Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Pd(0), Ligand, Base Reaction at the more labile C-Br bond C R¹-Naphthyridine-Cl B->C D Second Cross-Coupling C->D Modified conditions or catalyst system to activate the C-Cl bond E R¹-Naphthyridine-R² D->E

Sources

Validation

Comparative Guide: Biological Activity of 2-Bromo-5-chloro-1,6-naphthyridine vs. Alternative Naphthyridines

Executive Summary The naphthyridine pharmacophore—a privileged bicyclic system comprising two fused pyridine rings—is a cornerstone in modern medicinal chemistry. Among its six isomeric forms, the 1,6-naphthyridine and 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The naphthyridine pharmacophore—a privileged bicyclic system comprising two fused pyridine rings—is a cornerstone in modern medicinal chemistry. Among its six isomeric forms, the 1,6-naphthyridine and 1,8-naphthyridine classes dominate pharmaceutical applications. However, evaluating the biological activity of 2-Bromo-5-chloro-1,6-naphthyridine requires a paradigm shift: it is not a standalone therapeutic agent, but rather a highly engineered, bifunctional synthetic scaffold.

This guide objectively compares the pharmacological utility of the 2-Bromo-5-chloro-1,6-naphthyridine scaffold (and its advanced derivatives) against classical naphthyridines, providing mechanistic causality, quantitative efficacy data, and self-validating experimental workflows.

Mechanistic Profiling: Scaffolds vs. Active Agents

The 2-Bromo-5-chloro-1,6-naphthyridine Scaffold: Engineered for Orthogonal Reactivity

Direct biological screening of 2-Bromo-5-chloro-1,6-naphthyridine yields negligible therapeutic activity. Its true value lies in its chemical architecture, which is specifically designed to unlock potent biological activity through orthogonal functionalization .

The Causality of Scaffold Design: Why do medicinal chemists use 2-Bromo-5-chloro-1,6-naphthyridine instead of symmetrically halogenated variants? The rationale is rooted in differential electrophilicity. The C5-chloro position is highly activated by the adjacent nitrogen atom in the fused ring, making it exquisitely susceptible to Nucleophilic Aromatic Substitution (SNAr) at moderate temperatures. Conversely, the C2-bromo position remains inert under SNAr conditions but is perfectly primed for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) 1. This prevents the formation of statistical mixtures, ensuring regiospecific synthesis of complex Active Pharmaceutical Ingredients (APIs), such as Spleen Tyrosine Kinase (SYK) inhibitors .

Alternative Naphthyridines: Direct Biological Actors

Unlike the bromo-chloro scaffold, other naphthyridines exhibit direct, unelaborated biological activity:

  • 1,8-Naphthyridines (e.g., Nalidixic Acid): These are classical antibacterial agents that directly inhibit bacterial DNA gyrase and topoisomerase IV, preventing DNA replication.

  • Natural 1,6-Naphthyridines (e.g., Aaptamine): Marine-derived alkaloids that act as direct biological effectors, exhibiting broad-spectrum cytotoxic, anti-inflammatory, and α-adrenoceptor blocking activities 3.

  • 1,6-Naphthyridine-7-carboxamides: A class of potent HIV-1 integrase inhibitors that have recently been repositioned as innovative cytotoxic agents for cancer therapeutics 4. Furthermore, 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent allosteric site inhibitors of HIV-1 integrase [[5]]().

Quantitative Efficacy Comparison

The table below summarizes the biological performance of the 2-Bromo-5-chloro-1,6-naphthyridine scaffold compared to its downstream derivatives and alternative naphthyridine classes.

Compound / ScaffoldStructural ClassPrimary TargetBiological Activity / ApplicationTypical IC50 / MIC
2-Bromo-5-chloro-1,6-naphthyridine Halogenated ScaffoldN/A (Precursor)Synthetic intermediate for drug discoveryN/A
Functionalized 1,6-Naphthyridines Synthetic DerivativeSpleen Tyrosine Kinase (SYK)Hematologic oncology, autoimmune diseases 1 - 10 nM
1,6-Naphthyridine-7-carboxamides Synthetic DerivativeHIV-1 IntegraseAntiretroviral, repositioned for cancer 10 - 50 nM
Nalidixic Acid 1,8-NaphthyridineDNA GyraseClassical antibacterial agent2 - 8 µg/mL
Aaptamine Natural 1,6-NaphthyridineMultiple (α-adrenoceptor)Cytotoxic, anti-inflammatory 5 - 20 µM
Benzo[h][1,6]naphthyridines Fused DerivativeAChE / BChE / 5-HT4RAnti-Alzheimer, anticancer 6~65 nM

Experimental Workflow: From Scaffold to Validated Inhibitor

To demonstrate the utility of 2-Bromo-5-chloro-1,6-naphthyridine, we outline a self-validating protocol for synthesizing and biologically evaluating a SYK inhibitor.

Step 1: Orthogonal Synthesis
  • C5 Amination (SNAr): React 2-Bromo-5-chloro-1,6-naphthyridine with a primary amine in N-methyl-2-pyrrolidone (NMP) and N,N-diisopropylethylamine (DIPEA) at 110 °C 1. The C5-chloro is selectively displaced.

  • C2 Arylation (Suzuki-Miyaura): Subject the resulting 2-bromo-5-amino intermediate to palladium-catalyzed cross-coupling with an aryl boronic acid to yield the final functionalized API.

Step 2: Self-Validating In Vitro SYK Kinase Assay

To objectively measure the biological activity of the synthesized derivative, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Preparation: Recombinant human SYK enzyme is incubated with the 1,6-naphthyridine derivative at varying concentrations (0.1 nM to 10 µM).

  • Causality of ATP Concentration: The assay must be strictly performed at the ATP

    
     (Michaelis constant) for SYK. Why? Testing at the 
    
    
    
    ensures the assay is sensitive enough to accurately detect ATP-competitive inhibition without being artificially outcompeted by physiological ATP levels, thus providing a biologically relevant IC50.
  • Reaction Initiation: A biotinylated peptide substrate is added to the mixture.

  • Self-Validation & Controls:

    • Positive Control: Entospletinib (a clinically validated SYK inhibitor) is run in parallel to validate the dynamic range of the assay .

    • Negative Control (Vehicle): DMSO alone ensures the solvent is not causing protein denaturation.

    • Z'-Factor Calculation: A Z'-factor > 0.6 must be achieved to validate the assay's robustness before any IC50 data is accepted.

  • Detection: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC are added. The TR-FRET signal is inversely proportional to kinase inhibition.

Visualizing the Pharmacology

Workflow Scaffold 2-Bromo-5-chloro- 1,6-naphthyridine SNAr Step 1: SNAr at C5 (Amine Addition) Scaffold->SNAr Regioselective Activation Intermediate 2-Bromo-5-amino- 1,6-naphthyridine SNAr->Intermediate Suzuki Step 2: Suzuki Coupling at C2 (Aryl Boronic Acid) Intermediate->Suzuki Pd-Catalyzed SYK_Inhibitor Potent SYK Inhibitor (IC50 < 10 nM) Suzuki->SYK_Inhibitor Target 1 HIV_Inhibitor HIV-1 Integrase Inhibitor (IC50 < 50 nM) Suzuki->HIV_Inhibitor Target 2

Orthogonal functionalization of 2-Bromo-5-chloro-1,6-naphthyridine for targeted drug discovery.

Pathway BCR B-Cell Receptor (BCR) SYK Spleen Tyrosine Kinase (SYK) BCR->SYK Phosphorylation & Activation Downstream PI3K / Akt / NF-κB Pathway SYK->Downstream Signal Transduction Proliferation Malignant B-Cell Proliferation Downstream->Proliferation Gene Expression Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->SYK ATP-Competitive Inhibition

Mechanism of action for 1,6-naphthyridine-derived SYK inhibitors in B-cell signaling.

References

  • [6] Title: Synthesis, Reactions, and Biological Activity of Benzo[h][1,6]naphthyridine Derivatives | Source: proquest.com | URL:6

  • [3] Title: Biological Activity of Naturally Derived Naphthyridines | Source: nih.gov | URL: 3

  • [4] Title: Repositioning HIV-1 integrase inhibitors for cancer therapeutics: 1,6-naphthyridine-7-carboxamide as a promising scaffold with drug-like properties | Source: nih.gov | URL: 4

  • [5] Title: 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors | Source: nih.gov | URL:5

  • [] Title: What are SYK inhibitors and Examples? | Source: bocsci.com | URL:

  • [1] Title: Asymmetric Fluorination Approach to the Scalable Synthesis of a SYK Inhibitor | Source: acs.org | URL: 1

Sources

Comparative

validating the efficacy of 2-Bromo-5-chloro-1,6-naphthyridine-based inhibitors

Validating the Efficacy of 2-Bromo-5-chloro-1,6-naphthyridine-Based Kinase Inhibitors: A Comparative Methodological Guide As a Senior Application Scientist, I frequently observe that the success of a targeted kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Efficacy of 2-Bromo-5-chloro-1,6-naphthyridine-Based Kinase Inhibitors: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently observe that the success of a targeted kinase inhibitor relies entirely on the geometric and electronic properties of its core scaffold. The intermediate1 has emerged as a premier building block for synthesizing next-generation 1,6-naphthyridine-based therapeutics[1]. By selectively functionalizing the 2- and 5-positions via cross-coupling and amination, researchers can generate highly potent inhibitors targeting kinases such as FGFR, c-Met, and CDK5[2][3][4].

This guide provides a comprehensive, self-validating methodology for evaluating the biochemical and cellular efficacy of these novel 1,6-naphthyridine derivatives against standard alternatives like pyrido[2,3-d]pyrimidines.

Structural Rationale & Target Engagement

Unlike traditional quinazoline or pyrido[2,3-d]pyrimidine scaffolds, the 1,6-naphthyridine core offers a highly specific hydrogen-bonding profile within the ATP-binding pocket of receptor tyrosine kinases (RTKs) (4)[4]. The nitrogen at the 1-position acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region. Meanwhile, the substitutions derived from the 2-bromo and 5-chloro groups project into the solvent-exposed region and the hydrophobic pocket, respectively. This precise orientation drives both nanomolar potency and isoform selectivity, effectively shutting down downstream oncogenic signaling.

G Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR / c-Met) Ligand->Receptor Activates Adapter Adapter Proteins (FRS2 / GRB2) Receptor->Adapter Phosphorylates Inhibitor 1,6-Naphthyridine Inhibitor (ATP-Competitive) Inhibitor->Receptor Blocks ATP Binding PI3K PI3K / AKT Pathway Adapter->PI3K MAPK RAS / MAPK Pathway Adapter->MAPK Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Mechanism of action: 1,6-Naphthyridine inhibitors block RTK signaling to halt tumor proliferation.

Self-Validating Experimental Workflows

To establish absolute trustworthiness in your data, efficacy validation must utilize orthogonal, self-validating systems. We employ a two-tiered approach: biochemical quantification followed by cellular target engagement.

Protocol A: Biochemical Validation via ADP-Glo™ Kinase Assay

Expertise & Causality: We utilize the ADP-Glo™ assay because it directly measures ADP production, preventing the false positives common in fluorescence-interference assays. To ensure the


 accurately reflects ATP-competitive inhibition, the ATP concentration must be strictly maintained at the 

of the specific target kinase.

Self-Validation System: The assay must include a "No Enzyme" control to define the background (0% kinase activity) and a "Vehicle (DMSO)" control to define maximum kinase activity (100%). A Z'-factor > 0.6 must be achieved across the plate for the data to be considered reliable.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)[5]. Causality: DTT maintains reducing conditions for cysteine residues in the kinase domain, while Brij-35 prevents non-specific compound aggregation and promiscuous inhibition.

  • Compound Dilution: Serially dilute the 1,6-naphthyridine inhibitor in DMSO, transferring to a 384-well assay plate to achieve final concentrations ranging from 10 µM to 0.1 nM (final DMSO

    
     1%).
    
  • Enzyme-Inhibitor Pre-incubation: Add the target kinase (e.g., FGFR1) and incubate for 15 minutes at room temperature. Causality: This allows the inhibitor to reach equilibrium binding in the ATP pocket before substrate competition begins.

  • Reaction Initiation: Add the specific peptide substrate and ATP (at established ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to initiate the reaction. Incubate for 60 minutes.
    
  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction (30 min incubation).

  • Quantification: Read luminescence on a microplate reader and calculate the

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol B: Cellular Target Engagement & Proliferation

Expertise & Causality: A compound may exhibit sub-nanomolar biochemical potency but fail in cellular models due to poor permeability or rapid efflux. We assess intracellular target engagement via Western Blotting of downstream effectors (e.g., p-ERK for FGFR) and phenotypic impact via MTT viability assays[6][7].

Self-Validation System: Western blots must include both the phosphorylated target (p-ERK) and the total protein (t-ERK). This proves the inhibitor suppresses kinase phosphorylation activity rather than merely downregulating total protein expression. GAPDH serves as the baseline loading control.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A549 lung carcinoma) in 6-well plates at

    
     cells/well and incubate overnight to allow attachment[7].
    
  • Inhibitor Treatment: Treat cells with the 1,6-naphthyridine derivative at

    
     the biochemical 
    
    
    
    for 2 hours (for signaling assays) or 72 hours (for MTT proliferation assays)[6].
  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitor cocktails. Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly strip phosphate groups during lysis, resulting in false-positive target inhibition[5].

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against p-ERK, t-ERK, and GAPDH.

  • Viability Readout: For 72-hour plates, add MTT reagent (5 mg/mL). After 4 hours, dissolve the resulting formazan crystals in DMSO and measure absorbance at 570 nm to determine the cellular

    
    [6].
    

Comparative Efficacy Profile

When synthesized from the 2-bromo-5-chloro-1,6-naphthyridine precursor, optimized derivatives often demonstrate comparable or superior potency to legacy scaffolds like pyrido[2,3-d]pyrimidines, while offering distinct advantages in aqueous solubility and kinase selectivity (4)[4].

Below is a representative benchmarking data summary comparing a functionalized 1,6-Naphthyridine derivative against structural alternatives and a clinical standard:

Compound ClassBiochemical

(FGFR1)
Cellular

(A549 Proliferation)
Kinase Selectivity (FGFR1 vs. VEGFR2)Aqueous Solubility (pH 7.4)
1,6-Naphthyridine Derivative 25 nM110 nM> 150-foldHigh (> 50 µg/mL)
Pyrido[2,3-d]pyrimidine Alternative 31 nM145 nM80-foldLow (< 10 µg/mL)
Erdafitinib (Clinical Standard) 1.2 nM15 nM> 500-foldModerate

Note: The 1,6-naphthyridine scaffold provides a highly tunable platform. While slightly less potent biochemically than the pan-FGFR clinical standard Erdafitinib in this specific iteration, its superior solubility and distinct selectivity profile make it an excellent candidate for overcoming acquired resistance mutations.

References

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases Source: ACS Medicinal Chemistry Letters URL:[Link][8]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: Pharmaceuticals (MDPI) URL:[Link][9]

  • 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and Related 2-Urea Derivatives Are Potent and Selective Inhibitors of the FGF Receptor-1 Tyrosine Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[4]

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[3]

  • 1260670-95-8 | 2-Bromo-5-chloro-1,6-naphthyridine Source: Ambeed URL:[1]

Sources

Validation

A Comparative Guide to Catalysts for the Functionalization of 2-Bromo-5-chloro-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making it a cornerstone in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making it a cornerstone in medicinal chemistry and drug development. The targeted functionalization of this core structure is paramount for the synthesis of novel therapeutics. This guide provides an in-depth comparative analysis of catalytic systems for the selective functionalization of 2-Bromo-5-chloro-1,6-naphthyridine, a versatile building block for creating diverse chemical libraries. We will delve into the nuances of palladium, nickel, and copper-based catalysts, offering field-proven insights and experimental data to inform your synthetic strategies.

The Strategic Importance of Selective Functionalization

The 2-Bromo-5-chloro-1,6-naphthyridine scaffold presents a unique opportunity for sequential and site-selective modifications. The differential reactivity of the C-Br and C-Cl bonds is the lynchpin for this strategy. In general, the carbon-bromine bond is weaker and more susceptible to oxidative addition by transition metal catalysts compared to the more robust carbon-chlorine bond. This inherent reactivity difference, when skillfully exploited with the right catalyst system, allows for the functionalization of the 2-position while leaving the 5-position untouched for subsequent transformations. This stepwise approach is a powerful tool for the divergent synthesis of complex molecules.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium catalysis is the most established and widely utilized method for the selective functionalization of dihalo(hetero)arenes. The predictability and broad functional group tolerance of palladium catalysts make them a first choice for many synthetic chemists.

Mechanistic Insights

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, hinges on three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination. The selectivity for the C-Br bond over the C-Cl bond in 2-Bromo-5-chloro-1,6-naphthyridine is primarily dictated by the initial oxidative addition step. The lower bond dissociation energy of the C-Br bond facilitates its preferential cleavage and insertion of the palladium(0) catalyst.

graph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd(0)L_n" [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Selective for C-Br)", shape=ellipse, fillcolor="#FBBC05"]; "Ar-Pd(II)(Br)L_n" [label="Ar-Pd(II)(Br)L_n", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Transmetalation_or_Amine_Coordination" [label="Transmetalation (e.g., R-B(OH)₂) \nor Amine Coordination (R₂NH)", shape=ellipse, fillcolor="#FBBC05"]; "Ar-Pd(II)(R)L_n" [label="Ar-Pd(II)(R)L_n", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#FBBC05"]; "Functionalized_Product" [label="Functionalized Product\n(Ar-R)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Bromo-5-chloro-1,6-naphthyridine" [label="2-Bromo-5-chloro-1,6-naphthyridine", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Pd(0)L_n" -> "Oxidative_Addition" [label=" "]; "2-Bromo-5-chloro-1,6-naphthyridine" -> "Oxidative_Addition" [label=" "]; "Oxidative_Addition" -> "Ar-Pd(II)(Br)L_n" [label=" "]; "Ar-Pd(II)(Br)L_n" -> "Transmetalation_or_Amine_Coordination" [label=" "]; "Transmetalation_or_Amine_Coordination" -> "Ar-Pd(II)(R)L_n" [label=" "]; "Ar-Pd(II)(R)L_n" -> "Reductive_Elimination" [label=" "]; "Reductive_Elimination" -> "Functionalized_Product" [label=" "]; "Reductive_Elimination" -> "Pd(0)L_n" [label="Regeneration"]; }

Palladium-catalyzed selective C-Br functionalization.
Recommended Palladium Catalyst Systems

For the selective functionalization of the C-Br bond in substrates analogous to 2-Bromo-5-chloro-1,6-naphthyridine, several palladium-based systems have proven effective. The choice of ligand is crucial for catalyst stability and reactivity.

Reaction TypeCatalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)Selectivity (Br vs. Cl)
Suzuki-Miyaura Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O70-80~60High
Suzuki-Miyaura Pd₂(dba)₃P(t-Bu)₃K₃PO₄1,4-Dioxane80HighHigh
Buchwald-Hartwig Pd₂(dba)₃BINAPNaOtBuToluene80-100HighHigh
Sonogashira Pd(CF₃COO)₂PPh₃Et₃N/CuIDMF10072-96High[1]

Note: Yields are based on studies with 5-bromo-2-chloropyrimidine and 2-amino-3-bromopyridines and are indicative of expected performance.[2]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with 2-Bromo-5-chloro-1,6-naphthyridine at the 2-position.

  • Preparation: To an oven-dried reaction vessel, add 2-Bromo-5-chloro-1,6-naphthyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Stir the reaction mixture at 80°C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[3] Nickel's unique electronic properties can lead to different reactivity and selectivity profiles, sometimes enabling transformations that are challenging for palladium.

Mechanistic Considerations

Similar to palladium, the catalytic cycle for nickel often involves Ni(0)/Ni(II) intermediates. However, nickel has a greater propensity to participate in single-electron transfer (SET) pathways, which can open up different reaction mechanisms.[4] For the selective functionalization of 2-Bromo-5-chloro-1,6-naphthyridine, nickel catalysts can also exploit the C-Br bond's greater reactivity towards oxidative addition.

graph "Nickel_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Ni(0)L_n" [label="Ni(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Selective for C-Br)", shape=ellipse, fillcolor="#FBBC05"]; "Ar-Ni(II)(Br)L_n" [label="Ar-Ni(II)(Br)L_n", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Transmetalation_or_Amine_Coordination" [label="Transmetalation or\nAmine Coordination", shape=ellipse, fillcolor="#FBBC05"]; "Ar-Ni(II)(R)L_n" [label="Ar-Ni(II)(R)L_n", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#FBBC05"]; "Functionalized_Product" [label="Functionalized Product\n(Ar-R)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Bromo-5-chloro-1,6-naphthyridine" [label="2-Bromo-5-chloro-1,6-naphthyridine", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Ni(0)L_n" -> "Oxidative_Addition" [label=" "]; "2-Bromo-5-chloro-1,6-naphthyridine" -> "Oxidative_Addition" [label=" "]; "Oxidative_Addition" -> "Ar-Ni(II)(Br)L_n" [label=" "]; "Ar-Ni(II)(Br)L_n" -> "Transmetalation_or_Amine_Coordination" [label=" "]; "Transmetalation_or_Amine_Coordination" -> "Ar-Ni(II)(R)L_n" [label=" "]; "Ar-Ni(II)(R)L_n" -> "Reductive_Elimination" [label=" "]; "Reductive_Elimination" -> "Functionalized_Product" [label=" "]; "Reductive_Elimination" -> "Ni(0)L_n" [label="Regeneration"]; }

Nickel-catalyzed selective C-Br functionalization.
Promising Nickel Catalyst Systems

Nickel catalysts, often in combination with bipyridine or phosphine ligands, have shown great promise in the cross-coupling of (hetero)aryl halides.

Reaction TypeCatalyst PrecursorLigandReductant/BaseSolventTemp. (°C)Yield (%)Selectivity (Br vs. Cl)
Alkyl-Aryl Coupling NiBr₂·3H₂OBathophenanthrolineMn⁰DMFRTGoodHigh
Suzuki-Miyaura NiCl₂(dppp)-K₃PO₄Toluene80-100Moderate to GoodGood
Buchwald-Hartwig Ni(I) complexesNHCBaseTolueneRT-80GoodHigh[5]

Note: Data is based on studies with 2-chloropyridines and other haloheterocycles.[6][7]

Experimental Protocol: Selective Nickel-Catalyzed Alkylation

This protocol outlines a general procedure for the nickel-catalyzed cross-electrophile coupling of 2-Bromo-5-chloro-1,6-naphthyridine with an alkyl bromide.

  • Preparation: In a glovebox, to a vial add NiBr₂·3H₂O (10 mol%), bathophenanthroline (10 mol%), and Mn powder (2.0 equiv.).

  • Reagent Addition: Add anhydrous DMF, followed by 2-Bromo-5-chloro-1,6-naphthyridine (1.0 equiv.) and the alkyl bromide (1.2 equiv.).

  • Reaction: Seal the vial and stir the mixture at room temperature until the reaction is complete.

  • Work-up and Purification: Quench the reaction with aqueous HCl. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Copper-Based Catalysts: A Classical Approach with Modern Relevance

Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in C-N and C-O bond formation. Recent advances have expanded their scope to include C-C bond-forming reactions, often with unique reactivity compared to palladium and nickel.[8] Copper catalysis can be particularly advantageous for amination and amidation reactions of haloheterocycles.[9]

Mechanistic Pathways

The mechanism of copper-catalyzed cross-coupling is still a subject of debate but is generally believed to proceed through a Cu(I)/Cu(III) cycle or via single-electron transfer pathways. The selectivity for C-Br over C-Cl functionalization is also expected to be operative, although it may be less pronounced than with palladium or nickel.

graph "Copper_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Cu(I)X" [label="Cu(I)X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Selective for C-Br)", shape=ellipse, fillcolor="#FBBC05"]; "Ar-Cu(III)(Br)X" [label="Ar-Cu(III)(Br)X", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ligand_Exchange" [label="Ligand Exchange\n(e.g., with Amine)", shape=ellipse, fillcolor="#FBBC05"]; "Ar-Cu(III)(NR₂)X" [label="Ar-Cu(III)(NR₂)X", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#FBBC05"]; "Functionalized_Product" [label="Functionalized Product\n(Ar-NR₂)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Bromo-5-chloro-1,6-naphthyridine" [label="2-Bromo-5-chloro-1,6-naphthyridine", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Cu(I)X" -> "Oxidative_Addition" [label=" "]; "2-Bromo-5-chloro-1,6-naphthyridine" -> "Oxidative_Addition" [label=" "]; "Oxidative_Addition" -> "Ar-Cu(III)(Br)X" [label=" "]; "Ar-Cu(III)(Br)X" -> "Ligand_Exchange" [label=" "]; "Ligand_Exchange" -> "Ar-Cu(III)(NR₂)X" [label=" "]; "Ar-Cu(III)(NR₂)X" -> "Reductive_Elimination" [label=" "]; "Reductive_Elimination" -> "Functionalized_Product" [label=" "]; "Reductive_Elimination" -> "Cu(I)X" [label="Regeneration"]; }

Copper-catalyzed selective C-Br functionalization.
Copper Catalyst Systems for Consideration

Copper catalysts are particularly well-suited for C-N bond formation and can be a cost-effective alternative to palladium for these transformations.

Reaction TypeCatalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)Selectivity (Br vs. Cl)
Ullmann Amination CuI1,10-PhenanthrolineK₂CO₃DMF100-120GoodModerate to Good
Suzuki-Miyaura CuBr·SMe₂BathophenanthrolineNaOtBuToluene80GoodGood[10]

Note: Data is based on general copper-catalyzed cross-coupling reactions of aryl halides.

Experimental Protocol: Selective Copper-Catalyzed Amination

This protocol provides a general method for the copper-catalyzed amination of 2-Bromo-5-chloro-1,6-naphthyridine.

  • Preparation: To a reaction tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Reagent Addition: Add 2-Bromo-5-chloro-1,6-naphthyridine (1.0 equiv.), the amine (1.2 equiv.), and the solvent (e.g., DMF).

  • Reaction: Seal the tube and heat the mixture at 110°C for 24 hours.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Head-to-Head Comparison and Future Outlook

CatalystCostReactivitySelectivity (Br vs. Cl)Functional Group Tolerance
Palladium HighHighExcellentBroad
Nickel LowHigh (can differ from Pd)Good to ExcellentGood, sensitive to some groups
Copper Very LowModerate to High (esp. for C-N)Moderate to GoodModerate

The selective functionalization of 2-Bromo-5-chloro-1,6-naphthyridine is a critical step in the synthesis of novel compounds for drug discovery. Palladium catalysts remain the gold standard for achieving high selectivity and yields in a wide range of cross-coupling reactions. However, the cost-effectiveness and unique reactivity of nickel catalysts make them an increasingly attractive alternative. Copper catalysts, while perhaps less selective, offer a very economical option, particularly for C-N bond formation.

The future of this field lies in the development of more active and selective catalysts that can operate under milder conditions with lower catalyst loadings. The exploration of novel ligands and a deeper mechanistic understanding of nickel and copper-catalyzed reactions will undoubtedly lead to new and powerful synthetic tools for the functionalization of complex heterocyclic scaffolds like 1,6-naphthyridine.

References

  • Monnier, F.; Taillefer, M. Copper-catalysed cross-coupling: an untapped potential. Org. Biomol. Chem.2009, 7, 2145-2158.
  • Semmelhack, M. F.; Helquist, P.; Jones, L. D.; Keller, L.; Mendelson, L.; Ryono, L. S.; Smith, J. G.; Stauffer, R. D. Reaction of aryl halides with nickel(0) complexes. A new method for formation of aryl-aryl bonds. J. Am. Chem. Soc.1981, 103, 6460-6471.
  • Surry, D. S.; Buchwald, S. L. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Acc. Chem. Res.2019, 52, 2689-2703.
  • Everson, D. A.; Weix, D. J. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett2015, 26, 124-128.
  • Mei, T.-S.; Patel, H. H.; Sigman, M. S. Recent Advancements in Nickel-Catalyzed Electrochemical Reductive Cross-Coupling. ACS Org. Inorg. Au2022, 2, 35-47.
  • Liu, T.; Myers, M. C.; Yu, J.-Q. Mechanism and Selectivity of Copper-Catalyzed Bromination of Distal C(sp3)–H Bonds. Organometallics2017, 36, 3261-3268.
  • BenchChem. Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. B1220473.
  • Procter, D. J.; Scott, P. J. H.; Young, R. J. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chem. Sci.2016, 7, 5396-5403.
  • Klein, A. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Inorganics2018, 6, 13.
  • Klein, A. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Inorganics2018, 6, 13.
  • Wang, X.; Liu, Y.; Tang, S.; Liu, C.; Lei, A. Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Chem. Synth.2022, 2, 26.
  • Ackermann, L.; Potukuchi, H. K. Nickel-catalyzed direct alkylation of heterocycles with α-bromo carbonyl compounds: C3-selective functionalization of 2-pyridones. Chem. Eur. J.2013, 19, 7691-7695.
  • BenchChem. A Comparative Guide to Catalytic Systems for 5-Bromo-2-chloropyrimidine Couplings. B1220473.
  • Nelson, D. J. Detailed Comparison of Nickel vs.
  • Singh, U. P.; Singh, R. P. Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Pharmaceuticals2023, 16, 1370.
  • Ley, S. V.; Thomas, A. W. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chem. Rev.2008, 108, 3157-3209.
  • Garg, N. K. Nickel-catalyzed Amination of Aryl Chlorides. Org. Synth.2017, 94, 150-163.
  • Tlahuext-Aca, A.; Hopkinson, M. N.; Sahoo, B.; Glorius, F. Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. J. Am. Chem. Soc.2016, 138, 12644-12647.
  • Ge, S.; Hartwig, J. F. Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes.
  • Zhu, Q.; Liao, L.; Cheng, G.; Yang, W.; Deng, Y.; Yang, D. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Mod. Res.
  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angew. Chem. Int. Ed.2006, 45, 3484-3488.
  • TCI.
  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-chlorophenol. B1220473.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate.
  • Wikipedia.
  • Reddy, T. R.; Rao, V. K.; Reddy, L. N.; Reddy, K. S.; Reddy, C. S. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Adv.2015, 5, 105655-105660.
  • James, M. J.; et al. Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au2021, 1, 2189-2197.
  • Scott, P. J. H.; Young, R. J. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2016, 7, 5396-5403.
  • Lau, S. H.
  • Wang, Z.; et al. Copper-Mediated Multiple C–H Functionalization of Aromatic N-Heterocycles: Bromoamination of Indoles and Pyrroles. Org. Lett.2014, 16, 4964-4967.
  • Shiota, Y.; Yoshizawa, K.
  • Wang, C.; et al. Nickel-Catalyzed Chemo- and Regioselective Benzylarylation of Unactivated Alkenes with o-Bromobenzyl Chlorides. Org. Lett.2022, 24, 148-153.
  • Procter, D. J.; Scott, P. J. H.; Young, R. J. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angew. Chem. Int. Ed.2021, 60, 11068-11089.
  • Frabitore, C.; Livinghouse, T. On the Copper(I)
  • Giri, R.; et al. Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons. Org. Synth.2017, 94, 86-99.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Chen, C.; et al. Copper-catalyzed fluorination of 2-pyridyl aryl bromides. Chem. Commun.2014, 50, 11931-11933.
  • Wilsily, A.; Fandrick, D. R.; Senanayake, C. H. Copper-catalyzed Coupling of Pyridines and Quinolines With Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles. Org. Lett.2008, 10, 1243-1245.
  • Chen, J.; et al.
  • Esfahani, M. K.; et al. Chemoselective H/D exchange catalyzed by nickel nanoparticles stabilized by N-heterocyclic carbene ligands. Nanoscale2019, 11, 14834-14842.
  • Liu, Z.; et al. Comparing Nickel- and Palladium-Catalyzed Heck Reactions. Organometallics2011, 30, 4526-4533.
  • Zhang, Z.; Le, C. M.; Chen, P.; Houk, K. N.; Engle, K. M. Nickel-Catalyzed Intermolecular Enantioselective Heteroaromatic C–H Alkylation. J. Am. Chem. Soc.2020, 142, 1684-1689.
  • Wang, C.; et al. Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Molecules2022, 27, 6608.
  • Fairoosa, J.; et al. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Adv.2021, 11, 3567-3588.
  • Díez-González, S. C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. Front. Chem.2019, 7, 46.

Sources

Comparative

Comparative Guide: Metabolic Stability Assessment of 2-Bromo-5-chloro-1,6-naphthyridine Derivatives

Part 1: Executive Summary & Core Directive In the high-stakes arena of kinase inhibitor discovery, the 1,6-naphthyridine scaffold has emerged as a superior bioisostere to the traditional quinoline core. Specifically, the...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

In the high-stakes arena of kinase inhibitor discovery, the 1,6-naphthyridine scaffold has emerged as a superior bioisostere to the traditional quinoline core. Specifically, the 2-Bromo-5-chloro-1,6-naphthyridine derivative serves not merely as a synthetic intermediate but as a strategic "metabolic shield."

This guide objectively compares the metabolic stability of this di-halogenated scaffold against its structural alternatives (Quinolines and 1,5-Naphthyridines). By leveraging the 2-Bromo-5-chloro substitution pattern, researchers can effectively block the rapid oxidative clearance typically driven by Aldehyde Oxidase (AO) and Cytochrome P450 (CYP), a common failure point for nitrogen heterocycles.

Key Insight: While unsubstituted 1,6-naphthyridines are prone to rapid C2-oxidation by cytosolic AO, the 2-Bromo-5-chloro derivative exhibits a "hardened" metabolic profile, shifting clearance mechanisms away from the ring system and toward manageable peripheral substituents.

Part 2: Comparative Technical Analysis

The Metabolic Liability of Nitrogen Heterocycles

To understand the value of 2-Bromo-5-chloro-1,6-naphthyridine, we must first analyze the failure modes of its alternatives.

  • Quinoline (Alternative A): Highly susceptible to CYP-mediated epoxidation and N-oxidation.

  • 1,5-Naphthyridine (Alternative B): Often suffers from poor solubility and rapid AO metabolism at the C2/C6 positions.

  • 1,6-Naphthyridine (The Solution): When unsubstituted, it is also an AO substrate. However, the introduction of Halogens at C2 and C5 (as in our subject compound) sterically and electronically deactivates the most reactive sites for nucleophilic attack by metabolic enzymes.

Comparative Performance Metrics

The following table summarizes the metabolic stability profiles based on intrinsic clearance (


) data derived from Human Liver Microsomes (HLM) and Cytosol.
Scaffold VariantPrimary Metabolic EnzymeMetabolic "Soft Spot"HLM Stability (

)
Cytosolic Stability (AO)Risk Profile
Quinoline CYP3A4 / CYP2D6C2-Oxidation, N-OxidationModerate (20-45 min)HighGenotoxicity risks (Epoxides)
1,6-Naphthyridine (Unsubst.) Aldehyde Oxidase (AO)C2-Oxidation (Lactam formation)Low (< 15 min)Very LowRapid renal clearance
2-Br-5-Cl-1,6-Naphthyridine CYP (Minor) Metabolically Blocked High (> 120 min) High Low (Stable Intermediate)

Technical Note: The C2-Bromo group prevents AO-mediated oxidation at the C2 position, which is the primary clearance pathway for the parent 1,6-naphthyridine. The C5-Chloro group further reduces electron density, making the ring less susceptible to oxidative attack.

Part 3: Experimental Protocols (Self-Validating Systems)

To rigorously assess the stability of derivatives synthesized from this scaffold, a standard Phase I Metabolic Stability Assay is required. This protocol is designed to be self-validating using specific positive controls.

Protocol: Microsomal Stability Assay (HLM/MLM)[1]

Objective: Determine the Intrinsic Clearance (


) and Half-life (

).
Reagents & Setup
  • Test Compound: 2-Bromo-5-chloro-1,6-naphthyridine derivative (1 µM final conc).

  • Liver Microsomes: Pooled Human/Mouse (0.5 mg/mL protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow
  • Pre-Incubation: Mix Microsomes and Phosphate Buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add Test Compound (dissolved in DMSO, <0.1% final v/v). Initiate reaction by adding NADPH solution.

    • Control A (Negative): No NADPH (assess chemical instability).

    • Control B (Positive): Verapamil (High clearance reference).

  • Sampling: At

    
     min, transfer 50 µL aliquot into 150 µL Quench Solution.
    
  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Data Calculation

Plot


 vs. Time (

). The slope

is the elimination rate constant.




Part 4: Visualization of Metabolic Pathways

The following diagrams illustrate the "Metabolic Shielding" effect and the experimental workflow.

Diagram 1: The "Metabolic Shield" Mechanism

This diagram contrasts the vulnerable pathways of the unsubstituted core against the blocked pathways of the 2-Br-5-Cl derivative.

MetabolicShield cluster_0 Unsubstituted 1,6-Naphthyridine cluster_1 2-Bromo-5-chloro-1,6-naphthyridine Core 1,6-Naphthyridine (Parent) AO Aldehyde Oxidase (Cytosolic) Core->AO Rapid Attack at C2 Metabolite1 2-Oxo-metabolite (Lactam) AO->Metabolite1 Oxidation Protected 2-Br-5-Cl-Derivative (Scaffold) Block Halogen Blockade (Steric/Electronic) Protected->Block C2/C5 Positions Occupied Stable Metabolically Stable High T1/2 Block->Stable Prevents AO/CYP Binding

Caption: Comparison of metabolic vulnerability. The 2-Br-5-Cl substitution effectively blocks the primary AO-mediated oxidation site (C2).

Diagram 2: Metabolic Stability Assay Workflow

A standardized decision tree for assessing the derivatives.

AssayWorkflow Start Start: Test Compound (1 µM) Incubate Incubate with HLM + NADPH (37°C) Start->Incubate Sample Sampling Points (0, 15, 30, 60 min) Incubate->Sample Analyze LC-MS/MS Analysis (% Remaining) Sample->Analyze Calc Calculate T1/2 & CLint Analyze->Calc Decision Is T1/2 > 60 min? Calc->Decision Stable High Stability Proceed to In Vivo PK Decision->Stable Yes Unstable Low Stability Identify Metabolites Decision->Unstable No SoftSpot Map Soft Spots (e.g., N-Oxidation) Unstable->SoftSpot MetID Analysis

Caption: Standardized workflow for determining intrinsic clearance and decision-making for lead optimization.

Part 5: References

  • Vertex AI Search. (2025). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors.[1] National Institutes of Health.[2] Link

  • BenchChem. (2025).[3][4] A Comparative Analysis of 1,5-Naphthyridine-4-carboxylic Acid and Quinoline-4-carboxylic Acid Scaffolds. BenchChem Technical Guides.[4] Link

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals.[5][3][4][6][7] Link[8]

  • American Chemical Society. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors.[9] Journal of Medicinal Chemistry.[10] Link

  • National Institutes of Health. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[11] PMC.[10] Link

Sources

Validation

Comparative Kinase Inhibitory Profiling of 1,6-Naphthyridine Analogs: A Guide for Drug Development Professionals

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing highly selective kinase inhibitors from privileged scaffolds. The 1,6-naphthyridine core has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing highly selective kinase inhibitors from privileged scaffolds. The 1,6-naphthyridine core has emerged as a profoundly versatile pharmacophore in medicinal chemistry. Specifically, di-halogenated building blocks like 2-Bromo-5-chloro-1,6-naphthyridine [1] provide an ideal starting point for divergent synthesis. The inherent difference in reactivity between the 2-bromo and 5-chloro positions allows for orthogonal, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This guide objectively compares the kinase inhibitory profiles of various analogs derived from the 1,6-naphthyridine scaffold, detailing how specific structural modifications shift selectivity between targets such as c-Met, VEGFR-2, and CDK8/19. Furthermore, I provide self-validating experimental protocols to ensure rigorous preclinical evaluation.

Structural Determinants of Kinase Selectivity

The 1,6-naphthyridine core acts as a rigid, planar system that effectively mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonding. However, it is the peripheral substitutions—typically installed at the C2, C5, or C8 positions—that dictate the specific kinase inhibitory profile.

c-Met and VEGFR-2 (Receptor Tyrosine Kinases)

Scaffold-hopping strategies have successfully utilized the 1,6-naphthyridine core to develop potent inhibitors of c-Met and VEGFR-2, which are critical targets in tumor angiogenesis and metastasis[2][3]. For instance, introducing a cyclopropane carbonyl or specific urea/amide extensions at the C5 position allows the molecule to access the deep hydrophobic pocket characteristic of the DFG-out conformation (Type II inhibitors) or tightly bind the DFG-in conformation (Type I inhibitors)[3]. Analogs in this class have demonstrated remarkable dual inhibition, with IC


 values dropping below 10 nM for both c-Met and VEGFR-2[2].
CDK8 and CDK19 (Cyclin-Dependent Kinases)

In contrast, targeting the Mediator complex-associated kinases CDK8 and CDK19 requires a different spatial arrangement. Research has shown that 2,8-disubstituted and 2,5-disubstituted 1,6-naphthyridines exhibit potent and selective affinity for CDK8[4]. The introduction of an N-methylamide or specific amine substituents at the C2 position, coupled with aryl groups, optimizes binding within the CDK8 ATP pocket while simultaneously improving metabolic stability against aldehyde oxidase[4]. Inhibition of CDK8 by these analogs is directly correlated with the downregulation of STAT1 Ser727 phosphorylation, a critical biomarker for evaluating on-target cellular efficacy[4][5].

SYK (Spleen Tyrosine Kinase)

Further demonstrating the scaffold's versatility, substitutions such as a 7-(1H-pyrazol-4-yl) moiety on the 1,6-naphthyridine ring shift the selectivity profile toward SYK, a key player in hematopoietic cell signaling and a target for hematological malignancies and autoimmune diseases[6].

Comparative Quantitative Data

To objectively evaluate the performance of 1,6-naphthyridine derivatives, the following table synthesizes the in vitro biochemical IC


 data of representative analogs optimized for different kinase targets.
Analog Class / Substitution FocusPrimary Target(s)Biochemical IC

Key Secondary Targets (IC

)
Pharmacological Application
C5-Aryl/Amide Substituted c-Met9.8 nMVEGFR-2 (8.8 nM)Anti-angiogenesis, Solid Tumors[2][3]
C7-Urea/Imidazo Fused c-Met2.6 µMTPR-Met (Cellular)Anti-proliferation (BaF3-TPR-Met)[7]
C2-Amide / C8-Aryl Substituted CDK8 / CDK19< 5 nMHighly selective over CDK1/2/9Colorectal Carcinoma, AML[4][5]
C7-(1H-pyrazol-4-yl) Substituted SYKLow nM-B-cell Lymphomas, Inflammation[6]

Logical Workflows and Signaling Pathways

To understand how divergent synthesis from the 2-bromo-5-chloro-1,6-naphthyridine scaffold leads to distinct pharmacological outcomes, we must visualize the workflow and the downstream signaling pathways affected by these analogs.

G Scaffold 2-Bromo-5-chloro- 1,6-naphthyridine SubC2 C2 Substitution (e.g., Amides/Amines) Scaffold->SubC2 Pd-Catalyzed Cross-Coupling SubC5 C5 Substitution (e.g., Aryl/Heteroaryl) Scaffold->SubC5 Orthogonal Functionalization CDK8 CDK8/19 Selectivity (Wnt/STAT1 Pathway) SubC2->CDK8 cMet c-Met/VEGFR-2 Selectivity (Angiogenesis/Proliferation) SubC5->cMet Biochem TR-FRET Kinase Profiling CDK8->Biochem cMet->Biochem Cellular Cellular Target Engagement Biochem->Cellular IC50 < 10 nM

Caption: Divergent synthesis and profiling workflow for 1,6-naphthyridine kinase inhibitors.

Pathways HGF HGF / VEGF RTK c-Met / VEGFR-2 HGF->RTK PI3K PI3K / AKT Survival RTK->PI3K Mediator Mediator Complex CDK8 CDK8 / Cyclin C Mediator->CDK8 STAT1 STAT1 (Ser727) Transcription CDK8->STAT1 InhibitorA C5-Substituted Analogs InhibitorA->RTK Inhibits InhibitorB C2-Substituted Analogs InhibitorB->CDK8 Inhibits

Caption: Mechanism of action for 1,6-naphthyridine analogs targeting c-Met and CDK8 pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating systems. Below are the standard operating procedures for biochemical and cellular profiling, designed to establish causality between compound binding and functional inhibition.

Protocol A: High-Throughput TR-FRET Biochemical Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays to eliminate false positives caused by the auto-fluorescence of heterocyclic compounds. Self-Validation Mechanism: The assay must include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control for assay dynamic range, and a DMSO vehicle control to establish baseline activity. A Z'-factor > 0.6 must be achieved to validate the run.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing the recombinant kinase domain (e.g., CDK8/Cyclin C or c-Met) and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Dispensing: Echo-dispense 1,6-naphthyridine analogs in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well low-volume plate.

  • Reaction Initiation: Add 5 µL of the 2X enzyme/substrate mix to the compounds. Incubate for 15 minutes at room temperature to allow pre-binding.

  • ATP Addition: Initiate the reaction by adding 5 µL of a 2X ATP solution (at the predetermined K

    
     for the specific kinase). Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg

    
    ), Eu-labeled anti-phospho antibody, and Streptavidin-APC.
    
  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader using an excitation of 340 nm and dual emission at 615 nm (Europium) and 665 nm (APC).

  • Data Analysis: Calculate the 665/615 ratio. Normalize data against DMSO controls and fit to a 4-parameter logistic curve to determine the IC

    
    .
    
Protocol B: Cellular Target Engagement (Phospho-STAT1 & Phospho-c-Met)

Rationale: Biochemical potency does not guarantee cellular permeability or efficacy. We must prove that the inhibitor engages its target inside a living cell by measuring the direct downstream phosphorylation event. Self-Validation Mechanism: We measure both the phosphorylated protein and the total protein. A true on-target effect will show a dose-dependent decrease in the phospho-signal while the total protein level remains constant, ruling out general cytotoxicity or protein degradation as the cause of the signal loss.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed target cells (e.g., SW620 for CDK8[4] or A549 for c-Met[8]) in 6-well plates at

    
     cells/well. Incubate overnight.
    
  • Compound Incubation: Treat cells with the 1,6-naphthyridine analogs at varying concentrations (e.g., 0.1, 1.0, 10 µM) for 2 to 4 hours.

  • Stimulation (If required): For c-Met evaluation, stimulate cells with 50 ng/mL HGF for 10 minutes prior to lysis to induce robust phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Western Blotting: Resolve 20 µg of total protein per lane on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Antibody Probing:

    • For CDK8 analogs: Probe with anti-phospho-STAT1 (Ser727) and anti-total-STAT1[4][5].

    • For c-Met analogs: Probe with anti-phospho-c-Met (Tyr1234/1235) and anti-total-c-Met.

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. Quantify the chemiluminescent bands using densitometry, normalizing the phospho-signal to the total protein signal to calculate cellular IC

    
    .
    

Conclusion

The 2-bromo-5-chloro-1,6-naphthyridine scaffold is a highly modular platform for kinase inhibitor discovery. By strategically directing cross-coupling reactions at the C2 and C5 positions, researchers can fine-tune the molecule's spatial geometry and electronic distribution, effectively shifting its inhibitory profile from angiogenesis drivers like c-Met/VEGFR-2 to transcriptional regulators like CDK8/19. Rigorous, self-validating biochemical and cellular assays remain the gold standard for confirming these structure-activity relationships.

References
  • Wang, Y., et al. (2012). "Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors." Organic & Biomolecular Chemistry. Available at:[Link]

  • Wang, et al. (2020). "Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold." European Journal of Medicinal Chemistry (via NIH). Available at:[Link]

  • Malojcic, G., et al. (2021). "Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases." ACS Medicinal Chemistry Letters (via NIH). Available at:[Link]

  • Patent US11261184B2. "[1,6]naphthyridine compounds and derivatives as CDK8/CDK19 inhibitors". Google Patents.
  • Mallinson, J., et al. (2016). "2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19." ACS Medicinal Chemistry Letters. Available at:[Link]

  • MDPI. (2020). "Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents." MDPI. Available at: [Link]

  • PubMed. (2015). "Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Patent WO2011134971A1. "7-(1h-pyrazol-4-yl)-1,6-naphthyridine compounds as syk inhibitors." Google Patents.

Sources

Comparative

in vitro comparison of 2-Bromo-5-chloro-1,6-naphthyridine derivatives

Title: In Vitro Comparison of 2-Bromo-5-chloro-1,6-naphthyridine Derivatives: A Technical Guide for Antiviral Drug Discovery Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently enco...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Comparison of 2-Bromo-5-chloro-1,6-naphthyridine Derivatives: A Technical Guide for Antiviral Drug Discovery

Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of selecting the right heterocyclic scaffold for library synthesis. The 2-bromo-5-chloro-1,6-naphthyridine (CAS: 1260670-95-8) scaffold is a highly privileged building block[1]. Its true power lies in its orthogonal reactivity: the C2-bromo and C5-chloro positions allow for sequential, site-selective functionalization (e.g., Buchwald-Hartwig amination at C2, followed by nucleophilic aromatic substitution or Suzuki coupling at C5)[2]. This chemical flexibility has led to the development of highly potent derivatives, particularly in the antiviral space targeting HIV-1 and Human Cytomegalovirus (HCMV)[3][4].

This guide objectively compares the in vitro performance of various 1,6-naphthyridine derivatives, elucidates their mechanisms of action, and provides self-validating experimental protocols to ensure rigorous assay development.

In Vitro Performance Comparison

The substitution pattern on the 1,6-naphthyridine core drastically alters its target specificity. We will compare two primary derivative classes:

  • HIV-1 Inhibitors (Integrase & RT): Derivatives modified into 8-hydroxy-1,6-naphthyridine-7-carboxamides are potent HIV-1 Integrase Strand Transfer Inhibitors (INSTIs), exhibiting IC50 values in the low nanomolar range (e.g., 8–10 nM)[4]. Conversely, 2,4-disubstituted derivatives act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) with sub-micromolar efficacy (IC50 ~0.175 µM)[2].

  • HCMV pUL89-C Endonuclease Inhibitors: Retaining a halogen at the 5-position (e.g., 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxamide variants) shifts the selectivity toward the HCMV pUL89-C endonuclease, yielding single-digit micromolar IC50 values (1.8–6.1 µM) and robust cellular antiviral activity[5][6].

Table 1: Quantitative In Vitro Comparison of 1,6-Naphthyridine Derivatives
Derivative Class / ModificationPrimary TargetIn Vitro Potency (IC50)Cellular Efficacy (EC50)Cytotoxicity (CC50, MRC-5)Key Mechanistic Feature
8-Hydroxy-1,6-naphthyridine-7-carboxamides HIV-1 Integrase8 – 10 nM[4]~0.39 µM[4]>12.5 µM[4]Mg2+ chelation at the catalytic core
2-Cyanopyridinyl-1,6-naphthyridines HIV-1 RT (NNRTI)0.175 – 0.222 µM[2]N/A>100 µM[2]Allosteric hydrophobic pocket binding
5-Chloro-8-hydroxy-1,6-naphthyridine subtypes HCMV pUL89-C1.8 – 6.1 µM[5][6]13 – 15 µM[7]>50 µMMetal-binding triad targeting viral endonuclease
Naphthyridine-dihydroisoquinoline amides HCMV (Whole Virus)N/A0.28 – 3.4 µM[3]>100 µM[3]Interference with early viral DNA replication

Mechanistic Causality & Pathway Visualization

Why do these specific derivatives work? The causality stems from the precise spatial arrangement of heteroatoms. In the 8-hydroxy-7-carboxamide derivatives, the oxygen of the hydroxyl group, the nitrogen of the naphthyridine ring, and the oxygen of the carboxamide form a highly specific metal-chelating triad[5][6]. This triad mimics the diketo acid pharmacophore but offers superior metabolic stability. It sequesters the divalent metal ions (Mg2+ or Mn2+) required for the catalytic activity of both HIV-1 Integrase and HCMV pUL89-C endonuclease, thereby halting viral genome processing[7][8].

mechanism A 2-Bromo-5-chloro-1,6-naphthyridine Derivatives B HIV-1 Integrase (INSTI) Targeting A->B C2/C5 Modification C HCMV pUL89-C Endonuclease Targeting A->C 8-OH-7-Carboxamide Form D Mg2+ Chelation at Catalytic Core B->D E Mn2+/Mg2+ Chelation at C-terminus C->E F Inhibition of DNA Strand Transfer D->F G Inhibition of Viral Genome Packaging E->G H Suppression of Viral Replication F->H G->H

Mechanistic pathways of 1,6-naphthyridine derivatives in viral inhibition.

Self-Validating Experimental Protocols

To ensure trustworthiness, an assay must be a self-validating system. This means incorporating internal controls that immediately flag false positives (e.g., compound aggregation or assay interference). Below are the optimized protocols for evaluating these derivatives.

Protocol A: HIV-1 Integrase Strand Transfer Assay (FRET-based)

Causality Note: We strictly use Mg2+ instead of Mn2+ in the reaction buffer. While Mn2+ yields a higher signal-to-noise ratio, it artificially inflates the potency of metal-chelating inhibitors. Mg2+ represents the physiological cofactor, ensuring clinically relevant IC50 values[8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.05% CHAPS. Self-Validation: The inclusion of CHAPS prevents non-specific inhibition caused by compound aggregation (promiscuous inhibitors).

  • Enzyme-DNA Complex Assembly: Pre-incubate recombinant HIV-1 Integrase (400 nM) with a fluorescently labeled donor DNA substrate (mimicking the viral U5 LTR end) for 15 minutes at room temperature.

  • Compound Addition: Dispense 1,6-naphthyridine derivatives in a 10-point dose-response curve (top concentration 10 µM, 1:3 serial dilution) into a 384-well black microplate. Include DMSO as a vehicle control and Raltegravir as a positive control.

  • Reaction Initiation: Add the acceptor target DNA to initiate the strand transfer reaction. Incubate at 37°C for 60 minutes.

  • Quenching and Readout: Stop the reaction by adding 25 mM EDTA. Measure FRET signals (Ex: 490 nm, Em: 520 nm).

  • Data Validation: Calculate the Z'-factor for the plate. Only accept data if Z' > 0.6. Fit the dose-response curve using a 4-parameter logistic regression to determine the IC50.

Protocol B: HCMV pUL89-C Endonuclease Biochemical Assay

Causality Note: The pUL89-C endonuclease requires divalent metals for DNA cleavage. Since 5-chloro-1,6-naphthyridine derivatives act via chelation, the assay must carefully control metal ion concentrations to avoid masking the inhibitor's effect[5][6].

Step-by-Step Methodology:

  • Substrate Preparation: Use a dual-labeled fluorogenic DNA substrate containing the specific HCMV pac motif.

  • Enzyme Incubation: Dilute recombinant pUL89-C protein in an assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MnCl2, 100 µg/mL BSA). Self-Validation: Run a parallel "No Enzyme" control to establish baseline fluorescence and a "No Metal" (EDTA-treated) control to prove metal-dependency.

  • Inhibitor Screening: Add the 5-chloro-1,6-naphthyridine derivatives. Incubate for 20 minutes at 37°C to allow equilibration of the metal-chelating triad with the enzyme active site.

  • Kinetic Readout: Add the DNA substrate and monitor the increase in fluorescence continuously for 45 minutes. Calculate the initial velocity (V0) of the cleavage reaction.

  • Orthogonal Validation (Thermal Shift Assay): To confirm that the IC50 is due to direct target engagement and not assay interference, perform a Differential Scanning Fluorimetry (DSF) assay. A positive shift in the melting temperature (ΔTm > 2°C) of pUL89-C in the presence of the derivative confirms true binding[5][6].

References

  • Ambeed. "1260670-95-8 | 2-Bromo-5-chloro-1,6-naphthyridine". Ambeed.com. 1

  • National Institutes of Health (NIH). "Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus". PMC. 3

  • National Institutes of Health (NIH). "Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential". PMC. 2

  • ACS Publications. "Design and Synthesis of 8-Hydroxy-[1,6]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells". Journal of Medicinal Chemistry. 4

  • D-NB.info. "8‐Hydroxy‐1,6‐naphthyridine‐7‐carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease".5

  • National Institutes of Health (NIH). "8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease". PubMed. 6

  • National Institutes of Health (NIH). "Dihydroxythiophenes Are Novel Potent Inhibitors of Human Immunodeficiency Virus Integrase with a Diketo Acid-Like Pharmacophore". PMC. 8

  • National Institutes of Health (NIH). "Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds". PMC.7

Sources

Validation

benchmarking 2-Bromo-5-chloro-1,6-naphthyridine against known pharmacophores

The following guide benchmarks 2-Bromo-5-chloro-1,6-naphthyridine as a high-value pharmacophore scaffold, comparing its physicochemical profile and synthetic utility against standard quinoline and isoquinoline baselines....

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 2-Bromo-5-chloro-1,6-naphthyridine as a high-value pharmacophore scaffold, comparing its physicochemical profile and synthetic utility against standard quinoline and isoquinoline baselines.

Executive Summary: The "Dual-Vector" Advantage

In modern Fragment-Based Drug Discovery (FBDD), the 1,6-naphthyridine core has emerged as a privileged bioisostere to the traditional quinoline scaffold. The specific derivative 2-Bromo-5-chloro-1,6-naphthyridine represents a strategic "dual-vector" building block.

Unlike mono-functionalized scaffolds, this compound offers two distinct halogen handles with differentiated reactivity (Br vs. Cl) and positional electronics (C2 vs. C5).[1] This guide benchmarks its performance against the industry-standard 2,4-Dichloroquinoline , demonstrating its superiority in generating solubility-enhanced, vector-diverse libraries for kinase (e.g., c-Met, CDK8/19) and GPCR targets.

Pharmacophore Benchmarking: Physicochemical Profile

The transition from a quinoline to a 1,6-naphthyridine core introduces a second nitrogen atom, significantly altering the electronic and physical landscape of the molecule.

Table 1: Physicochemical Comparison

Data based on computed properties for the core scaffold substituted with representative fragments.

Feature1,6-Naphthyridine Core Quinoline Core (Comparator) Impact on Drug Design
LogP (Lipophilicity) ~1.8 - 2.1~2.5 - 2.8Lower LogP improves oral bioavailability and reduces metabolic liability.
Polar Surface Area (PSA) ~25.8 Ų~12.9 ŲHigher PSA enhances water solubility and H-bond interactions.
H-Bond Acceptors 2 (N1, N6)1 (N1)N6 provides an additional vector for hinge binding in kinases.
pKa (Conjugate Acid) ~3.8 (N1), ~1.0 (N6)~4.9 (N1)Reduced basicity at N1 modulates hERG liability risks.
Metabolic Stability Moderate to HighModerateNaphthyridine N-oxidation is a known metabolic route, but often slower than quinoline oxidation.
Mechanistic Insight: The "N6" Effect

In kinase inhibitors, the quinoline nitrogen (N1) typically binds to the hinge region. The 1,6-naphthyridine adds the N6 nitrogen, which projects into the solvent-exposed region or interacts with specific "gatekeeper" residues (e.g., Thr/Met), depending on binding mode. This allows 2-Bromo-5-chloro-1,6-naphthyridine to access binding pockets that are sterically or electronically incompatible with quinolines.

Synthetic Utility & Reactivity Benchmarking

The core value of 2-Bromo-5-chloro-1,6-naphthyridine lies in its orthogonal reactivity . The C2-Bromo and C5-Chloro bonds possess distinct bond dissociation energies (BDE) and electronic environments, enabling highly selective sequential functionalization without protecting groups.

Reactivity Hierarchy
  • Vector 1 (C2-Position): The C2-Br bond is the most reactive.[2] It is activated by the adjacent N1 (alpha-effect) and the weaker C-Br bond strength relative to C-Cl.

    • Primary Reaction: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at room temperature or mild heat (40-60°C).

  • Vector 2 (C5-Position): The C5-Cl bond is less reactive. It is adjacent to N6 but requires higher activation energy.

    • Secondary Reaction:

      
       (Nucleophilic Aromatic Substitution) or forcing Pd-coupling conditions (>100°C).
      
Diagram 1: Orthogonal Reactivity Map

Visualizing the sequential functionalization logic.

ReactivityMap cluster_legend Reaction Conditions Start 2-Bromo-5-chloro- 1,6-naphthyridine Step1 Intermediate A (2-Substituted-5-chloro) Start->Step1 VECTOR 1 (C2-Br) Pd(PPh3)4, Boronic Acid 60°C (Selective) Final Final Lead (2,5-Disubstituted) Step1->Final VECTOR 2 (C5-Cl) Amine, DIPEA, 120°C (SNAr) or Pd-Cat Legend Blue Arrow: Kinetic Control (Br > Cl) Red Arrow: Thermodynamic/Forcing Conditions

Caption: Sequential functionalization strategy exploiting the differential reactivity of C2-Br (Kinetic) and C5-Cl (Thermodynamic).

Experimental Protocols

The following protocols are designed to validate the selectivity of the C2-Br position over the C5-Cl position.

Protocol A: Selective C2-Suzuki Coupling

Objective: Install an aryl group at C2 while preserving the C5-Cl handle.

Reagents:

  • Substrate: 2-Bromo-5-chloro-1,6-naphthyridine (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.1 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq, 2M aqueous)
    
  • Solvent: 1,4-Dioxane (0.1 M)

Workflow:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and catalyst. Evacuate and backfill with

    
     (3 cycles).
    
  • Initiation: Add degassed solvent and base.[2]

  • Reaction: Stir at 60°C for 4-6 hours. Note: Do not exceed 80°C to avoid oxidative addition at the C5-Cl bond.

  • Validation: Monitor via LC-MS. Look for mass shift corresponding to -Br/+Ph. Absence of bis-coupled product confirms selectivity.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: C5-Amination ( )

Objective: Functionalize the C5 position with a solubilizing amine (e.g., morpholine) after C2 modification.

Reagents:

  • Substrate: 2-Aryl-5-chloro-1,6-naphthyridine (from Protocol A)

  • Nucleophile: Morpholine (3.0 eq)

  • Solvent: DMSO or NMP

  • Base: DIPEA (3.0 eq)

Workflow:

  • Setup: Dissolve substrate in DMSO. Add base and amine.[2]

  • Reaction: Heat to 120°C in a sealed tube for 12-16 hours.

  • Mechanism: The N6 nitrogen activates the C5 position for nucleophilic attack.

  • Purification: Precipitation with water or reverse-phase HPLC.

Application Case Studies

Case Study 1: c-Met Kinase Inhibitors

Context: c-Met dysregulation is implicated in gastric and lung cancers.

  • Challenge: Quinoline-based inhibitors often suffer from poor solubility.

  • Solution: Using the 1,6-naphthyridine scaffold.[3][4][5][6][7]

  • Data: In a comparative SAR study, replacing the quinoline core with 1,6-naphthyridine maintained

    
     potency (<10 nM) while improving thermodynamic solubility by 3.5-fold  (pH 7.4). The C2-aryl group occupied the hydrophobic pocket, while the C5-amine (installed via the Cl handle) extended into the solvent, tuning PK properties.
    
Case Study 2: CDK8/19 Ligands

Context: Mediator complex kinases.

  • Utility: The 1,6-naphthyridine scaffold allows for a "scaffold hop" from 3,4,5-trisubstituted pyridines.[4]

  • Result: The C2/C5 substitution pattern enabled by the 2-Bromo-5-chloro intermediate allowed researchers to fine-tune the vector angle, optimizing interactions with the hinge residue Ala100 and the gatekeeper Phe97.

Diagrammatic Summary: Pharmacophore Overlay

This diagram illustrates how the 1,6-naphthyridine scaffold overlays with the standard quinoline, highlighting the additional interaction points.

Pharmacophore cluster_0 Standard Scaffold (Quinoline) cluster_1 Enhanced Scaffold (1,6-Naphthyridine) Q_Core Quinoline Core Q_Hinge Hinge Bind (N1) Q_Core->Q_Hinge N_Core 1,6-Naphthyridine N_Hinge Hinge Bind (N1) N_Core->N_Hinge N_Solv Solvent/H-Bond (N6) N_Core->N_Solv New Interaction N_Vec1 Vector 1 (C2-Br) Hydrophobic Pocket N_Core->N_Vec1 N_Vec2 Vector 2 (C5-Cl) Solubilizing Group N_Core->N_Vec2

Caption: Pharmacophore overlay showing the additional H-bond acceptor (N6) and orthogonal vectors provided by the naphthyridine core.

References

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Source: Org Biomol Chem. 2013 Mar 7.[6] URL:[Link]

  • 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. Source: ACS Medicinal Chemistry Letters. 2016. URL:[Link]

  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Source: Angewandte Chemie Int. Ed. 2011. URL:[Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: Molecules. 2021. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-5-chloro-1,6-naphthyridine proper disposal procedures

Executive Summary & Core Directive Operational Status: Hazardous Halogenated Organic Waste. Immediate Action: Do NOT dispose of down the drain.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Operational Status: Hazardous Halogenated Organic Waste. Immediate Action: Do NOT dispose of down the drain. Do NOT mix with non-halogenated solvents or oxidizing acids.[1]

This guide defines the critical workflow for the safe disposal of 2-Bromo-5-chloro-1,6-naphthyridine (CAS: N/A for specific isomer in some databases; treat as generic halogenated naphthyridine) . As a halogenated heteroaromatic compound, its disposal requires strict adherence to high-temperature incineration protocols to manage the release of hydrobromic (HBr) and hydrochloric (HCl) acid vapors.

Hazard Identification & Waste Characterization

Before disposal, you must validate the waste stream.[2] This compound presents specific hazards due to its halogen content and nitrogen-containing fused ring system.

PropertySpecificationOperational Implication
Chemical Class Halogenated HeterocycleMust go to Halogenated Waste stream.[3][2]
Physical State Solid (typically)Dispose of as solid hazardous waste; do not dissolve in solvent solely for disposal unless required by facility protocols.
Hazards (GHS) Irritant (Skin/Eye/Resp), Acute Tox.[4][5]Wear full PPE (Nitrile gloves, safety goggles, lab coat). Avoid dust generation.[4][5][6][7][8][9][10]
Reactivity Incompatible with OxidizersNEVER place in waste containers with Nitric Acid, Peroxides, or Piranha solution.
Combustion Byproducts NOx, HCl, HBr, COxRequires incineration with flue gas scrubbing.

Pre-Disposal Handling & Segregation

The Golden Rule of Chemical Waste: Segregation at the source prevents downstream explosions and regulatory fines.

Segregation Logic
  • Halogenated vs. Non-Halogenated: This is the most critical separation. Mixing 2-Bromo-5-chloro-1,6-naphthyridine with non-halogenated waste (e.g., acetone, methanol) upgrades the entire container to "Halogenated Waste," significantly increasing disposal costs.[3][11]

  • Solid vs. Liquid: If the substance is in solid form (powder/crystals), collect it in a wide-mouth jar designated for "Solid Hazardous Waste." Do not mix with liquid solvent waste unless it is already in solution.

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers as residual hydrolysis can generate acids (HBr/HCl) that corrode metal.[12]

  • Labeling: Must be labeled "Hazardous Waste - Halogenated Organic Solid."

  • Venting: Ensure caps are vented if there is any risk of reaction, though for pure solid waste, standard screw caps are acceptable.

Step-by-Step Disposal Procedure

Scenario A: Disposal of Pure Solid Chemical
  • Personal Protective Equipment (PPE): Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If working outside a fume hood, use an N95 or P100 particulate respirator.

  • Transfer:

    • Place the waste container inside a fume hood.[2]

    • Carefully transfer the solid 2-Bromo-5-chloro-1,6-naphthyridine into the Solid Halogenated Waste container.[3]

    • Technique: Use a disposable spatula or powder funnel to prevent spillage.

  • Decontamination: Wipe the exterior of the waste container and the spatula with a solvent-dampened wipe (e.g., dichloromethane or acetone). Dispose of the wipe and spatula in the same solid waste container.

  • Labeling: Immediately update the waste tag with the full chemical name (no abbreviations) and approximate weight.

Scenario B: Disposal of Solutions (Reaction Mixtures)
  • Characterize Solvent: Identify the primary solvent.

    • If solvent is halogenated (DCM, Chloroform)

      
      Halogenated Liquid Waste .
      
    • If solvent is non-halogenated (Ethyl Acetate, Methanol)

      
      Halogenated Liquid Waste  (The presence of the solute renders the whole mix halogenated).[11]
      
  • pH Check: Verify the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the waste carboy to prevent heat generation.

  • Transfer: Pour into the dedicated Halogenated Liquid Waste carboy using a funnel. Close the latch/cap immediately.

Visualizing the Workflow

Waste Stream Decision Tree

This logic ensures you select the correct regulatory path for disposal.

Waste_Decision_Tree Start Start: 2-Bromo-5-chloro-1,6-naphthyridine Waste State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid In Solution State->Liquid Solid_Container Container: Wide-Mouth HDPE/Glass Label: 'Solid Halogenated Organic' Solid->Solid_Container Direct Transfer Solvent_Check Primary Solvent Type? Liquid->Solvent_Check Halo_Solvent Halogenated (e.g., DCM) Solvent_Check->Halo_Solvent NonHalo_Solvent Non-Halogenated (e.g., MeOH) Solvent_Check->NonHalo_Solvent Liquid_Container Container: Solvent Carboy Stream: HALOGENATED LIQUID WASTE Halo_Solvent->Liquid_Container NonHalo_Solvent->Liquid_Container Contaminates Stream

Caption: Decision logic for segregating 2-Bromo-5-chloro-1,6-naphthyridine waste streams to ensure regulatory compliance.

Emergency Spill Response

Trigger: Accidental release of >1g of solid or >10mL of solution.

  • Evacuate & Secure: Clear the immediate area. Post "Do Not Enter" signage.

  • PPE Upgrade: If dust is visible, respiratory protection is mandatory.

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust dispersion. Sweep up using a dustpan and brush dedicated to hazardous waste.

    • Liquids: Ring the spill with absorbent pads or vermiculite. Work from the outside in.

  • Disposal of Debris: All cleanup materials (pads, gloves, broom bristles) must be placed in a heavy-duty plastic bag, sealed, and labeled as "Hazardous Waste - Debris contaminated with Halogenated Naphthyridine."

Spill_Response Spill Spill Detected Secure 1. Secure Area (Evacuate/Signage) Spill->Secure Assess 2. Assess State Secure->Assess Solid_Spill Solid Spill Assess->Solid_Spill Liquid_Spill Liquid Spill Assess->Liquid_Spill Action_Solid Cover with wet wipe Sweep gently Solid_Spill->Action_Solid Action_Liquid Absorb with Vermiculite Ring dam technique Liquid_Spill->Action_Liquid Bag 3. Bag & Tag (Hazardous Waste) Action_Solid->Bag Action_Liquid->Bag

Caption: Operational workflow for containing and cleaning up accidental spills.

Regulatory & Compliance Context

  • EPA (USA): This compound is a "P-listed" or "U-listed" equivalent in terms of management (though likely not explicitly listed, it defaults to characteristic hazardous waste). It must be treated as RCRA Hazardous Waste .

  • Incineration Requirement: Because it contains Bromine (Br) and Chlorine (Cl), standard incineration is insufficient. It requires a facility with flue gas scrubbing capabilities to neutralize acidic halogen gases (HBr, HCl) formed during combustion.

  • Drain Disposal: Strictly prohibited. Halogenated compounds are toxic to aquatic life and can disrupt municipal water treatment bacteria.

References

  • Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories - Waste Management Guidelines. Retrieved from [Link]

  • Washington State University. (n.d.). Laboratory Safety Manual: Halogenated Solvents Disposal. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Bromo-5-chloro-1,6-naphthyridine

Executive Directive: The "Unknown Bioactivity" Principle As researchers, we often treat intermediate scaffolds like 2-Bromo-5-chloro-1,6-naphthyridine as simple chemical building blocks.[1] This is a safety blind spot. N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The "Unknown Bioactivity" Principle

As researchers, we often treat intermediate scaffolds like 2-Bromo-5-chloro-1,6-naphthyridine as simple chemical building blocks.[1] This is a safety blind spot. Naphthyridine derivatives are privileged structures in medicinal chemistry, frequently serving as kinase inhibitors or receptor modulators.

The Core Directive: While the Safety Data Sheet (SDS) classifies this compound primarily as an irritant, you must handle it with Universal Precautions . Until a specific biological assay proves otherwise, assume the compound possesses the bioactivity of the potent drugs it is designed to synthesize.

This guide moves beyond basic compliance to establish a self-validating safety system for your laboratory.

Hazard Identification & Risk Profile

The halogenated nature (Bromine/Chlorine) of this heterocycle increases its lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogs.

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2]Zero tolerance for surface contamination.
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Double-gloving recommended during solubilization.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4]Safety glasses are insufficient; goggles required.
STOT - SE H335 May cause respiratory irritation.[1][4]Strict Prohibition: Never handle open powder outside a fume hood.
The PPE Defense System (Layered Approach)[1]

Personal Protective Equipment (PPE) is your last line of defense, not your first. However, when engineering controls fail, PPE must be fail-safe.[1]

A. Respiratory Protection (The Critical Barrier)[1]
  • Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).[1]

  • Secondary (PPE): If hood containment is breached or maintenance is required, an N95 is insufficient .[1] Use a Half-face respirator with P100/OV cartridges (Organic Vapor/Particulate).[1]

    • Why? The solid is a dust hazard; if dissolved in organic solvents (DCM, THF), it becomes a vapor hazard.

B. Dermal Protection (Glove Selection Logic)

Nitrile gloves are the standard, but they are not invulnerable. The solvent carrier dictates the glove choice, not just the solute.

  • Handling Solid:

    • Material: Nitrile (Minimum thickness: 5 mil).[1]

    • Protocol: Single pair is acceptable if inspecting frequently for tears.[1]

  • Handling Solutions (e.g., in Dichloromethane/DCM):

    • Risk: DCM permeates standard nitrile in <2 minutes, carrying the naphthyridine through to your skin.

    • Protocol: Laminate Film (Silver Shield/4H) gloves are mandatory for spill cleanup.[1] For manipulation, use the "Double-Glove" technique:

      • Inner: Laminate Film (Chemical Barrier).

      • Outer: Nitrile (Dexterity & Grip).[5]

C. Ocular Protection[4][6][7]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).[1]

  • Prohibited: Standard safety glasses (gaps allow dust entry).[1]

  • Contact Lenses: Prohibited when handling halogenated heterocycles due to potential for vapor entrapment.[1]

Visualization: PPE Decision Matrix

The following logic flow ensures you select the correct PPE based on the state of matter.

PPE_Matrix Start Start: Handling 2-Bromo-5-chloro-1,6-naphthyridine State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution PPE_Solid PPE: Nitrile (5mil) + Goggles Control: Fume Hood Solid->PPE_Solid SolventCheck Identify Solvent Solution->SolventCheck Solvent_Aggressive Aggressive (DCM, Chloroform) SolventCheck->Solvent_Aggressive Solvent_Std Standard (MeOH, Ethyl Acetate) SolventCheck->Solvent_Std PPE_Laminate PPE: Silver Shield (Laminate) + Outer Nitrile Solvent_Aggressive->PPE_Laminate PPE_Splash PPE: Double Nitrile (Change immediately on splash) Solvent_Std->PPE_Splash

Figure 1: Decision matrix for glove selection based on physical state and solvent carrier.[1] Note the critical requirement for laminate gloves when using halogenated solvents.

Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
  • Static Control: Halogenated powders are often static-prone.[1] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • Balance Setup: Place the analytical balance inside the fume hood or a vented balance enclosure.[1]

  • Lining: Place a disposable absorbent pad (benchkote) beneath the balance area. If powder spills, you dispose of the pad, not the bench.

Phase 2: Solubilization & Transfer
  • Vessel Selection: Use borosilicate glass (scintillation vials or round-bottom flasks). Avoid plastics which may leach or degrade if aggressive solvents are used later.

  • The "Closed Transfer" Rule: When moving the solid from the weighing boat to the reaction vessel, use a wide-mouth funnel. Do not pour from a height.

  • Wash Down: Immediately wash the weighing boat and funnel with the reaction solvent into the flask to capture all residue.

Phase 3: Cleanup[7]
  • Wipe Down: Wipe the balance area with a solvent-dampened Kimwipe (Ethanol or Isopropanol is usually sufficient for cleaning surfaces).[1]

  • Glove Removal: Use the "beak" method (pulling one glove off inside out using the other gloved hand) to ensure no outer surface touches your skin.

Emergency Response & Disposal
Spill Response Protocol

If a spill occurs (>500 mg), do not rush. Follow this logical workflow:

Spill_Response Alert 1. Alert & Isolate (Notify Lab Personnel) Assess 2. Assess Hazard (Solid vs. Solution) Alert->Assess PPE_Up 3. PPE Upgrade (Goggles -> Face Shield Nitrile -> Laminate) Assess->PPE_Up Clean 4. Neutralize/Absorb (Vermiculite/Pads) PPE_Up->Clean Dispose 5. Disposal (Haz Waste Tag) Clean->Dispose

Figure 2: Sequential workflow for managing spills.[1][8] Note the mandatory PPE upgrade step before attempting cleanup.[1][7]

Disposal (RCRA Compliance)
  • Waste Stream: 2-Bromo-5-chloro-1,6-naphthyridine is a halogenated organic compound.[1][8]

  • Segregation: Must be disposed of in the Halogenated Organic Waste stream.[1]

  • Prohibition: Do NOT mix with acid waste (potential for toxic gas generation if hydrolysis occurs) or oxidizing agents.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1]

References
  • PubChem. (2025).[1] 8-Bromo-5-chloro-1,6-naphthyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Washington State University. (2025).[1] Handling Halogenated Solvents and Heterocycles. Environmental Health & Safety. Retrieved from [Link]

Sources

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